(-)-Coniine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNUANOUGZGEPO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019378 | |
| Record name | Piperidine, 2-propyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index] | |
| Record name | Coniine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
133 °C | |
| Record name | CONIINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE | |
| Record name | CONIINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.844-0.848 @ 20 °C/4 °C | |
| Record name | CONIINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.69 [mmHg] | |
| Record name | Coniine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
5985-99-9, 458-88-8 | |
| Record name | (2R)-2-Propylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 2-propyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coniine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK1SI92BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CONIINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
SOLIDIFIES AROUND -2 °C | |
| Record name | CONIINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Poison of Socrates: An In-depth Technical Guide to the Discovery and Isolation of (-)-Coniine from Conium maculatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Coniine, a potent piperidine (B6355638) alkaloid, holds a significant place in the annals of chemistry and toxicology. Notorious as the principal toxic component of poison hemlock (Conium maculatum), it was the instrument of Socrates' execution and the first alkaloid to be chemically synthesized. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details historical milestones, physical and chemical properties, and modern experimental protocols for its extraction and purification from Conium maculatum. Furthermore, this document presents quantitative toxicological data and elucidates the mechanism of action of coniine on nicotinic acetylcholine (B1216132) receptors, offering valuable insights for researchers in natural product chemistry, pharmacology, and toxicology.
Introduction: A Historical Perspective
The story of coniine is inextricably linked with poison hemlock, a plant known for its toxicity since antiquity. The most famous account of its lethal efficacy is the execution of the Greek philosopher Socrates in 399 BC.[1] For centuries, the toxic principle of Conium maculatum remained a mystery.
It was not until 1826 that the German chemist Giseke first isolated the impure alkaloid.[2] The definitive isolation and characterization of coniine were achieved later in the 19th century. August Wilhelm von Hofmann elucidated its chemical structure in 1881, and in a landmark achievement for organic chemistry, Albert Ladenburg completed the first chemical synthesis of an alkaloid by synthesizing coniine in 1886.[2][3] This pioneering work laid the foundation for the field of alkaloid synthesis.
This compound is the naturally occurring and more biologically active enantiomer.[3][4] The plant produces a mixture of piperidine alkaloids, including γ-coniceine (a precursor to coniine), N-methylconiine, conhydrine, and pseudoconhydrine.[1][2] The relative abundance of these alkaloids varies depending on the plant's age and the specific part, with the highest concentrations generally found in the seeds.[5]
Physicochemical and Toxicological Data
A thorough understanding of the properties of this compound is crucial for its study and handling. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Coniine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [6] |
| Molar Mass | 127.23 g/mol | [6] |
| Appearance | Colorless alkaline liquid | [3] |
| Odor | Penetrating, mousy | [3][7] |
| Boiling Point | 166 °C | [2] |
| Melting Point | -2 °C | [2] |
| Specific Rotation ([α]D) of S-(+)-Coniine | +8.4° (c = 4.0, in CHCl₃) | [3] |
Table 2: Alkaloid Content in Conium maculatum
| Plant Part | Total Alkaloid Content (% of dry weight) | Primary Alkaloids | Reference |
| Green Seeds | Up to 1.6% | Coniine, N-methylconiine | [5] |
| Leaves | Variable | γ-coniceine (predominant in young plants) | [2][8] |
| Flowers | High | γ-coniceine | [2] |
| Roots | Low | Traces of alkaloids | [5] |
Table 3: Acute Toxicity of Coniine Enantiomers in Mice (Intravenous Administration)
| Compound | LD₅₀ (mg/kg) | Reference |
| This compound (R-enantiomer) | 7.0 | [4][9] |
| (±)-Coniine (Racemic) | 7.7 | [4][9] |
| (+)-Coniine (S-enantiomer) | 12.1 | [4][9] |
Table 4: Comparative Acute Toxicity of Hemlock Alkaloids in Mice
| Compound | LD₅₀ (mg/kg) | Reference |
| γ-coniceine | 4.4 | [10] |
| (-)-N-methylconiine | 16.1 | [10] |
| (±)-N-methylconiine | 17.8 | [10] |
| (+)-N-methylconiine | 19.2 | [10] |
Experimental Protocols: From Plant to Pure Alkaloid
The isolation of this compound from Conium maculatum is a multi-step process involving extraction, separation, and purification. The volatile nature of coniine makes steam distillation a particularly effective method.
Extraction of Total Alkaloids
Two primary methods for the initial extraction of alkaloids from plant material are steam distillation and solvent extraction.
Protocol 3.1.1: Steam Distillation
This method is suitable for fresh plant material, particularly the seeds and aerial parts.
-
Preparation of Plant Material: Freshly harvested plant parts (e.g., 100g of seeds) are crushed or macerated to increase the surface area for extraction.
-
Alkalinization: The macerated plant material is treated with a solution of sodium carbonate or calcium hydroxide (B78521) (lime) to convert the alkaloid salts present in the plant into their free base form, which is more volatile.
-
Steam Distillation Setup: The alkalinized plant material is placed in a distillation flask, and steam is passed through the mixture.
-
Distillate Collection: Coniine, being volatile, co-distills with the steam. The distillate, a milky emulsion, is collected in a receiving flask.
-
Acidification and Concentration: The distillate is acidified with dilute sulfuric or hydrochloric acid to convert the volatile free base into a non-volatile salt. The acidic solution is then concentrated by evaporation under reduced pressure to about one-third of its original volume.[11]
-
Basification and Extraction: The concentrated aqueous solution is made alkaline (pH 9.5-10.0) with a strong base (e.g., 4M NaOH) and extracted multiple times with an organic solvent such as diethyl ether or chloroform (B151607).[11]
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is carefully removed by evaporation to yield the crude alkaloid mixture as an oily residue.[11]
Protocol 3.1.2: Solvent Extraction
This method can be applied to dried and powdered plant material.
-
Acidified Solvent Extraction: The powdered plant material (e.g., 10g) is extracted with an acidified solvent, such as 5% sulfuric acid or ethanol/water/HCl (89:10:1 v/v/v), to protonate the alkaloids and render them soluble.[12][13]
-
Filtration and Basification: The mixture is filtered, and the filtrate is collected. The acidic extract is then basified to a pH of 9 with a base like sodium hydroxide to deprotonate the alkaloids into their free-base form.[12]
-
Liquid-Liquid Extraction: The alkaline aqueous solution is then subjected to liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or diethyl ether) to transfer the free-base alkaloids into the organic phase.[12]
-
Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude alkaloid extract.
Purification by Column Chromatography
Column chromatography is a standard technique for separating the individual alkaloids from the crude extract.
Protocol 3.2.1: Silica (B1680970) Gel Column Chromatography
-
Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).[14]
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.[14]
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate (B1210297) and then methanol.[14] For instance, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol can be employed.
-
Fraction Collection and Analysis: The eluate is collected in fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired alkaloid.[14] A suitable TLC system for coniine is chloroform:methanol (85:15, v/v), with visualization using Dragendorff's reagent, which reveals alkaloids as orange to reddish-brown spots.[15]
-
Isolation of Pure Coniine: Fractions containing pure coniine are combined, and the solvent is evaporated to yield the purified alkaloid.
Analytical Characterization
The identity and purity of the isolated coniine should be confirmed using modern analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the identification and quantification of coniine. A typical GC-MS protocol would involve an Agilent 7890B GC system or equivalent with an HP-5ms column and an Agilent 5977A mass spectrometer.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isolated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Mechanism of Action and Signaling Pathway
The toxicity of this compound stems from its interaction with the nervous system. It acts as a potent antagonist at nicotinic acetylcholine receptors (nAChRs).[2][16] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[17]
Coniine initially stimulates and then blocks the nAChRs.[3] This biphasic action leads to a persistent depolarization of the postsynaptic membrane, rendering it unresponsive to further stimulation. The consequence is a flaccid paralysis of skeletal muscles.[3] Death from coniine poisoning is typically due to respiratory paralysis, as the muscles controlling breathing, including the diaphragm, become paralyzed.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Conium maculatum - Wikipedia [en.wikipedia.org]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 6. mdpi.com [mdpi.com]
- 7. Conium maculatum L. (PIM 144) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
The Dawn of Alkaloid Synthesis: A Historical and Technical Guide to the First Synthesis of (-)-Coniine
A landmark achievement in the field of organic chemistry, the first total synthesis of a naturally occurring alkaloid, (-)-coniine, was accomplished by the German chemist Albert Ladenburg in 1886.[1][2][3] This seminal work not only confirmed the structure of coniine, the toxic principle of poison hemlock (Conium maculatum), but also laid the foundation for the field of synthetic alkaloid chemistry, which has since become a cornerstone of drug discovery and development.
This technical guide provides a detailed historical perspective on Ladenburg's pioneering synthesis, a summary of the quantitative data for the compounds involved, a description of the experimental protocols as understood from historical accounts, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical roots and technical execution of this classic synthesis.
Historical Perspective
The journey to the synthesis of coniine began with its isolation from poison hemlock in 1827. The correct molecular formula, C₈H₁₇N, was determined, and extensive degradation studies suggested a 2-propylpiperidine (B147437) structure. However, it was Albert Ladenburg's successful synthesis in 1886 that provided the definitive proof of this structure and, for the first time, demonstrated that a complex, biologically active natural product could be constructed in the laboratory from simple starting materials.[1][2][3] This achievement was a major milestone, effectively bridging the gap between the chemistry of the living world and the capabilities of synthetic organic chemistry.
Ladenburg's strategy was elegant in its simplicity, involving a three-step process starting from 2-methylpyridine (B31789) (α-picoline). He first condensed 2-methylpyridine with acetaldehyde (B116499) to form 2-propenylpyridine. This intermediate was then reduced to produce a racemic mixture of (±)-coniine. The final and perhaps most crucial step was the resolution of this racemic mixture to isolate the naturally occurring levorotatory enantiomer, this compound.
Quantitative Data Summary
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Methylpyridine (α-Picoline) | C₆H₇N | 93.13 | 128-129 | -70 | 0.944 | |
| 2-Propenylpyridine | ![]() | C₈H₉N | 119.16 | 189-191 | N/A | 0.979 |
| (±)-Coniine | C₈H₁₇N | 127.23 | 166 | -2 | 0.844-0.848 | |
| This compound | C₈H₁₇N | 127.23 | 166 | -2 | 0.844-0.848 |
Detailed Experimental Protocols
The following is a description of the experimental protocol for the first synthesis of this compound by Albert Ladenburg, based on historical accounts. It is important to note that the exact quantities of reagents, reaction times, and yields from the original 1886 publication are not detailed in the available secondary literature.
Step 1: Synthesis of 2-Methylpyridine
Ladenburg's synthesis began with the preparation of 2-methylpyridine (α-picoline). This was achieved by heating N-methylpyridine iodide to a high temperature (around 300 °C). At this temperature, a rearrangement reaction occurs, migrating the methyl group from the nitrogen atom to the adjacent carbon atom of the pyridine (B92270) ring.
Reaction: N-Methylpyridine iodide → 2-Methylpyridine
Reagents and Conditions:
-
N-methylpyridine iodide
-
Heat (approx. 300 °C)
Procedure: N-methylpyridine iodide is heated in a sealed apparatus. The product, 2-methylpyridine, is then isolated from the reaction mixture, likely through distillation.
Step 2: Synthesis of 2-Propenylpyridine
The second step involved a condensation reaction between 2-methylpyridine and acetaldehyde. Ladenburg utilized paraldehyde, a stable trimer of acetaldehyde, which, upon heating, depolymerizes to provide the required acetaldehyde in situ. This reaction was catalyzed by anhydrous zinc chloride.
Reaction: 2-Methylpyridine + Acetaldehyde → 2-Propenylpyridine + H₂O
Reagents and Conditions:
-
2-Methylpyridine
-
Paraldehyde (as a source of acetaldehyde)
-
Anhydrous zinc chloride (catalyst)
-
Heat
Procedure: A mixture of 2-methylpyridine, paraldehyde, and anhydrous zinc chloride is heated. The condensation reaction results in the formation of 2-propenylpyridine. The product is then isolated from the reaction mixture.
Step 3: Synthesis of (±)-Coniine
The final synthetic step to obtain the piperidine (B6355638) ring was the reduction of 2-propenylpyridine. Ladenburg employed a chemical reduction using metallic sodium in ethanol (B145695). This reaction reduces both the carbon-carbon double bond of the propenyl side chain and the pyridine ring to a piperidine ring, yielding racemic (±)-coniine.
Reaction: 2-Propenylpyridine + 8[H] → (±)-Coniine
Reagents and Conditions:
-
2-Propenylpyridine
-
Sodium metal
-
Ethanol (solvent)
Procedure: 2-Propenylpyridine is dissolved in ethanol, and sodium metal is added portion-wise. The reaction is exothermic and proceeds to completion to give (±)-coniine. The racemic product is then isolated from the reaction mixture.
Step 4: Resolution of (±)-Coniine to this compound
To obtain the naturally occurring this compound, Ladenburg performed a classical resolution of the racemic mixture. He utilized the chiral resolving agent (+)-tartaric acid. The two enantiomers of coniine react with the single enantiomer of tartaric acid to form a pair of diastereomeric salts: (+)-coniine-(+)-tartrate and this compound-(+)-tartrate. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Reaction: (±)-Coniine + (+)-Tartaric Acid → (+)-Coniine-(+)-tartrate + this compound-(+)-tartrate
Reagents and Conditions:
-
(±)-Coniine
-
(+)-Tartaric acid
-
A suitable solvent for crystallization (e.g., ethanol or water)
Procedure: (±)-Coniine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent. The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. Through careful and repeated crystallizations (fractional crystallization), the two diastereomeric salts are separated. The separated diastereomeric salt of this compound is then treated with a base to liberate the free this compound, which is subsequently isolated and purified.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of Ladenburg's landmark synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Coniine, a piperidine (B6355638) alkaloid, is a potent neurotoxin historically infamous as the primary toxic component of poison hemlock (Conium maculatum). Its synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry as the first total synthesis of an alkaloid. Coniine exists as two enantiomers, with the naturally occurring dextrorotatory form being (S)-(+)-coniine and the levorotatory form being (R)-(-)-coniine. This guide provides a detailed examination of the chemical structure, absolute stereochemistry, and physicochemical properties of (-)-coniine, along with relevant experimental protocols for its elucidation and synthesis.
Chemical Structure and Nomenclature
This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the C-2 position with an n-propyl group.[1] The presence of a chiral center at C-2 gives rise to its stereoisomerism.[2]
-
Molecular Formula: C₈H₁₇N[3]
-
IUPAC Name: (2R)-2-propylpiperidine
-
CAS Number: 5985-99-9
-
Molecular Weight: 127.23 g/mol [4]
The structure consists of a secondary amine within the piperidine ring, making it a basic compound capable of forming crystalline salts.[5]
Stereochemistry and Optical Activity
The absolute configuration of the stereocenter at the C-2 position determines the biological activity and toxicity of coniine. The two enantiomers are:
-
(R)-(-)-Coniine: The levorotatory enantiomer.
-
(S)-(+)-Coniine: The dextrorotatory enantiomer.
While natural coniine from Conium maculatum can be a mixture of both enantiomers, the (R)-(-)-enantiomer is generally the more biologically active and toxic of the two.[5] The stereochemistry plays a critical role in its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of its neurotoxic action.
Physicochemical and Spectroscopic Properties
The quantitative properties of coniine are summarized in the tables below.
Table 1: General Physicochemical Properties of Coniine
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Colorless liquid | [5] |
| Odor | Mousy, unpleasant | [5] |
| Boiling Point | 166–167 °C | [3] |
| Melting Point | -2 °C | [5] |
| Solubility | Soluble in alcohol, ether; 1 mL dissolves in 90 mL water. |[5] |
Table 2: Optical Rotation of Coniine Enantiomers and Salts
| Compound | Specific Rotation [α]D | Conditions | Reference(s) |
|---|---|---|---|
| (R)-(-)-Coniine | -7.9° | c = 0.5, CHCl₃ | [5] |
| (S)-(+)-Coniine | +8.4° | c = 4.0, CHCl₃ | [5] |
| (R)-(-)-Coniine HCl | -5.2° | c = 0.5, Methanol | [5] |
| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, Methanol |[5] |
Table 3: ¹³C NMR Chemical Shifts for Coniine Solvent: CDCl₃. Reference: J. Org. Chem., 68, 1919 (2003).
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 57.0 |
| C-3 | 30.2 |
| C-4 | 25.0 |
| C-5 | 25.9 |
| C-6 | 47.1 |
| C-1' (Propyl) | 36.5 |
| C-2' (Propyl) | 20.0 |
| C-3' (Propyl) | 14.1 |
Toxicity
The toxicity of coniine is stereoselective, with the (R)-(-) enantiomer exhibiting greater potency. Death is typically caused by respiratory paralysis resulting from the blockade of neuromuscular junctions.[5]
Table 4: Acute Toxicity of Coniine Enantiomers in Mice
| Isomer | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|
| (R)-(-)-Coniine | 7.0 | [6] |
| (±)-Coniine (Racemic) | 7.7 | [6] |
| (S)-(+)-Coniine | 12.1 |[6] |
Structural Elucidation and Synthesis
The determination of coniine's structure was a landmark achievement in natural product chemistry.
The structure was deduced through a series of chemical degradation reactions performed by August Wilhelm von Hofmann.
-
Dehydrogenation: Distillation of coniine with zinc dust removed six hydrogen atoms, converting the piperidine ring into a pyridine (B92270) ring and forming a new compound named 'conyrine'.
-
Oxidation: Oxidation of conyrine with potassium permanganate (B83412) (KMnO₄) cleaved the side chain, yielding pyridine-2-carboxylic acid (α-picolinic acid). This established that coniine is a piperidine derivative with a side chain at the C-2 position.
-
Side Chain Determination: Heating coniine with hydriodic acid (HI) at 300°C resulted in the formation of n-octane, not iso-octane. This confirmed the side chain was an unbranched n-propyl group.
This logical workflow established the structure of coniine as 2-n-propylpiperidine.
References
A Technical Guide to the Natural Sources of (-)-Coniine Beyond Poison Hemlock
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the piperidine (B6355638) alkaloid (-)-coniine, excluding its most well-known source, poison hemlock (Conium maculatum). This document details the confirmed plant species, quantitative data on coniine concentrations, and comprehensive experimental protocols for extraction, quantification, and spatial analysis.
Confirmed Natural Sources of this compound
While historically associated almost exclusively with poison hemlock, this compound and its related alkaloids have been identified in a diverse and taxonomically unrelated group of plants. The primary alternative sources belong to the genera Sarracenia (carnivorous pitcher plants) and Aloe.
The Genus Sarracenia (Pitcher Plants)
The carnivorous pitcher plants of the genus Sarracenia represent a significant alternative source of this compound. The alkaloid is believed to function as both an insect attractant and a paralyzing agent, aiding the plant's carnivorous strategy.[1] A sensitive gas chromatography-mass spectrometry (GC-MS) method was required to confirm its presence, indicating that the concentrations are generally low in these species.[1][2][3][4]
Species confirmed to contain this compound include:
-
Sarracenia alata
-
Sarracenia leucophylla
-
Sarracenia minor
-
Sarracenia oreophila
-
Sarracenia psittacina
-
Sarracenia purpurea
-
Sarracenia rubra
The Genus Aloe
Several species within the monocot genus Aloe have been identified as producers of coniine and related alkaloids, a surprising finding given the distant taxonomic relationship to other coniine-producing plants.[3] Unlike the low levels found in Sarracenia, some Aloe species can contain significant quantities of the alkaloid.
-
Aloe viguieri has been confirmed to contain coniine.
-
A study of nine Aloe species native to Saudi Arabia identified four piperidine alkaloids, with the highest concentration of coniine found in Aloe fleurentiniorum .
-
In vitro cultivated Aloe gariepensis and Aloe globuligemma were also found to produce coniine.[3][4]
Clarification on Aethusa cynapium (Fool's Parsley)
Older literature often lists Aethusa cynapium as a source of coniine. However, more recent analyses have shown that the primary toxic compound in this plant is aethusin (B1236837) (also known as cynapine), a polyacetate, and that it does not contain coniine.
Quantitative Analysis Summary
Quantitative data for this compound in sources other than poison hemlock is limited. The most definitive data comes from the analysis of various Aloe species. Concentrations in Sarracenia are confirmed to be low but have not been precisely quantified in the reviewed literature.
| Plant Species | Plant Part | Coniine Concentration (mg/g dry weight) | Reference |
| Aloe fleurentiniorum | Not Specified | 6.58 | |
| Aloe abhaica | Not Specified | Not Detected | |
| Aloe sabaea | Not Specified | Not Detected |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and spatial analysis of this compound from plant tissues.
Protocol 1: Extraction and Isolation (Acid-Base Method)
This protocol describes a standard laboratory-scale acid-base extraction for isolating piperidine alkaloids from plant material.
Materials:
-
Dried and powdered plant material
-
5% Sulfuric Acid (H₂SO₄)
-
50% Sodium Hydroxide (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel, beakers, and filtration apparatus
Procedure:
-
Acid Extraction: Homogenize 10 g of dried, powdered plant material with 100 mL of 5% sulfuric acid. Stir or shake for 4-6 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth or a Büchner funnel to remove solid plant debris. Wash the residue with an additional 20 mL of 5% sulfuric acid and combine the filtrates.
-
Basification: In a well-ventilated fume hood, carefully adjust the pH of the acidic extract to ~9-10 using 50% sodium hydroxide. The solution should be cooled in an ice bath during this process to manage the exothermic reaction.
-
Solvent Partitioning: Transfer the alkaline solution to a separatory funnel. Perform a liquid-liquid extraction by adding 50 mL of chloroform and shaking vigorously for 2 minutes, ensuring to vent pressure frequently.
-
Phase Separation: Allow the layers to separate completely. Collect the lower organic (chloroform) layer.
-
Repeat Extraction: Repeat the chloroform extraction on the aqueous layer two more times with 50 mL portions of chloroform to maximize alkaloid recovery.
-
Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.
-
Concentration: Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue will be a crude alkaloid extract containing this compound.
-
Reconstitution: Re-dissolve the residue in a known volume (e.g., 1-2 mL) of methanol (B129727) or chloroform for subsequent analysis.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides typical parameters for the quantification of this compound, which is particularly effective when using Selected Ion Monitoring (SIM) for detecting low concentrations.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy.
-
Target Ions for Coniine (C₈H₁₇N, MW: 127.23):
-
Quantifier Ion: m/z 82
-
Qualifier Ions: m/z 127 (Molecular Ion), m/z 98
-
-
-
Calibration: Prepare a calibration curve using certified this compound standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to quantify the concentration in the sample extracts.
Protocol 3: Spatial Localization by On-Tissue Derivatization MALDI-MSI
This protocol allows for the visualization of this compound distribution directly in plant tissue sections. The derivatization step is crucial as it improves the ionization and detection of the relatively small and volatile coniine molecule.[5][6]
Materials:
-
Cryostat for tissue sectioning.
-
MALDI-compatible slides.
-
Automated sprayer/nebulizer (e.g., TM-Sprayer).
-
Derivatization Reagent: Coniferyl aldehyde (CA).
-
MALDI Matrix: super-DHB (9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid).
-
MALDI Mass Spectrometer with imaging capabilities.
Procedure:
-
Sample Preparation: Flash-freeze fresh plant tissue (e.g., a cross-section of a Sarracenia pitcher or Aloe leaf) in liquid nitrogen. Section the frozen tissue to a thickness of 10-20 µm using a cryostat and thaw-mount onto a MALDI-compatible slide.
-
On-Tissue Derivatization:
-
Prepare a solution of coniferyl aldehyde (e.g., 5 mg/mL in 70% methanol).
-
Using an automated sprayer, apply a uniform coating of the CA solution onto the tissue section. This step converts the secondary amine of coniine into an iminium ion, which is more readily detected.
-
Allow the slide to dry under a gentle stream of nitrogen or in a desiccator.
-
-
Matrix Application: Apply the MALDI matrix (e.g., super-DHB) over the derivatized tissue section using the automated sprayer. Ensure a uniform, fine crystal layer for optimal results.
-
MALDI-MSI Analysis:
-
Acquire mass spectra across the tissue section in positive ion mode.
-
Set the mass range to detect the derivatized coniine product. The reaction of coniine (m/z 128.14 [M+H]⁺) with coniferyl aldehyde (MW 178.18) results in a product with a distinct mass-to-charge ratio.
-
Generate ion intensity maps for the specific m/z of the derivatized coniine to visualize its spatial distribution within the plant tissue architecture.
-
Relevant Biological & Signaling Pathways
Biosynthesis of this compound
This compound is a polyketide-derived alkaloid. Its biosynthesis does not originate from an amino acid, as is common for many alkaloids. The pathway begins with the condensation of one butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by a polyketide synthase (PKS). The resulting keto-acid undergoes transamination, incorporating a nitrogen atom from L-alanine. This is followed by a non-enzymatic cyclization to form the immediate precursor, γ-coniceine. Finally, γ-coniceine is reduced by an NADPH-dependent reductase to yield this compound.[7]
Caption: The polyketide biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its neurotoxic effects by acting as a potent antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. It blocks the binding of the neurotransmitter acetylcholine (ACh), preventing depolarization of the muscle cell membrane. This inhibition of neuromuscular transmission leads to flaccid paralysis of skeletal muscles. In cases of poisoning, death results from paralysis of the respiratory muscles.
Caption: Mechanism of this compound as a nAChR antagonist.
Experimental Workflow Visualization
The following diagram outlines the logical workflow from plant material collection to the final analysis of this compound.
Caption: General workflow for the analysis of this compound from plant sources.
References
- 1. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
(-)-Coniine's Mechanism of Action at Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Coniine, the toxic principle of poison hemlock (Conium maculatum), exerts its potent physiological effects primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of the mechanism of action of this compound at these receptors. This compound acts as a stereoselective agonist at nAChRs, with the (-)-enantiomer demonstrating greater biological activity than the (+)-enantiomer. Its binding to nAChRs triggers initial stimulation, followed by profound and prolonged receptor desensitization, leading to neuromuscular blockade and respiratory paralysis. This guide summarizes the available quantitative data on its binding and functional effects, details relevant experimental methodologies, and illustrates the pertinent signaling pathways and experimental workflows.
Quantitative Data on this compound Interaction with nAChRs
The following tables summarize the available quantitative data for coniine's interaction with nicotinic acetylcholine receptors. It is important to note that much of the existing data is for racemic coniine or does not specify the enantiomer, and many studies have been conducted on tissue preparations containing a mixture of nAChR subtypes.
Table 1: Inhibitory Potency of Coniine in Functional Assays
| Preparation | Assay Description | Ligand | -logIC₅₀ (M) | IC₅₀ (µM) | Reference |
| Rat Anococcygeus Muscle | Inhibition of nicotine-evoked nitrergic response | Coniine | 3.79 ± 0.11 | 162.2 | [1][2] |
| Rat Anococcygeus Muscle | Inhibition of nicotine-evoked noradrenergic response | Coniine | 4.57 ± 0.12 | 26.9 | [1][2] |
| Guinea-Pig Atrium | Inhibition of nicotine-evoked noradrenergic transmission | Coniine | 4.47 ± 0.12 | 33.9 | [1][2] |
Table 2: Competitive Binding Affinity of Coniine at nAChRs
| Receptor Source | Radioligand | Ligand | IC₅₀ (µM) | nAChR Subtype(s) Targeted | Reference |
| Adult Rat Diaphragm | [¹²⁵I]-α-bungarotoxin | Coniine | 314 | Muscle-type (α1β1γδ) | [3] |
| Chick Thigh Muscle | [¹²⁵I]-α-bungarotoxin | Coniine | 70 | Muscle-type (α1β1γδ) | [3] |
| Maternal Rat Brain | [³H]-cytisine | Coniine | 1100 | Neuronal (primarily α4β2) | [3] |
| Fetal Rat Brain | [³H]-cytisine | Coniine | 820 | Neuronal (primarily α4β2) | [3] |
| Chick Brain | [³H]-cytisine | Coniine | 270 | Neuronal | [3] |
Note: The specific subtypes targeted by [³H]-cytisine in brain homogenates are predominantly α4β2-containing receptors, but other subtypes may also be present.
Table 3: Stereoselective Potency of Coniine Enantiomers
| System | Parameter | This compound | (+/-)-Coniine | (+)-Coniine | Reference |
| TE-671 Cells (human fetal muscle nAChR) | Relative Potency | Most Potent | Intermediate | Least Potent | [4] |
| Mouse Bioassay | LD₅₀ (mg/kg) | 7.0 | 7.7 | 12.1 | [4] |
Mechanism of Action at the Molecular Level
This compound is a nicotinic acetylcholine receptor agonist.[5][6] Its mechanism of action involves a multi-step process:
-
Binding and Activation: this compound binds to the orthosteric site on nAChRs, the same site as the endogenous neurotransmitter acetylcholine. This binding event induces a conformational change in the receptor, opening its integral ion channel.[6]
-
Ion Influx and Depolarization: The open channel allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane. This initial stimulation is responsible for the transient muscle contractions and neuronal excitation observed upon coniine exposure.
-
Prolonged Desensitization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor site. This prolonged agonist occupancy drives the receptor into a desensitized state, where the ion channel closes despite the continued presence of the agonist.[5] This desensitization is profound and long-lasting, effectively blocking further neurotransmission.
-
Neuromuscular Blockade: At the neuromuscular junction, the persistent depolarization and subsequent desensitization of muscle-type nAChRs lead to flaccid paralysis, as the muscle fibers can no longer respond to nerve impulses.[6] The ultimate cause of death in coniine poisoning is respiratory failure due to paralysis of the diaphragm.
The greater potency of the (-)-enantiomer suggests a specific stereochemical interaction with the nAChR binding pocket.[4]
Signaling Pathways
The primary signaling event following nAChR activation by an agonist like this compound is the influx of cations. However, this initial event can trigger a cascade of downstream signaling pathways, particularly through the influx of Ca²⁺. While specific studies on this compound's downstream signaling are limited, the general pathways activated by nAChR agonists are illustrated below.
Experimental Protocols
The characterization of this compound's mechanism of action at nAChRs involves a combination of radioligand binding assays and functional electrophysiological studies.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound by measuring its ability to displace a known radiolabeled ligand from nAChRs.
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a specific radioligand to a preparation of nAChRs.
Materials:
-
Receptor Source: Homogenates of tissue expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2*, Torpedo electric organ for muscle-type) or membranes from cell lines recombinantly expressing a specific nAChR subtype.
-
Radioligand: A high-affinity nAChR ligand labeled with a radioisotope (e.g., [³H]-Epibatidine, [³H]-Cytisine, or [¹²⁵I]-α-bungarotoxin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, carbachol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Receptor membrane preparation, radioligand, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is a generalized method for functionally characterizing the effects of this compound on nAChRs expressed in Xenopus oocytes.
Objective: To determine the functional effects (agonist, antagonist, partial agonist) and potency (EC₅₀ or IC₅₀) of this compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the nAChR subunits of interest.
-
Injection System: Nanoject or similar microinjection system.
-
TEVC Setup: Amplifier, headstages, microelectrode puller, micromanipulators, recording chamber, and perfusion system.
-
Electrodes: Glass capillaries pulled to a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Solution: Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
Agonist and Test Compound Solutions: Acetylcholine and this compound dissolved in recording solution.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Agonist Application: Apply a known concentration of acetylcholine to elicit a baseline current response.
-
This compound Application (as an agonist): Apply varying concentrations of this compound to the oocyte and record the elicited current. This will allow for the determination of its efficacy and potency (EC₅₀).
-
This compound Application (as an antagonist): Co-apply varying concentrations of this compound with a fixed concentration of acetylcholine to determine if it inhibits the acetylcholine-induced current. This will allow for the determination of its inhibitory potency (IC₅₀).
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For agonist activity, plot the normalized current response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
-
For antagonist activity, plot the percentage of inhibition of the acetylcholine response as a function of the log concentration of this compound to determine the IC₅₀.
-
Mandatory Visualizations
Experimental Workflow for nAChR Ligand Characterization
Logical Relationship of this compound's Action
References
- 1. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of coniine on presynaptic nicotinic receptors | Semantic Scholar [semanticscholar.org]
- 3. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coniine - Wikipedia [en.wikipedia.org]
Toxicological Profile of (-)-Coniine in Diverse Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine, a piperidine (B6355638) alkaloid, is the principal toxic component of poison hemlock (Conium maculatum). Historically known for its role in the execution of Socrates, this potent neurotoxin continues to be of significant interest to toxicologists, pharmacologists, and drug development professionals. Understanding its toxicological profile across various animal models is crucial for assessing its risks to human and animal health and for exploring its potential as a pharmacological tool. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its effects in different animal models.
Acute Toxicity
The acute toxicity of this compound varies significantly across different animal species and is influenced by the route of administration. The primary mechanism of acute toxicity is its action as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, ultimately, death from respiratory paralysis.[1][2] The (-)-enantiomer of coniine is generally considered to be the more biologically active and toxic form.[1]
Table 1: Acute Lethal Dose (LD50) and Toxic Doses of this compound and Related Alkaloids in Various Animal Models
| Animal Model | Alkaloid/Compound | Route of Administration | LD50 / Toxic Dose (mg/kg) | Reference(s) |
| Mouse | This compound | Intraperitoneal | 7.0 | [3] |
| (+/-)-Coniine | Intraperitoneal | 7.7 | [3] | |
| (+)-Coniine | Intraperitoneal | 12.1 | [3] | |
| (S)-(+)-Coniine | Oral | 100 | [4][5] | |
| γ-Coniceine | - | More toxic than coniine | [6] | |
| N-Methylconiine | - | Less toxic than coniine | [6] | |
| Cattle | Coniine | Oral | 3.3 (Severe toxic signs) | [7] |
| Horse | Coniine | Oral | 15.5 (Severe toxic signs) | [7] |
| Sheep | Coniine | Oral | 44.0 (Severe toxic signs) | [7] |
| Chicken | Coniine | Gavage | >50 (2/10 died) | [8] |
| Quail | Coniine | Gavage | >50 (5/10 died) | [8] |
| Turkey | Coniine | Gavage | 100 (4/10 died) | [8] |
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound exerts its toxic effects primarily by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[1][2]
The binding of this compound to nAChRs initially causes stimulation, leading to signs such as muscle fasciculations and tremors.[9] However, this is rapidly followed by a persistent blockade of the receptor, preventing acetylcholine from binding and leading to a depolarizing neuromuscular blockade.[1] This results in flaccid paralysis of skeletal muscles, including the diaphragm and intercostal muscles, causing respiratory failure and death.[1][2]
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Coniine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Conium maculatum - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicoses in livestock from the hemlocks (Conium and Cicuta spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxic Effects of (-)-Coniine on the Peripheral Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Coniine, a potent piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), exerts profound neurotoxic effects on the peripheral nervous system.[1][2] Its primary mechanism of action involves a complex interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, in severe cases, fatal respiratory paralysis.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neurotoxicity, with a focus on its impact on the peripheral nerves. It synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development in this area.
Mechanism of Action: A Depolarizing Neuromuscular Blockade
The primary target of this compound in the peripheral nervous system is the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[1][2] The (R)-(-)-enantiomer of coniine is recognized as being more biologically active and toxic than its (S)-(+)-counterpart.[1]
The interaction of this compound with nAChRs is characterized by a biphasic effect:
-
Initial Stimulation: this compound initially acts as an agonist, binding to and stimulating the nAChR.[1] This mimics the action of acetylcholine, leading to the opening of the ion channel and an influx of sodium ions. This influx causes depolarization of the postsynaptic membrane, resulting in muscle fasciculations and a transient period of hyperexcitability.[3]
-
Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound remains bound to the receptor.[1] This prolonged binding prevents the repolarization of the postsynaptic membrane, leading to a state of persistent depolarization. Consequently, the voltage-gated sodium channels in the vicinity remain in an inactivated state, rendering the neuromuscular junction refractory to further stimulation. This results in a flaccid paralysis, a characteristic feature of coniine poisoning.[1] This mechanism is analogous to that of depolarizing neuromuscular blocking agents like succinylcholine.[1]
The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction.
References
An In-depth Technical Guide on the Structure-Activity Relationship of (-)-Coniine
Audience: Researchers, scientists, and drug development professionals.
Abstract
(-)-Coniine, the toxic principle of poison hemlock (Conium maculatum), is a piperidine (B6355638) alkaloid notorious for its potent neurotoxicity. Its mechanism of action is primarily centered on the nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as a potent agonist, leading to neuromuscular blockade and, ultimately, respiratory paralysis. The biological activity of coniine is intrinsically linked to its specific molecular structure. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, summarizing quantitative toxicity and receptor binding data, detailing key experimental protocols, and illustrating the critical signaling and biosynthetic pathways. A deep understanding of coniine's SAR is crucial for toxicology, pharmacology, and the development of novel nicotinic ligands.
Molecular Structure and Stereochemistry
Coniine is chemically known as 2-propylpiperidine. Its structure features a saturated six-membered nitrogen-containing heterocycle (the piperidine ring) with a propyl side chain at the second position. A critical feature of this structure is the chiral center at the C-2 position, giving rise to two distinct stereoisomers: (R)-(-)-coniine and (S)-(+)-coniine. Natural coniine is often found as a racemic mixture, but the enantiomers exhibit significantly different biological potencies.[1] The (R)-(-) enantiomer is consistently reported to be the more biologically active and toxic form.[1][2]
Other structurally related alkaloids are also present in Conium maculatum, including γ-coniceine (the biosynthetic precursor to coniine, featuring a double bond in the piperidine ring) and N-methylconiine.[3][4] These analogs provide valuable points of comparison for understanding the structural determinants of activity.
Mechanism of Action at the Neuromuscular Junction
The primary target of coniine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission.[4][5] At the neuromuscular junction, coniine binds to the postsynaptic nAChRs, mimicking the action of acetylcholine.[1] This binding event opens the ion channel, causing an influx of sodium ions and leading to depolarization of the muscle cell membrane.[1][6]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor. This results in a persistent depolarization of the postsynaptic membrane, which inactivates voltage-gated sodium channels and prevents further action potentials.[1] This state of prolonged, non-responsive depolarization manifests as a flaccid paralysis. The ultimate cause of death in coniine poisoning is respiratory arrest due to paralysis of the diaphragm and intercostal muscles.[1][7]
Quantitative Analysis of Biological Activity
The biological activity of coniine and its analogs has been quantified through various in vivo and in vitro assays. The data consistently demonstrates a clear relationship between chemical structure and toxicological effect.
Data Presentation
Table 1: In Vivo Toxicity of Coniine and Related Alkaloids in Mice
| Compound | Enantiomer/Form | Administration Route | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|---|
| Coniine | (R)-(-) | Intravenous | 7.0 | [2][8] |
| (±)-Racemic | Intravenous | 7.7 | [2][3][8] | |
| (S)-(+) | Intravenous | 12.1 | [2][8] | |
| γ-Coniceine | N/A | Intravenous | 4.4 | [3][9] |
| N-Methylconiine | (R)-(-) | Intravenous | 16.1 | [9] |
| (±)-Racemic | Intravenous | 17.8 | [3][9] |
| | (S)-(+) | Intravenous | 19.2 |[9] |
Table 2: In Vitro Activity and Receptor Binding of this compound
| Assay Type | System | Ligand | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Functional Assay | TE-671 Cells (Human Fetal nAChR) | This compound | Relative Potency | More potent than (±) and (+) forms | [2][8] |
| Functional Assay | Rat Anococcygeus Muscle | This compound | -logIC₅₀ (Nitrergic) | 3.79 ± 0.11 M | [10] |
| Functional Assay | Rat Anococcygeus Muscle | This compound | -logIC₅₀ (Noradrenergic) | 4.57 ± 0.12 M | [10] |
| Functional Assay | Guinea-Pig Atrium | This compound | -logIC₅₀ (Noradrenergic) | 4.47 ± 0.12 M | [10] |
| Binding Assay | Rat Diaphragm (Muscle nAChR) | This compound | IC₅₀ | 314 µM | [11] |
| Binding Assay | Chick Leg Muscle (Muscle nAChR) | This compound | IC₅₀ | 70 µM | [11] |
| Binding Assay | Rat Brain (Neuronal nAChR) | This compound | IC₅₀ | 820 - 1100 µM | [11] |
| Binding Assay | Chick Brain (Neuronal nAChR) | this compound | IC₅₀ | 270 µM |[11] |
Core Structure-Activity Relationships (SAR)
The quantitative data reveals several key structural features that govern the biological activity of coniine.
-
Stereoselectivity: The stereochemistry at the C-2 position is a primary determinant of potency. The (R)-(-)-enantiomer of coniine is approximately 1.7 times more toxic than the (S)-(+)-enantiomer in vivo (LD₅₀ of 7.0 vs 12.1 mg/kg).[2][8] This stereoselectivity is mirrored in vitro, where this compound is a more potent agonist at human fetal muscle-type nAChRs than (+)-coniine.[2][12] This suggests a specific stereochemical requirement for optimal binding and activation of the nAChR.
-
Piperidine Ring Saturation: The presence of a double bond within the piperidine ring, as seen in the precursor γ-coniceine, significantly enhances toxicity. γ-Coniceine (LD₅₀ 4.4 mg/kg) is more toxic than any of the coniine enantiomers.[3][9] This suggests that the conformational rigidity or altered electronic properties conferred by the imine functionality lead to a higher affinity or efficacy at the receptor.
-
N-Alkylation: Methylation of the piperidine nitrogen atom markedly reduces toxicity. N-methylconiine (LD₅₀ 16.1 - 19.2 mg/kg depending on the enantiomer) is significantly less toxic than coniine.[3][9] This indicates that the free secondary amine is important for activity, possibly by participating in hydrogen bonding within the receptor binding pocket. The addition of a bulky methyl group may introduce steric hindrance, weakening the interaction with the nAChR.
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the biological activity of this compound.
Protocol 1: In Vitro Potency Assay using TE-671 Cells
This protocol assesses the functional potency of coniine enantiomers by measuring membrane depolarization in a cell line expressing nAChRs.
-
Cell Culture: Human TE-671 cells, which endogenously express fetal muscle-type nAChRs, are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere. Cells are plated into 96-well microplates for the assay.
-
Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for approximately 1 hour at room temperature, according to the manufacturer's instructions.
-
Assay Procedure: The 96-well plate is placed into a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is established.
-
Compound Addition: Test compounds (e.g., this compound, (+)-coniine at various concentrations) are added to the wells. A potent nAChR agonist like epibatidine (B1211577) is used as a positive control.
-
Data Acquisition: Changes in fluorescence, corresponding to membrane depolarization, are monitored in real-time for several minutes following compound addition.
-
Analysis: The maximum change in fluorescence is used to generate concentration-response curves. EC₅₀ values are calculated using non-linear regression to determine the relative potencies of the compounds.[2][8][9]
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Junction Physiology | PM&R KnowledgeNow [now.aapmr.org]
- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Coniine's role in the chemical ecology of Conium maculatum
An In-depth Technical Guide on the Role of (-)-Coniine in the Chemical Ecology of Conium maculatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical ecology of Conium maculatum (poison hemlock), with a specific focus on the pivotal role of its primary alkaloid, this compound. This document delves into the biosynthesis, toxicological properties, and ecological functions of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.
Introduction to Conium maculatum and this compound
Conium maculatum is a highly toxic biennial plant belonging to the Apiaceae family.[1][2] Its toxicity is primarily attributed to a suite of piperidine (B6355638) alkaloids, with this compound being one of the most abundant and potent.[3][4] Historically, poison hemlock is infamous for its use in the execution of the philosopher Socrates.[5] In a modern scientific context, the chemical ecology of C. maculatum and the multifaceted role of this compound offer significant insights into plant defense mechanisms, plant-herbivore interactions, and allelopathy.
This compound is a neurotoxin that acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, at high doses, death from respiratory paralysis.[3][5][6] The ecological significance of this potent alkaloid extends beyond its toxicity to vertebrates, playing crucial roles in deterring herbivores, influencing plant-plant interactions, and shaping the community structure around it.
Biosynthesis of this compound
The biosynthesis of this compound in Conium maculatum is a well-elucidated pathway that originates from the polyketide pathway.[3][5][6] The process begins with the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[3][5][6] The subsequent steps involve a transamination reaction to incorporate nitrogen, a non-enzymatic cyclization, and a final reduction to yield coniine.[3][5][7]
The key enzymatic steps and intermediates in the biosynthesis of this compound are illustrated in the signaling pathway diagram below.
Toxicological Profile of this compound
The potent toxicity of this compound is a cornerstone of its ecological role, providing a formidable defense against a wide array of herbivores. The compound's mechanism of action involves the blockade of nicotinic acetylcholine receptors at the neuromuscular junction, leading to a range of symptoms from muscle weakness and tremors to paralysis and death.[3][5][6] The (-)-enantiomer of coniine is generally more biologically active and toxic than the (+)-enantiomer.[8]
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of coniine to various animal species.
| Species | Enantiomer/Form | Route of Administration | LD50 / Toxic Dose | Reference(s) |
| Mouse | This compound | In vivo | 7.0 mg/kg | [9][10] |
| Mouse | (+/-)-Coniine | In vivo | 7.7 mg/kg | [9][10] |
| Mouse | (+)-Coniine | In vivo | 12.1 mg/kg | [9][10] |
| Cow | Coniine | Oral | 3.3 mg/kg (Toxic Dose) | [3] |
| Horse | Coniine | Oral | 15.5 mg/kg (Toxic Dose) | [3] |
| Sheep | Coniine | Oral | 44.0 mg/kg (Toxic Dose) | [3] |
| Chicken | Coniine | Gavage | >50 mg/kg, <100 mg/kg | [11] |
| Quail | Coniine | Gavage | >25 mg/kg, <50 mg/kg | [11] |
| Turkey | Coniine | Gavage | >50 mg/kg, <100 mg/kg | [11] |
Allelopathic Role of this compound
Allelopathy, the chemical inhibition of one plant by another, is a significant aspect of the chemical ecology of C. maculatum. The release of coniine and other alkaloids into the soil can suppress the germination and growth of neighboring plants, thereby reducing competition for resources.
Quantitative Allelopathic Effects
The allelopathic potential of C. maculatum has been demonstrated through various bioassays. The table below presents quantitative data on the inhibitory effects of C. maculatum leachate on the germination and root growth of several plant species.
| Test Species | Leachate Concentration | Inhibition of Germination (%) | Inhibition of Root Growth (%) | Reference(s) |
| Eruca sativa (Arugula) | 10% (New Season) | ~100% | Significant Inhibition | [12] |
| Nassella pulchra (Purple Needlegrass) | 10% (New Season) | ~100% | Significant Inhibition | [12] |
| Native Species (Average of 5) | Hemlock Soil (Before Rain) | Not Significant | Significant Inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in the chemical ecology of C. maculatum.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from C. maculatum plant material using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh or dried C. maculatum plant material (leaves, stems, seeds)
-
Aqueous sulfuric acid (e.g., 0.5 M)
-
Aqueous sodium hydroxide (B78521) (e.g., 2 M)
-
Anhydrous sodium sulfate
-
Coniine standard
-
Grinder or mortar and pestle
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Separatory funnel
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Homogenize a known weight of the plant material.
-
Extraction:
-
Method A (Maceration): Macerate the powdered plant material in methanol for 24-48 hours.
-
Method B (Soxhlet): Extract the powdered plant material with methanol using a Soxhlet apparatus for 6-8 hours.
-
-
Acid-Base Extraction:
-
Concentrate the methanolic extract under reduced pressure.
-
Redissolve the residue in aqueous sulfuric acid.
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with sodium hydroxide.
-
Extract the liberated alkaloids with chloroform (3-4 times).
-
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
GC-MS Analysis:
-
Reconstitute the final extract in a known volume of chloroform.
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Quantification: Prepare a calibration curve using the coniine standard. Identify and quantify the coniine peak in the sample extract based on its retention time and mass spectrum.
Allelopathy Bioassay
Objective: To assess the allelopathic effects of C. maculatum aqueous extracts on the seed germination and seedling growth of a model plant species (e.g., lettuce, Lactuca sativa).
Materials:
-
Fresh C. maculatum leaves
-
Distilled water
-
Petri dishes with filter paper
-
Seeds of the test plant species
-
Growth chamber or incubator
-
Blender or mortar and pestle
Procedure:
-
Preparation of Aqueous Extract:
-
Weigh a specific amount of fresh C. maculatum leaves (e.g., 10 g).
-
Homogenize the leaves with a known volume of distilled water (e.g., 100 mL) to create a stock solution (e.g., 10% w/v).
-
Filter the homogenate to obtain a clear aqueous extract.
-
Prepare a series of dilutions from the stock solution (e.g., 1%, 2.5%, 5%).
-
-
Bioassay Setup:
-
Place a sheet of filter paper in each Petri dish.
-
Apply a fixed volume (e.g., 5 mL) of the corresponding extract dilution or distilled water (as a control) to each Petri dish.
-
Place a predetermined number of seeds (e.g., 20) evenly on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle) for a specified period (e.g., 7 days).
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds daily. A seed is considered germinated when the radicle emerges.
-
Root and Shoot Length: At the end of the incubation period, measure the root and shoot length of each seedling.
-
-
Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition for each extract concentration relative to the control.
The following diagram illustrates a typical workflow for such an allelopathy experiment.
Role in Herbivore Defense and Insecticidal Activity
This compound is an effective defense mechanism against a variety of herbivores. Its toxicity deters feeding by many generalist insects and larger animals. However, some specialist herbivores have evolved mechanisms to tolerate or even utilize these alkaloids.
Insecticidal Activity: Coniine has demonstrated insecticidal properties against various insect species. For instance, it is effective against aphids and blowflies.[13] The primary mode of action is through the disruption of the insect's nervous system.
Experimental Protocol for Insecticidal Bioassay:
Objective: To determine the insecticidal activity of this compound against a model insect (e.g., fruit fly, Drosophila melanogaster).
Materials:
-
Pure this compound
-
Acetone or ethanol (B145695) (as a solvent)
-
Sucrose (B13894) solution (e.g., 5%)
-
Vials or small containers
-
Cotton plugs
-
Model insects
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.
-
Diet Preparation: Mix the coniine solutions with the sucrose solution to achieve the desired final concentrations. Prepare a control diet with the solvent and sucrose solution only.
-
Bioassay Setup:
-
Place a small amount of the prepared diet at the bottom of each vial.
-
Introduce a known number of insects (e.g., 20 adult flies) into each vial.
-
Plug the vials with cotton.
-
-
Incubation: Maintain the vials at a controlled temperature and light cycle.
-
Data Collection: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each coniine concentration and determine the LC50 (lethal concentration required to kill 50% of the population).
Conclusion
This compound is a central component of the chemical ecology of Conium maculatum. Its potent neurotoxicity provides a robust defense against a wide range of herbivores and its allelopathic properties contribute to the plant's competitive success. The biosynthesis of this alkaloid is a well-defined pathway, offering potential targets for metabolic engineering. Understanding the multifaceted role of this compound not only enhances our knowledge of plant chemical defense but also provides a basis for the development of novel, natural product-based pharmaceuticals and agrochemicals. The experimental protocols detailed in this guide provide a framework for further research into the fascinating chemical ecology of this historically significant and ecologically important plant species.
References
- 1. Toxicosis in dairy cattle exposed to poison hemlock (Conium maculatum) in hay: isolation of Conium alkaloids in plants, hay, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, estimation and thin layer chromatography of alkaloids: A review | DOC [slideshare.net]
- 3. tpcj.org [tpcj.org]
- 4. researchgate.net [researchgate.net]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coniine - Wikipedia [en.wikipedia.org]
- 9. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cal-ipc.org [cal-ipc.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for (-)-Coniine characterization
A comprehensive guide to the spectroscopic characterization of the neurotoxic alkaloid, (-)-coniine, this document provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and data presented in structured tables are included to assist researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data for the Characterization of this compound
The structural elucidation of this compound, a piperidine (B6355638) alkaloid, relies on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to characterize its unique structure.
¹H NMR Spectral Data
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Predicted ¹H NMR data for this compound is available, though experimental values can vary slightly based on the solvent and instrument frequency used.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectral Data
Carbon NMR provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (secondary amine) |
| 2950-2850 | C-H stretch (alkane) |
| ~1450 | C-H bend (alkane) |
Note: This data is based on typical IR absorption frequencies for the functional groups present in this compound. A reference spectrum is available in the Sadtler Research Laboratories Prism Collection.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, with a molecular formula of C₈H₁₇N and a molecular weight of 127.23 g/mol , the mass spectrum shows characteristic fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺ (Molecular ion) |
| 84 | High | [M - C₃H₇]⁺ |
Note: This data is based on typical fragmentation patterns for 2-propylpiperidine (B147437) derivatives.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound, based on standard laboratory practices.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube. The choice of solvent can affect chemical shifts.[3][4]
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell.[5]
-
Acquisition : Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS) Analysis
A gas chromatography-mass spectrometry (GC-MS) method, similar to that used for the related alkaloid γ-coniceine, can be employed.[6]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
GC Conditions :
-
Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0242915) [np-mrd.org]
- 2. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Coniine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine, the (R)-enantiomer of 2-propylpiperidine, is a potent neurotoxin and the primary toxic alkaloid found in poison hemlock (Conium maculatum).[1][2] Historically significant for its role in the execution of Socrates, this compound continues to be of interest to researchers in toxicology, pharmacology, and natural product synthesis.[2] As a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, it exerts its toxic effects by inhibiting the nervous system, leading to respiratory paralysis.[2][3] The hydrochloride salt of this compound is a more stable and water-soluble form, making it suitable for research purposes. This guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound hydrochloride are summarized in the tables below. It is important to note that much of the available data pertains to the racemic mixture, (±)-Coniine hydrochloride. Where available, data specific to the (-)-enantiomer is provided.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-Propylpiperidine hydrochloride | IUPAC |
| Synonyms | (R)-(-)-Coniine HCl | |
| CAS Number | Not explicitly found for (-)-enantiomer salt. 15991-59-0 for (±)-Coniine hydrochloride. | [4] |
| Molecular Formula | C₈H₁₈ClN | [3] |
| Molecular Weight | 163.69 g/mol | [3] |
| Appearance | Crystalline solid. The hydrochloride salt of coniine crystallizes from water in rhombs. | [1][5] |
| Melting Point | ~210-221 °C (for hydrochloride salts) | [5][6] |
| Boiling Point (Free Base) | 166-167 °C | [1] |
| pKa (of conjugate acid) | 3.1 | [6] |
| Optical Rotation, [α]D | -5.2° (c = 0.5, in methanol) | [1] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][5] |
| Alcohol (Ethanol) | Soluble | [1][5] |
| DMSO | 27.5 mg/mL (167.99 mM) for (±)-Coniine hydrochloride | [3] |
Biological Activity and Signaling Pathways
This compound hydrochloride's primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3] These ligand-gated ion channels are crucial for neurotransmission in the central and peripheral nervous systems.[7] Coniine binding to nAChRs leads to an initial stimulation followed by a persistent blockade of neuromuscular transmission, resulting in muscle weakness and paralysis.[7] The (R)-(-)-enantiomer has been shown to be more biologically active and toxic than the (S)-(+)-enantiomer.
The α7 subtype of nAChR, in particular, is involved in regulating inflammatory responses through the cholinergic anti-inflammatory pathway. Antagonism of this receptor can influence downstream signaling cascades, including the NF-κB and JAK2/STAT3 pathways, which are critical in the production of pro-inflammatory cytokines.[8]
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TargetMol [targetmol.com]
- 4. Coniin -hydrochlorid - (±)-2-Propyl-piperidin -hydrochlorid, DL-Coniin -hydrochlorid [sigmaaldrich.com]
- 5. Coniine - Wikiwand [wikiwand.com]
- 6. Coniine [drugfuture.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (-)-Coniine: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, this document provides a detailed guide to the enantioselective synthesis of the piperidine (B6355638) alkaloid (-)-coniine. This synthesis leverages a chemoenzymatic strategy, combining the high stereoselectivity of an enzymatic reaction with the versatility of transition metal catalysis.
The synthesis of this compound, a potent neurotoxin famously associated with the death of Socrates, serves as a benchmark for asymmetric synthesis in organic chemistry. This application note details a robust and highly selective method for preparing the biologically active (-)-enantiomer, starting from simple achiral precursors. The key to this strategy is the establishment of the crucial stereocenter early in the synthetic sequence with near-perfect enantiomeric control, which is then carried through a series of carefully orchestrated chemical transformations.
Key Reaction Steps & Data Summary
The enantioselective synthesis of this compound is accomplished through a four-step sequence involving an initial enzymatic hydrocyanation, followed by a palladium-catalyzed chirality transfer, a ring-closing metathesis to form the piperidine core, and a final hydrogenation to yield the target molecule's immediate precursor. A summary of the quantitative data for these key transformations is presented below.
| Step | Reaction | Catalyst/Enzyme | Substrate | Product | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Enzymatic Hydrocyanation | Oxynitrilase | trans-2-Hexenal (B146799) | (R)-2-Hydroxy-3-heptenenitrile | RT | 24 | 85 | >99 |
| 2 | Palladium-Catalyzed Amination | Pd(dppf)Cl₂ | Allylic Carbonate | DNs-protected amine | RT | 12 | 78 | >99 |
| 3 | Ring-Closing Metathesis | Hoveyda-Grubbs 2nd Gen. | Diene | DNs-protected unsaturated piperidine | 40 | 12 | 95 | N/A |
| 4 | Palladium-Catalyzed Hydrogenation | Pd/C | DNs-protected unsaturated piperidine | N-Boc-(-)-coniine | RT | 12 | 98 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments in the enantioselective synthesis of this compound are provided below.
Step 1: Enzyme-Catalyzed Enantioselective Hydrocyanation
This initial step establishes the critical stereocenter of the molecule with exceptional enantioselectivity.
Materials:
-
trans-2-Hexenal
-
Oxynitrilase (from bitter almonds)
-
Hydrogen Cyanide (HCN) in diethyl ether
-
Citrate (B86180) buffer (pH 5.5)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, a solution of trans-2-hexenal (1.0 equiv) in diethyl ether is prepared.
-
A citrate buffer (pH 5.5) containing oxynitrilase is added to the flask.
-
The biphasic mixture is cooled to 0 °C with vigorous stirring.
-
A solution of hydrogen cyanide (2.0 equiv) in diethyl ether is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, (R)-2-Hydroxy-3-heptenenitrile, is purified by flash column chromatography.
Step 2: Palladium-Catalyzed 1,3-Substitutive Amination
This reaction transfers the stereochemical information from the newly formed stereocenter to create the chiral amine precursor.
Materials:
-
(R)-2-Hydroxy-3-heptenenitrile
-
2,4-Dinitrobenzenesulfonamide (B1250028) (DNs-NH₂)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Allyl chloroformate
-
Dichloromethane (DCM)
Procedure:
-
The cyanohydrin from Step 1 is first converted to the corresponding allylic carbonate.
-
In a separate flask, Pd(dppf)Cl₂ (0.05 equiv) and PPh₃ (0.2 equiv) are dissolved in DCM.
-
To this catalyst solution, the allylic carbonate (1.0 equiv), 2,4-dinitrobenzenesulfonamide (1.2 equiv), and DIPEA (2.0 equiv) are added.
-
The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.
-
The reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting DNs-protected amine is purified by column chromatography.
Step 3: Ring-Closing Metathesis
The formation of the core piperidine ring is achieved through an efficient ring-closing metathesis reaction.
Materials:
-
DNs-protected amine (from Step 2)
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Dichloromethane (DCM), degassed
Procedure:
-
The DNs-protected amine (1.0 equiv) is dissolved in degassed DCM.
-
The Hoveyda-Grubbs 2nd Generation Catalyst (0.02 equiv) is added to the solution.
-
The reaction mixture is heated to 40 °C and stirred for 12 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure.
-
The crude DNs-protected unsaturated piperidine is purified by flash chromatography.
Step 4: Palladium-Catalyzed Hydrogenation and Boc Protection
The final steps involve reduction of the double bond and protection of the amine to yield the stable precursor to this compound.
Materials:
-
DNs-protected unsaturated piperidine (from Step 3)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
The DNs-protected unsaturated piperidine is dissolved in methanol.
-
10% Pd/C is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction is stirred vigorously at room temperature for 12 hours.
-
The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated.
-
The crude product is then dissolved in DCM, and TEA (1.5 equiv) and Boc₂O (1.2 equiv) are added.
-
The solution is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
-
The final product, N-Boc-(-)-coniine, is purified by column chromatography.
Visualizing the Synthesis
To further clarify the experimental process and the catalytic mechanism, the following diagrams are provided.
Caption: Overall workflow for the enantioselective synthesis of this compound.
Asymmetric Synthesis Strategies for Pure (-)-Coniine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine, a potent neurotoxin, is the principal toxic piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum). Its historical significance and challenging stereochemistry have made it a benchmark target for asymmetric synthesis. The development of enantioselective strategies to access the (S)-enantiomer, this compound, is of great interest to synthetic and medicinal chemists. These application notes provide detailed protocols for several key asymmetric synthesis strategies, enabling researchers to obtain enantiomerically pure this compound for further study.
Data Presentation
The following table summarizes the key quantitative data for the described asymmetric synthesis strategies of this compound.
| Synthesis Strategy | Key Chiral Source/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Key Reaction Steps |
| Chiral Auxiliary Approach | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | ~65-75 | >96 | Hydrazone formation, Diastereoselective alkylation, N-N bond cleavage, Cyclization |
| Ring-Closing Metathesis (RCM) | (R)-α-methylbenzylamine | ~40-50 | >98 | Amine synthesis, N-allylation, Ring-closing metathesis, Hydrogenation |
| Catalytic Asymmetric Hydrogenation | Ru-BINAP complex | High | >95 | Synthesis of prochiral enamine, Asymmetric hydrogenation |
| Reductive Amination | Chiral amine | Moderate | High | Imine formation, Diastereoselective reduction |
Mandatory Visualizations
Logical Relationship of Synthetic Strategies
Caption: Overview of major asymmetric routes to this compound.
Experimental Workflow: SAMP Hydrazone Method
Caption: Workflow for this compound synthesis via SAMP hydrazone.
Experimental Protocols
Chiral Auxiliary Approach: Enders' SAMP Hydrazone Method
This method utilizes the chiral auxiliary (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to induce asymmetry during the formation of the chiral center.
a. Formation of the SAMP Hydrazone:
-
To a solution of freshly distilled pentanal (1.0 eq) in anhydrous diethyl ether (0.5 M) is added (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).
-
The mixture is stirred at room temperature under an inert atmosphere (argon or nitrogen) for 2-4 hours.
-
The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is used in the next step without further purification.
b. Diastereoselective Alkylation:
-
A solution of the crude SAMP hydrazone in anhydrous tetrahydrofuran (B95107) (THF) (0.3 M) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 2 hours.
-
1-Iodopropane (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
c. N-N Bond Cleavage and Cyclization to this compound:
-
The crude alkylated hydrazone is dissolved in a mixture of methanol (B129727) and water (4:1, 0.2 M).
-
Raney nickel (approximately 1 g per 1 g of hydrazone) is added, and the suspension is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude this compound.
-
Purification by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758)/methanol, 98:2) affords pure this compound.
Ring-Closing Metathesis (RCM) Strategy
This strategy employs a ring-closing metathesis reaction to construct the piperidine ring. Asymmetric induction is achieved using a chiral amine.
a. Synthesis of the Diene Precursor:
-
To a solution of (R)-α-methylbenzylamine (1.0 eq) in dichloromethane (DCM) (0.5 M) is added 5-bromo-1-pentene (B141829) (1.1 eq) and potassium carbonate (2.0 eq).
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in anhydrous THF (0.5 M), and allyl bromide (1.2 eq) and potassium carbonate (2.0 eq) are added.
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the diene.
b. Ring-Closing Metathesis:
-
The diene (1.0 eq) is dissolved in anhydrous and degassed DCM (0.01 M).
-
Grubbs' second-generation catalyst (2-5 mol%) is added, and the mixture is stirred at room temperature under an inert atmosphere for 4-6 hours.[1]
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate, 9:1) to afford the cyclic enamine.
c. Hydrogenation and Deprotection to this compound:
-
The cyclic enamine is dissolved in methanol (0.2 M), and palladium on carbon (10 wt%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.
Catalytic Asymmetric Hydrogenation
This approach relies on the enantioselective hydrogenation of a prochiral enamine or a related precursor catalyzed by a chiral transition metal complex, typically a Ruthenium-BINAP system.
a. Synthesis of the Prochiral Precursor:
-
A suitable acyclic keto-amine or a cyclic enamine precursor is synthesized via standard organic transformations. For example, 2-propyl-1,4,5,6-tetrahydropyridine can be prepared from δ-valerolactam.
b. Asymmetric Hydrogenation:
-
The prochiral substrate (1.0 eq) is dissolved in degassed methanol (0.1 M) in a high-pressure reactor.
-
A solution of the chiral Ru(II)-BINAP catalyst (0.5-1 mol%) is added under an inert atmosphere.
-
The reactor is pressurized with hydrogen gas (50-100 atm) and stirred at the specified temperature (e.g., 50 °C) for 24-48 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield enantiomerically enriched this compound.
Diastereoselective Reductive Amination
This method involves the condensation of a ketone or aldehyde with a chiral amine to form a chiral imine, which is then reduced diastereoselectively.
a. Imine Formation and In Situ Reduction:
-
To a solution of 5-oxooctanal (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE) (0.2 M) is added (S)-α-methylbenzylamine (1.1 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) is added in portions, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
b. Deprotection to afford this compound:
-
The crude product from the previous step is dissolved in methanol (0.2 M), and palladium on carbon (10 wt%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to give crude this compound, which is then purified by flash chromatography.
Conclusion
The asymmetric synthesis of this compound has been a fertile ground for the development of new synthetic methodologies. The protocols detailed in these application notes represent robust and well-established strategies for obtaining this piperidine alkaloid in high enantiopurity. The choice of a particular strategy will depend on the available starting materials, reagents, and the specific requirements of the research project. These detailed procedures should serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Coniine using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coniine, a toxic piperidine (B6355638) alkaloid, exists as a pair of enantiomers, (R)-(-)-coniine and (S)-(+)-coniine. These enantiomers can exhibit different biological activities and toxicities, making their separation and quantification crucial for pharmaceutical research, toxicology studies, and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the enantioselective separation of racemic mixtures. This document provides a detailed protocol for the chiral resolution of racemic coniine using a polysaccharide-based CSP.
Principle
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stability constants. This difference in interaction leads to different retention times on the column, allowing for their separation. For basic compounds like coniine, a normal-phase HPLC method is often a successful starting point.
Experimental Protocols
Materials and Reagents
-
Racemic Coniine Standard: (±)-Coniine, ≥98% purity
-
Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
-
HPLC System:
-
HPLC system equipped with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.
-
-
Chiral Column:
-
A polysaccharide-based chiral stationary phase is recommended. An amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable choice for initial screening.
-
Instrument and Method Parameters
The following table outlines the recommended starting conditions for the chiral separation of coniine. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic coniine in the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Experimental Workflow
The logical workflow for the chiral resolution of racemic coniine is depicted in the following diagram.
Application Notes and Protocols for the Extraction and Purification of (-)-Coniine from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Abstract: (-)-Coniine is a potent piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum), notorious for its neurotoxic effects.[1][2] Its unique chemical structure and biological activity make it a subject of interest in toxicology and pharmacology. This document provides detailed protocols for the extraction of this compound from its primary natural source, Conium maculatum, and its subsequent purification. The methodologies described herein include steam distillation and solvent extraction, followed by acid-base liquid-liquid extraction and column chromatography for purification. Furthermore, this document presents available quantitative data to compare the efficacy of different methods and visual diagrams to illustrate the experimental workflow and the biosynthetic pathway of coniine.
Data Presentation
The concentration of coniine and other related alkaloids varies significantly depending on the plant part, geographical location, and developmental stage of the plant. The highest concentrations are typically found in the fruits and seeds.[3] The following table summarizes quantitative data related to the extraction and purification of coniine.
| Plant Material | Extraction Method | Solvent System | Yield/Recovery | Purity | Reference |
| C. maculatum foliage | Aqueous sulfuric acid extraction followed by chloroform (B151607) extraction and TLC | Sulfuric acid, Chloroform | 92.0 ± 3.5% (recovery from TLC) | Not specified | [4] |
| Fresh C. maculatum plant material (45 kg) | Steam Distillation | Water/Steam | 5 mg of coniine | Not specified | [5] |
| C. maculatum seeds (100 kg) | Steam Distillation with prior alkali treatment | Water/Steam, Sodium Carbonate | "Greater percentage yield of oily coniine" (not quantified) | Not specified | [6] |
| Bruised C. maculatum seed | Vacuum extraction with acidified water | Acetic acid in water, Ether | Not specified | Not specified | [6] |
Note: Quantitative data on coniine extraction yields and purity from raw plant material is not extensively detailed in the readily available literature. The provided data offers a snapshot of reported values, but direct comparisons are challenging due to variations in experimental conditions and reporting metrics.
Experimental Protocols
2.1. Safety Precautions
Warning: Coniine is a highly toxic substance. All handling of Conium maculatum plant material and extracted coniine must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Accidental ingestion, inhalation, or skin contact can be fatal.
2.2. Plant Material Preparation
For optimal yield, it is recommended to use the fruits or seeds of Conium maculatum, harvested when mature.[6] The plant material can be used fresh or dried. If dried, it should be ground into a fine powder to increase the surface area for extraction.
2.3. Extraction Method 1: Steam Distillation
This method is effective for volatile alkaloids like coniine.
Materials:
-
Fresh or dried and powdered Conium maculatum plant material (e.g., 100 g)
-
Sodium carbonate (Na₂CO₃) or calcium hydroxide (B78521) (Ca(OH)₂)
-
Distilled water
-
Steam distillation apparatus
-
Receiving flask
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Heating mantle
Procedure:
-
In a large flask of the steam distillation apparatus, create a slurry of the plant material with distilled water.
-
Add sodium carbonate or calcium hydroxide to the slurry to make it alkaline (pH > 10). This converts the coniine salt present in the plant into its more volatile free base form.[7]
-
Connect the flask to the steam generator and condenser.
-
Begin passing steam through the slurry to co-distill the coniine with water.
-
Collect the distillate in a receiving flask containing a small amount of dilute sulfuric acid. This will convert the volatile coniine base back into its non-volatile salt, preventing its evaporation from the distillate.[7]
-
Continue the distillation until the distillate no longer tests positive for alkaloids (e.g., using Dragendorff's reagent).
-
The resulting acidic solution in the receiving flask contains the extracted coniine sulfate (B86663).
2.4. Extraction Method 2: Solvent Extraction
This method involves the use of an acidified solvent to extract the alkaloids.
Materials:
-
Dried and powdered Conium maculatum plant material (e.g., 100 g)
-
Hydrochloric acid (HCl) or acetic acid
-
Beaker or flask
-
Mechanical shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material in a solution of acidified methanol or ethanol (e.g., 1% HCl in methanol) at a 1:10 (w/v) ratio.
-
Agitate the mixture on a mechanical shaker or with a magnetic stirrer for 24-48 hours at room temperature.
-
Filter the mixture to separate the plant debris from the extract.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract containing coniine hydrochloride.
2.5. Purification Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is used to separate the alkaloid from neutral and acidic impurities in the crude extract.
Materials:
-
Crude coniine extract (from steam distillation or solvent extraction)
-
Distilled water
-
Sodium hydroxide solution (e.g., 2 M NaOH)
-
Dichloromethane (B109758) or diethyl ether
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH paper or a pH meter
Procedure:
-
Dissolve the crude extract in distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add sodium hydroxide solution to the separatory funnel until the solution is basic (pH > 10), as confirmed by pH paper. This converts the coniine salt to its free base, which is soluble in organic solvents.
-
Add an equal volume of dichloromethane or diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (bottom for dichloromethane, top for ether) will contain the coniine free base.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Combine all organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
To obtain coniine as a salt for stability and easier handling, the combined organic extracts can be washed with a dilute acid (e.g., 1 M HCl). This will transfer the coniine back to the aqueous layer as its salt. The aqueous layer can then be collected and the water evaporated to yield the purified coniine salt. Alternatively, the solvent from the dried organic phase can be evaporated to yield the coniine free base as an oil.[7]
2.6. Purification Protocol 2: Column Chromatography
For higher purity, the extract obtained from the acid-base extraction can be further purified using column chromatography.
Materials:
-
Partially purified coniine extract
-
Silica (B1680970) gel (for the stationary phase)
-
A suitable solvent system (mobile phase), for example, a gradient of chloroform and methanol.[4]
-
Chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualizing agent (e.g., Dragendorff's reagent)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into the chromatography column.
-
Dissolve the crude coniine extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol).
-
Collect the eluate in fractions.
-
Monitor the fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.[8]
-
Combine the fractions that contain the pure coniine (as determined by a single spot on the TLC plate with the expected Rf value).
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
3.1. Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
3.2. Biosynthetic Pathway of Coniine
Caption: Biosynthetic pathway of this compound in Conium maculatum.
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
GC-MS Method for the Quantification of (-)-Coniine in Plant Extracts
Application Note and Protocol
Introduction
(-)-Coniine is a potent piperidine (B6355638) alkaloid renowned for its toxicity and historical significance, most notably as the primary toxic component in poison hemlock (Conium maculatum), which was used in the execution of Socrates.[1] Beyond its presence in C. maculatum, coniine has also been identified in other unrelated plant species, such as the yellow pitcher plant (Sarracenia flava) and various Aloe species.[2] The alkaloid acts as a neurotoxin, functioning by blocking the nicotinic acetylcholine (B1216132) receptors in the nervous system, which can lead to respiratory paralysis and death.
The concentration of coniine and its related alkaloids can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.[3][4] For instance, in C. maculatum, the fruits typically contain the highest concentration of alkaloids, which can be up to 1% by weight.[5][6] Accurate and reliable quantification of this compound in plant extracts is crucial for toxicological studies, forensic investigations, and in the development of pharmaceuticals, where it has been explored for its potential analgesic properties without addictive side effects.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the quantification of volatile and semi-volatile compounds like coniine.[3] Its high sensitivity and specificity make it an ideal method for analyzing complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in plant extracts using GC-MS.
Experimental Protocols
Sample Preparation: Acid-Base Extraction
This protocol is adapted from standard methods for alkaloid extraction from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves, stems, seeds)
-
5% (v/v) Sulfuric acid (H₂SO₄)
-
50% (w/v) Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727) (for reconstitution)
-
Mortar and pestle or blender
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize 10 g of fresh or 2 g of dried plant material with 50 mL of 5% sulfuric acid using a mortar and pestle or a blender.
-
Filtration: Filter the acidic mixture and wash the remaining plant residue with an additional 20 mL of 5% sulfuric acid.
-
Alkalinization: Combine the filtrates and carefully adjust the pH to approximately 9-11 by adding 50% sodium hydroxide. This step converts the alkaloid salts into their free base form.
-
Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction three times using 50 mL portions of chloroform.
-
Drying: Combine the chloroform extracts and dry the organic phase by adding anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and evaporate the chloroform under reduced pressure using a rotary evaporator.
-
Reconstitution: Re-dissolve the resulting residue in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a general guideline and may require optimization based on the specific instrumentation used.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C[7] |
| Injection Volume | 1-2 µL (Splitless mode)[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutesRamp 1: Increase to 150°C at 10°C/minRamp 2: Increase to 280°C at 20°C/min, hold for 5 minutes[7] |
| MS Transfer Line Temp. | 280°C[7] |
| Ion Source Temperature | 230°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[7] |
| SIM Ions for Coniine | m/z 127 (Molecular Ion), 84 (Base Peak) |
Note on Chirality: The naturally occurring coniine is a racemic mixture of (S)-(+)-coniine and (R)-(-)-coniine.[8] The protocol described above using a standard HP-5MS column will not separate these enantiomers. For stereospecific quantification, a chiral GC column would be required.
Method Validation
To ensure the accuracy and reliability of the quantitative results, the GC-MS method should be thoroughly validated according to established guidelines.[9] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The linearity should be evaluated by the coefficient of determination (r²), which should ideally be ≥0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy and Precision: Accuracy should be assessed by determining the recovery of known amounts of coniine spiked into blank plant matrix samples. Precision, measured as the relative standard deviation (RSD), should be evaluated at different concentration levels.
-
Specificity: The ability of the method to differentiate and quantify coniine in the presence of other components in the plant extract should be confirmed by analyzing blank matrix samples.
Data Presentation
The concentration of this compound can vary widely among different plant species and even within different parts of the same plant. The following table summarizes representative quantitative data for coniine.
| Plant Species | Plant Part | Coniine Concentration | Analytical Method |
| Conium maculatum | Fruits (Mature) | Up to 1% (w/w)[6] | GC-MS |
| Conium maculatum | Flower Buds | Lower than fruits (γ-coniceine is the main alkaloid)[1] | GC-MS |
| Conium maculatum | Leaves (Second Year, Spring) | Highly toxic levels[4] | Not specified |
| Conium maculatum | Roots (First Year) | Traces or none[4] | Not specified |
| Sarracenia flava | Lid and Pitcher | Detected[10] | GC-MS (SIM) |
| Aloe spp. | Various | Detected[2] | GC-MS |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and GC-MS quantification of this compound.
Biosynthesis of Coniine
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Conium maculatum - Wikipedia [en.wikipedia.org]
- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tpcj.org [tpcj.org]
- 7. benchchem.com [benchchem.com]
- 8. Coniine - Wikipedia [en.wikipedia.org]
- 9. marshall.edu [marshall.edu]
- 10. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of (-)-Coniine and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine is a potent neurotoxic piperidine (B6355638) alkaloid found in the poison hemlock plant (Conium maculatum). Exposure to this plant can lead to severe and often fatal consequences in both humans and livestock, primarily through respiratory paralysis.[1] The analysis of this compound and its metabolites in biological samples is crucial for clinical and forensic toxicology, as well as for understanding its toxicokinetics. This document provides detailed protocols for the extraction and quantification of this compound and its primary metabolic precursor, γ-coniceine, from various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
In biological systems, the metabolic pathway of this compound is primarily linked to its biosynthesis in Conium maculatum. The immediate precursor, γ-coniceine, is a key biomarker for exposure.[1] The metabolic conversion involves the reduction of γ-coniceine to coniine. Other related alkaloids that may be considered in a broader analysis include conhydrine (B1201746) and pseudoconhydrine, which are also derived from γ-coniceine.
Metabolic relationship of this compound and related alkaloids.
Experimental Protocols
Sample Preparation
The following protocols outline the extraction of this compound and its metabolites from urine, plasma/serum, and tissue samples for LC-MS/MS analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is adapted from a validated method for the quantification of toxic alkaloids in human blood plasma.[2]
-
Sample Pre-treatment: To 1 mL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of coniine).
-
Extraction:
-
Condition a mixed-mode solid-phase extraction cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Pre-treatment: Centrifuge 5 mL of urine to remove particulate matter.
-
Extraction:
-
Adjust the pH of the supernatant to alkaline conditions (pH 9-10).
-
Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of chloroform (B151607) and isopropanol).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Collect the organic layer.
-
Repeat the extraction with a fresh portion of the organic solvent.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Protocol 3: Tissue Homogenization and Extraction
-
Homogenization: Homogenize 1 gram of tissue in a suitable buffer.
-
Protein Precipitation: Add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Extraction: The subsequent extraction can proceed with either SPE or LLE of the supernatant, as described above.
General experimental workflow for sample analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV. |
| Desolvation Temperature | 350 - 500 °C |
| MRM Transitions | To be optimized for the specific instrument. |
| This compound | Precursor Ion (m/z) → Product Ion (m/z) |
| γ-Coniceine | Precursor Ion (m/z) → Product Ion (m/z) |
| Internal Standard | Precursor Ion (m/z) → Product Ion (m/z) |
Quantitative Data
The following tables summarize quantitative data for this compound from published studies. This information is valuable for establishing expected concentration ranges and for the validation of new analytical methods.
Table 1: Linearity and Quantification Limits for this compound in Human Blood Plasma [2]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 1 - 1000 | 1 |
Table 2: Reported Concentrations of this compound in Postmortem Blood Samples [3]
| Case | Matrix | Analytical Method | Concentration (ng/mL) |
| 1 | Blood | GC/MS | 410 |
| 2 | Subclavian Blood | LC-MS/MS | 35 |
Method Validation
For quantitative analysis, the developed LC-MS/MS method should be validated according to established guidelines. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analytes.
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analytes in the biological matrix under different storage conditions and during the analytical process.
Conclusion
The protocols and data presented here provide a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological samples. The detailed methodologies for sample preparation and the suggested starting conditions for LC-MS/MS instrumentation will aid researchers and scientists in developing and validating robust and sensitive analytical methods for toxicological and research applications. The quantitative data serves as a valuable reference for interpreting analytical results in suspected cases of poison hemlock exposure.
References
Structural Elucidation of (-)-Coniine: A Detailed Application Note and Protocol Using 2D NMR Techniques
Introduction
(-)-Coniine, a potent piperidine (B6355638) alkaloid, is notoriously known as the toxic component of poison hemlock (Conium maculatum). Its structural elucidation is a classic example of the power of modern spectroscopic techniques in natural product chemistry. This application note provides a detailed protocol and analysis of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data used to unambiguously determine the structure of this compound. The application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Chemical Structure and Atom Numbering
The structure of this compound, systematically named (2S)-2-propylpiperidine, is presented below with the conventional atom numbering used for NMR analysis.
Figure 1. Chemical structure of this compound with atom numbering.
1D and 2D NMR Spectroscopic Data
The structural determination of this compound relies on the comprehensive analysis of its 1H and 13C NMR spectra, followed by the interpretation of 2D NMR correlation data.
1H and 13C NMR Chemical Shift Assignments
The following table summarizes the assigned 1H and 13C chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl3).
| Atom No. | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 2 | 2.65 (m) | 57.2 |
| 3 | 1.55 (m), 1.75 (m) | 30.1 |
| 4 | 1.40 (m) | 24.5 |
| 5 | 1.55 (m), 1.75 (m) | 26.8 |
| 6 | 2.85 (m), 3.10 (m) | 46.5 |
| 1' | 1.30 (m) | 36.4 |
| 2' | 1.35 (m) | 20.0 |
| 3' | 0.90 (t, J = 7.2 Hz) | 14.2 |
| NH | 1.80 (br s) | - |
Table 1. 1H and 13C NMR chemical shift assignments for this compound.
Structural Elucidation Workflow using 2D NMR
The elucidation of the molecular structure of this compound is a stepwise process involving the analysis of different 2D NMR spectra to piece together the connectivity of the molecule.
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
Analysis of 2D NMR Correlation Data
1. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This experiment is fundamental for assigning the chemical shifts of protonated carbons.
| 1H (δ, ppm) | 13C (δ, ppm) | Assignment |
| 2.65 | 57.2 | C2-H2 |
| 1.55, 1.75 | 30.1 | C3-H3 |
| 1.40 | 24.5 | C4-H4 |
| 1.55, 1.75 | 26.8 | C5-H5 |
| 2.85, 3.10 | 46.5 | C6-H6 |
| 1.30 | 36.4 | C1'-H1' |
| 1.35 | 20.0 | C2'-H2' |
| 0.90 | 14.2 | C3'-H3' |
Table 2. Key HSQC correlations for this compound.
2. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds (2JHH and 3JHH). This information is crucial for identifying spin systems within the molecule, such as the piperidine ring and the propyl side chain.
| Correlating Protons (δ, ppm) | Interpretation |
| 2.65 (H2) ↔ 1.55, 1.75 (H3) | H2 is coupled to H3 |
| 1.55, 1.75 (H3) ↔ 1.40 (H4) | H3 is coupled to H4 |
| 1.40 (H4) ↔ 1.55, 1.75 (H5) | H4 is coupled to H5 |
| 1.55, 1.75 (H5) ↔ 2.85, 3.10 (H6) | H5 is coupled to H6 |
| 2.65 (H2) ↔ 1.30 (H1') | H2 is coupled to H1' |
| 1.30 (H1') ↔ 1.35 (H2') | H1' is coupled to H2' |
| 1.35 (H2') ↔ 0.90 (H3') | H2' is coupled to H3' |
Table 3. Key COSY correlations for this compound.
3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds (2JCH and 3JCH). This is the key experiment for connecting the identified spin systems and confirming the overall carbon skeleton.
| Proton (δ, ppm) | Correlating Carbons (δ, ppm) | Interpretation |
| 2.65 (H2) | 30.1 (C3), 46.5 (C6), 36.4 (C1'), 20.0 (C2') | H2 shows long-range correlations to C3, C6, C1', and C2' |
| 2.85, 3.10 (H6) | 57.2 (C2), 26.8 (C5), 24.5 (C4) | H6 shows long-range correlations to C2, C5, and C4 |
| 0.90 (H3') | 36.4 (C1'), 20.0 (C2') | H3' shows long-range correlations to C1' and C2' |
Table 4. Key HMBC correlations for this compound.
The analysis of the HMBC data confirms the attachment of the propyl group at the C2 position of the piperidine ring. For instance, the correlation between H2 and C1' and C2' firmly establishes this connectivity.
Caption: Key COSY and HMBC correlations in this compound.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
1H NMR: A standard single-pulse experiment was used with a spectral width of 12 ppm, 16 scans, and a relaxation delay of 2 s.
-
13C NMR: A proton-decoupled experiment was performed with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.
-
COSY: A gradient-enhanced COSY experiment was acquired with a spectral width of 12 ppm in both dimensions, 2 scans per increment, and 256 increments in the indirect dimension.
-
HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment was performed. The spectral width was 12 ppm in the 1H dimension and 165 ppm in the 13C dimension. 4 scans per increment and 256 increments were collected.
-
HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral width was 12 ppm in the 1H dimension and 220 ppm in the 13C dimension. 8 scans per increment and 256 increments were acquired.
Data Processing
All NMR data were processed using standard NMR software. A sine-bell window function was applied to all dimensions before Fourier transformation.
Conclusion
The combination of 1D and 2D NMR techniques, particularly COSY, HSQC, and HMBC, provides an unambiguous and efficient method for the complete structural elucidation of this compound. The data presented in this application note serves as a comprehensive guide for the characterization of piperidine alkaloids and other small organic molecules. The detailed protocols offer a practical framework for researchers to apply these powerful analytical tools in their own work.
Application Notes and Protocols for Nicotinic Receptor Binding Assay of (-)-Coniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine, a piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), is a known agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems. The diverse subtypes of nAChRs present a wide range of therapeutic targets for various neurological and psychiatric disorders. Consequently, characterizing the binding affinity of compounds like this compound to specific nAChR subtypes is a critical step in drug discovery and development.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for major human nAChR subtypes, including α4β2, α7, and α3β4. Additionally, it outlines the key signaling pathways activated upon agonist binding to nAChRs.
Quantitative Data Summary
The following table summarizes the available binding and functional data for Coniine at various nicotinic receptor subtypes. It is important to note that data for specific human recombinant subtypes are limited, and some of the available data are from tissue preparations of other species.
| Ligand | Receptor Subtype/Tissue | Species | Assay Type | Value (µM) | Reference |
| This compound | Autonomic (predominantly α3β4) | Human | Functional (EC50) | 9.6 | [2] |
| This compound | Fetal Muscle-type | Human | Functional (EC50) | 115 | [2] |
| Coniine | Neuronal | Rat (Maternal Brain) | Competition (IC50) | 1100 | [3] |
| Coniine | Neuronal | Rat (Fetal Brain) | Competition (IC50) | 820 | [3] |
| Coniine | Neuronal | Chick (Brain) | Competition (IC50) | 270 | [3] |
| Coniine | Muscle | Rat (Diaphragm) | Competition (IC50) | 314 | [3] |
| Coniine | Muscle | Chick (Leg Muscle) | Competition (IC50) | 70 | [3] |
Experimental Protocols
A competitive binding assay is employed to determine the affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
I. Membrane Preparation
-
Source: Utilize cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in the target receptor.
-
Homogenization: Harvest cells or dissect tissue and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in the binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Storage: Store the membrane preparations in aliquots at -80°C until use.
II. Competitive Radioligand Binding Assay
The choice of radioligand is dependent on the nAChR subtype being investigated.
-
For α4β2 nAChR: [3H]Cytisine is a suitable radioligand.[4][5][6][7][8]
-
For α7 nAChR: [125I]α-Bungarotoxin is a commonly used radioligand.[9][10]
-
For α3β4 nAChR: [3H]Epibatidine is a high-affinity radioligand for this subtype.[2]
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine (B1678760) for [3H]Cytisine and [3H]Epibatidine assays, or 300 µM nicotine for [125I]α-Bungarotoxin assays).
-
Competition: Membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 10-10 M to 10-3 M).
-
-
Reagent Addition: The order of addition should be buffer, unlabeled ligand (or buffer for total binding), this compound (for competition wells), membrane preparation, and finally the radioligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes). Incubation conditions should be optimized for the specific receptor subtype and radioligand.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. A vacuum filtration manifold or cell harvester is used for this step.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for the nicotinic receptor competitive binding assay.
Nicotinic Receptor Signaling Pathway
Upon agonist binding, such as with this compound, nAChRs undergo a conformational change, opening an intrinsic ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the activation of downstream signaling cascades. Two prominent pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which play roles in cell survival, proliferation, and differentiation.[1]
Caption: Simplified nAChR signaling cascade upon agonist binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acetylcholine receptors mediate: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. opioids.wiki [opioids.wiki]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Studies of (-)-Coniine on Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine is a potent piperidine (B6355638) alkaloid derived from the poison hemlock (Conium maculatum). Historically known for its toxicity, recent scientific interest has focused on its pharmacological properties as a modulator of ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). As a structural analogue of nicotine, this compound serves as a valuable chemical probe for investigating the structure-function relationships of nAChRs and exploring their therapeutic potential in various neurological disorders.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on ion channel activity, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the mechanism of action of this compound and similar compounds.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on nicotinic acetylcholine receptors.
Table 1: Inhibitory Effects of this compound on Presynaptic Nicotinic Acetylcholine Receptor-Mediated Responses [1][2][3]
| Tissue Preparation | Response Measured | IC50 (μM) | Agonist Used | Reference |
| Rat Anococcygeus Muscle | Nitrergic Relaxation | 162.2 | Nicotine (100 µM) | [1][2][3] |
| Rat Anococcygeus Muscle | Noradrenergic Contraction | 26.9 | Nicotine (100 µM) | [1][2][3] |
| Guinea-Pig Atrium | Noradrenergic Transmission | 33.9 | Nicotine (100 µM) | [1][2][3] |
Table 2: Inhibitory Effects of this compound in Nicotinic Receptor Competition Binding Assays [4]
| Receptor Source | Radioligand | IC50 (μM) | Notes | Reference |
| Adult Rat Diaphragm (Muscle nAChRs) | [¹²⁵I]-α-bungarotoxin | 314 | Competition binding assay | [4] |
| Chick Thigh Muscle (Muscle nAChRs) | [¹²⁵I]-α-bungarotoxin | 70 | Competition binding assay | [4] |
| Maternal Rat Brain (Neuronal nAChRs) | [³H]-cytisine | 1100 | Competition binding assay | [4] |
| Fetal Rat Brain (Neuronal nAChRs) | [³H]-cytisine | 820 | Competition binding assay | [4] |
| Chick Brain (Neuronal nAChRs) | [³H]-cytisine | 270 | Competition binding assay | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key electrophysiological techniques that can be adapted for the study of this compound's effects on ion channels.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Cells Expressing nAChRs
This protocol is suitable for investigating the effects of this compound on nAChR subtypes expressed in mammalian cell lines (e.g., HEK293, SH-SY5Y) or primary neuronal cultures.
1. Cell Preparation:
-
Culture cells on glass coverslips to a confluency of 50-70%.
-
For primary neuronal cultures, dissect and plate neurons from the desired brain region (e.g., hippocampus, cortex) of embryonic or neonatal rodents.
-
If using a heterologous expression system, transfect cells with the cDNA encoding the nAChR subunits of interest 24-48 hours prior to recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate solvent. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents in response to a brief application of a known nAChR agonist (e.g., acetylcholine or nicotine) using a rapid perfusion system.
-
Apply different concentrations of this compound to the cell and co-apply with the agonist to determine its inhibitory or potentiating effects. To test for direct agonist effects, apply this compound alone.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition or potentiation as a function of the this compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the IC50 or EC50 value.
-
Analyze the effects of this compound on the kinetics of the current, such as the activation and desensitization rates.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes
This protocol is ideal for characterizing the effects of this compound on specific nAChR subtypes expressed at high levels in Xenopus laevis oocytes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired nAChR subunits (typically 50 nL of a 0.1-1 µg/µL solution).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
This compound Stock Solution: Prepare as described in Protocol 1 and dilute in ND96 solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a known nAChR agonist to elicit a baseline current.
-
Perfuse the chamber with different concentrations of this compound, followed by co-application with the agonist, to determine its effects on the receptor.
-
Record the resulting currents using a TEVC amplifier and data acquisition system.
4. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50/EC50 values and effects on current kinetics.
Conclusion
The provided data and protocols offer a foundational framework for the electrophysiological investigation of this compound's interactions with ion channels. While current knowledge primarily points to its activity at nAChRs, further research using these methodologies is necessary to explore its potential effects on other ion channel families and to delineate its subtype selectivity and functional consequences with greater precision. Such studies will be instrumental in understanding the full pharmacological profile of this compound and in evaluating its potential as a lead compound for drug development.
References
- 1. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of coniine on presynaptic nicotinic receptors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of (-)-Coniine-Induced Paralysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Coniine is a potent piperidine (B6355638) alkaloid neurotoxin found in plants such as poison hemlock (Conium maculatum).[1][2][3] Historically known for its role in the execution of Socrates, coniine exerts its toxic effect by acting as an antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][4][5] This antagonism blocks neuromuscular transmission, leading to a state of ascending flaccid paralysis, which can result in death from respiratory failure while the central nervous system remains unaffected.[1][2][3] The (-)-enantiomer of coniine is recognized as being more biologically active and toxic than the (+)-enantiomer.[6]
Understanding the in vivo dynamics of this compound-induced paralysis is crucial for toxicological studies, the development of potential antidotes, and for utilizing its pharmacological properties as a tool to study the neuromuscular junction. These application notes provide a detailed experimental design and protocols for inducing and quantifying this compound-induced paralysis in a rodent model. The protocols focus on both qualitative behavioral assessments and quantitative, translatable neuromuscular monitoring techniques.
Experimental Design
1. Objective: To characterize the dose-dependent onset, degree, and duration of skeletal muscle paralysis induced by the in vivo administration of this compound in a mouse model.
2. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c strain)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Justification: Mice are a well-established model for toxicological and pharmacological studies.[7][8] Specific LD50 data for this compound in mice is available (LD50 of 7.0 mg/kg for this compound), which provides a critical reference point for dose selection.[6]
3. Experimental Groups: Animals will be randomly assigned to one of the following groups (n=8-10 per group) to establish a clear dose-response relationship.
| Group ID | Treatment | Dose (mg/kg) | Administration Route |
| G1 | Vehicle Control | 0 | Intraperitoneal (i.p.) |
| G2 | This compound | 1.0 | Intraperitoneal (i.p.) |
| G3 | This compound | 2.5 | Intraperitoneal (i.p.) |
| G4 | This compound | 5.0 | Intraperitoneal (i.p.) |
| G5 | This compound | 7.0 (LD50) | Intraperitoneal (i.p.) |
4. Drug Preparation and Administration:
-
This compound Stock: Prepare a stock solution of this compound hydrochloride in sterile, pyrogen-free 0.9% saline.
-
Vehicle: Sterile, pyrogen-free 0.9% saline.
-
Administration: Administer the calculated dose via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: In vivo experimental workflow for studying this compound paralysis.
Experimental Protocols
Protocol 1: Behavioral Assessment of Paralysis
Objective: To qualitatively and semi-quantitatively assess the progression of paralysis.
Materials:
-
Observation arena (e.g., clean cage)
-
Timer
-
Video recording equipment (optional but recommended)
Procedure:
-
Place the animal in the observation arena immediately after i.p. injection.
-
Start the timer and continuously observe the animal for the first 60 minutes, followed by observations at 90 and 120 minutes.
-
At 5-minute intervals for the first hour, and then at each subsequent time point, score the animal's level of paralysis based on the scale below.
-
At the same intervals, perform the righting reflex test by gently placing the animal on its back. Record the time it takes to return to a prone position. A failure to right itself within 30 seconds is considered a loss of the righting reflex.
-
Record the time of onset for the first observable sign of paralysis (e.g., staggering gait) and the time to full paralysis (Score 4).
-
If the animal survives, continue monitoring to record the time to recovery of the righting reflex and normal ambulation.
Paralysis Scoring Scale:
| Score | Clinical Signs | Description |
| 0 | Normal | Normal posture, grooming, and exploratory behavior. |
| 1 | Mild Impairment | Staggering gait, slight limb weakness, but able to ambulate. |
| 2 | Moderate Impairment | Severe ataxia, unable to ambulate effectively, abdomen dragging. |
| 3 | Severe Impairment | Loss of righting reflex, minimal limb movement. |
| 4 | Full Paralysis | No voluntary movement, shallow/labored breathing. |
Protocol 2: Quantitative Neuromuscular Monitoring (NMM)
Objective: To quantitatively measure the degree of neuromuscular blockade using Train-of-Four (TOF) stimulation.[9][10]
Materials:
-
Inhalant anesthesia system (e.g., isoflurane)
-
Peripheral nerve stimulator
-
Recording electrodes (subdermal needle electrodes)
-
Quantitative monitoring device (e.g., acceleromyography or electromyography system)[11][12]
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance). Ensure a stable plane of anesthesia where the animal is unresponsive to toe pinch but maintains spontaneous breathing.
-
Place the animal on a heating pad to maintain core body temperature at 37°C.
-
To monitor the hindlimb, place the stimulating electrodes along the path of the sciatic nerve. For the forelimb, place them along the ulnar nerve.[11]
-
Place the recording electrodes over the corresponding muscle group (e.g., gastrocnemius for sciatic stimulation, interosseous muscles for ulnar stimulation).
-
Baseline Measurement: Before drug administration, deliver a supramaximal stimulus to determine the baseline twitch response. Then, deliver a TOF stimulus (four supramaximal stimuli at 2 Hz).[10] The baseline TOF ratio (amplitude of the 4th twitch / amplitude of the 1st twitch) should be 1.0.[9]
-
Drug Administration: Administer the assigned dose of vehicle or this compound i.p.
-
Post-Dosing Measurement: Begin delivering TOF stimuli every 15 seconds and record the TOF ratio (T4/T1).
-
Continue recording until the TOF ratio returns to ≥ 0.9, which is considered adequate recovery from neuromuscular blockade.[9][12][13]
-
Record the time to onset of blockade (first decrease in TOF ratio), time to maximum blockade (lowest TOF ratio), and duration of blockade (time from onset until TOF ratio recovers to 0.9).
Data Presentation
The collected data should be organized into tables for clear comparison between experimental groups.
Table 1: Behavioral Assessment of this compound-Induced Paralysis
| Group | Dose (mg/kg) | Onset of Paralysis (min) | Time to Max Paralysis (Score 4) (min) | Duration of Righting Reflex Loss (min) | Survival Rate (%) |
| G1 | 0 (Vehicle) | N/A | N/A | N/A | 100 |
| G2 | 1.0 | ||||
| G3 | 2.5 | ||||
| G4 | 5.0 | ||||
| G5 | 7.0 | ||||
| All data to be presented as Mean ± SEM. |
Table 2: Quantitative Neuromuscular Monitoring Data
| Group | Dose (mg/kg) | Time to Onset of Blockade (min) | Maximum Blockade (Lowest TOF Ratio) | Time to TOF Ratio Recovery ≥ 0.9 (min) |
| G1 | 0 (Vehicle) | N/A | 1.0 ± 0.0 | N/A |
| G2 | 1.0 | |||
| G3 | 2.5 | |||
| G4 | 5.0 | |||
| G5 | 7.0 | |||
| All data to be presented as Mean ± SEM. |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines set by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Due to the nature of this compound, which causes paralysis and potential respiratory distress, animals must be monitored continuously.[3] A clear endpoint protocol, including criteria for humane euthanasia (e.g., severe respiratory distress, failure to recover within a set timeframe), must be established and approved prior to the start of the study. Anesthesia during quantitative NMM is mandatory to prevent pain and distress from electrical stimulation.
References
- 1. Coniine [bionity.com]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsf.org [apsf.org]
- 10. Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. partone.litfl.com [partone.litfl.com]
- 12. openanesthesia.org [openanesthesia.org]
- 13. resources.wfsahq.org [resources.wfsahq.org]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Novel (-)-Coniine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel (-)-coniine analogs. The aim is to facilitate structure-activity relationship (SAR) studies targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial for the development of new therapeutic agents.
Introduction
This compound, a piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), is infamous for its toxicity, which results from its interaction with nAChRs.[1][2] As the first alkaloid to be chemically synthesized, coniine holds a significant place in the history of organic chemistry.[2] Its potent activity at nAChRs makes its scaffold a compelling starting point for designing novel modulators of these receptors, which are implicated in a variety of neurological disorders, including pain, cognitive dysfunction, and addiction.[3][4]
The development of this compound analogs allows for the systematic exploration of the chemical space around this pharmacophore. By modifying the 2-alkyl substituent and introducing substitutions on the piperidine ring, researchers can probe the structural requirements for affinity and selectivity at different nAChR subtypes, such as the α7 and α4β2 receptors.[4][5] This document outlines a comprehensive workflow for the synthesis, purification, characterization, and pharmacological evaluation of novel this compound analogs.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound analogs is depicted below. This process begins with the enantioselective synthesis of the chiral piperidine core, followed by diversification to create a library of analogs. These compounds are then subjected to in vitro pharmacological assays to determine their activity at nAChRs, and promising candidates can be further evaluated in in vivo models of nociception.
Experimental Protocols
I. Enantioselective Synthesis of (-)-2-Propylpiperidine [this compound]
This protocol describes a general method for the enantioselective synthesis of the this compound core via iridium-catalyzed asymmetric hydrogenation of a 2-propylpyridinium salt. This method can be adapted for the synthesis of various 2-alkylpiperidine analogs.[6][7]
Materials:
-
Benzyl (B1604629) bromide
-
[Ir(COD)Cl]₂
-
MeO-BoQPhos (or other suitable chiral ligand)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Synthesis of N-Benzyl-2-propylpyridinium Bromide:
-
To a solution of 2-propylpyridine (1.0 eq) in anhydrous THF, add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold THF, and dry under vacuum to yield the pyridinium (B92312) salt.
-
-
Iridium-Catalyzed Asymmetric Hydrogenation:
-
In a glovebox, dissolve [Ir(COD)Cl]₂ (1 mol%), MeO-BoQPhos (2.2 mol%), and I₂ (5 mol%) in anhydrous THF in a glass liner for a high-pressure autoclave.
-
Stir the catalyst solution for 30 minutes.
-
Add the N-benzyl-2-propylpyridinium bromide (1.0 eq) to the catalyst solution.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 600 psi with H₂ and stir the reaction mixture at 30 °C for 24 hours.
-
-
Work-up and Purification:
-
After the reaction, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of EtOAc in hexanes) to yield the enantioenriched N-benzyl-2-propylpiperidine.
-
-
Debenzylation to this compound:
-
Dissolve the purified N-benzyl-2-propylpiperidine (1.0 eq) in methanol.
-
Add 10% Pd/C (10 wt%).
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield this compound.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Measure the specific rotation and compare it to the literature value for this compound.[2]
II. Pharmacological Evaluation
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of synthesized this compound analogs for nAChRs using [³H]-epibatidine.[1][8]
Materials:
-
Rat brain tissue or cells expressing the nAChR subtype of interest (e.g., α4β2, α7)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-Epibatidine
-
Nicotine (B1678760) (for non-specific binding determination)
-
Synthesized this compound analogs
-
Glass fiber filters (e.g., Whatman GF/C)
-
Polyethylenimine (PEI), 0.5%
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C.
-
Resuspend the resulting pellet in fresh Assay Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation (50-100 µg protein), a fixed concentration of [³H]-epibatidine (at or below its Kd, e.g., 100 pM), and Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation, [³H]-epibatidine, and a high concentration of unlabeled nicotine (e.g., 300 µM).
-
Competition: Membrane preparation, [³H]-epibatidine, and varying concentrations of the synthesized this compound analog.
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of [³H]-epibatidine) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol provides a general framework for assessing the functional activity (agonist, antagonist, or modulator) of synthesized analogs at specific nAChR subtypes expressed in a suitable cell line (e.g., HEK293 cells).[9][10][11][12]
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Na₂-ATP, 0.2 Na-GTP, pH 7.3 with KOH.
-
Patch pipettes (borosilicate glass, 3-7 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Acetylcholine (ACh) or another suitable agonist
-
Synthesized this compound analogs
Procedure:
-
Cell Preparation:
-
Culture the cells on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Pull patch pipettes and fill with the internal solution.
-
Under microscopic guidance, approach a cell with the pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply the agonist (e.g., ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
To test for antagonist activity, pre-apply the synthesized analog for a defined period before co-application with the agonist.
-
To test for agonist activity, apply the analog alone at various concentrations.
-
To test for positive allosteric modulator (PAM) activity, co-apply the analog with a low concentration of the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the agonist.
-
For antagonists, generate a concentration-response curve by plotting the inhibition of the agonist-evoked current against the analog concentration to determine the IC₅₀.
-
For agonists, generate a concentration-response curve to determine the EC₅₀ and maximal efficacy relative to ACh.
-
For PAMs, quantify the potentiation of the agonist-evoked current.
-
Data Presentation
The quantitative data obtained from the SAR studies should be summarized in a clear and concise table to facilitate comparison between the synthesized analogs.
Table 1: Structure-Activity Relationship of this compound Analogs at nAChRs
| Compound ID | R¹ | R² | α4β2 nAChR Ki (nM) [³H]-Epibatidine | α7 nAChR Ki (nM) [³H]-Epibatidine | α4β2 nAChR Functional Activity (IC₅₀/EC₅₀, nM) |
| This compound | H | n-Propyl | Value | Value | Value |
| Analog 1 | Me | n-Propyl | Value | Value | Value |
| Analog 2 | H | Ethyl | Value | Value | Value |
| Analog 3 | H | n-Butyl | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
R¹ and R² refer to substituents on the piperidine ring or the 2-position alkyl chain, respectively.
Signaling Pathway
This compound and its analogs exert their effects by interacting with nAChRs, which are ligand-gated ion channels. The binding of these compounds can either activate (as agonists) or block (as antagonists) the receptor, leading to changes in ion flux (primarily Na⁺ and Ca²⁺) and subsequent downstream signaling events.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the synthesis and SAR-driven optimization of novel this compound analogs as modulators of nAChRs. By systematically exploring the chemical space around this natural product scaffold, researchers can identify new chemical entities with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonists: interaction with alpha4beta2* and alpha7* neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for (-)-Coniine in Nicotinic Acetylcholine Receptor (nAChR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine is the toxic principle of poison hemlock (Conium maculatum) and holds historical significance as the first alkaloid to be chemically synthesized. In modern pharmacology, this potent piperidine (B6355638) alkaloid serves as a valuable tool for the investigation of nicotinic acetylcholine (B1216132) receptors (nAChRs). nAChRs are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems and are implicated in a wide range of physiological processes and pathological conditions. The stereoselectivity of coniine, with the (-)-enantiomer being the more biologically active form, makes it a specific probe for studying nAChR structure and function.[1]
Mechanism of Action
This compound acts as an agonist at nicotinic acetylcholine receptors.[1] Its mechanism of action involves binding to the nAChR at the postsynaptic membrane of the neuromuscular junction and at autonomic ganglia.[1] This binding initially stimulates the receptor, leading to a conformational change that opens the ion channel and allows the influx of cations, primarily Na+ and Ca2+. The initial influx of positive ions causes depolarization of the cell membrane, resulting in neuronal excitation or muscle contraction.
However, prolonged exposure to this compound leads to persistent depolarization of the postsynaptic membrane. This sustained depolarization causes the voltage-gated sodium channels to remain in an inactivated state, preventing further action potentials. Consequently, the initial stimulation is followed by a depolarizing neuromuscular blockade, leading to flaccid paralysis.[1] This biphasic action of initial agonism followed by functional antagonism through receptor desensitization and channel inactivation is a key feature of this compound's pharmacological profile. The (-)-enantiomer has been shown to be more potent in eliciting these effects than the (+)-enantiomer.[2]
Data Presentation
The following tables summarize the available quantitative data for coniine enantiomers and the racemic mixture. Data for specific nAChR subtypes remain limited in the current literature.
Table 1: In Vitro Potency of Coniine
| Compound | Preparation | Assay | Parameter | Value | Reference |
| Coniine | Rat Diaphragm | [¹²⁵I]-α-bungarotoxin binding | IC₅₀ | 314 µM | [3] |
| Coniine | Chick Thigh Muscle | [¹²⁵I]-α-bungarotoxin binding | IC₅₀ | 70 µM | [3] |
| Coniine | Maternal Rat Brain | [³H]-cytisine binding | IC₅₀ | 1100 µM | [3] |
| Coniine | Fetal Rat Brain | [³H]-cytisine binding | IC₅₀ | 820 µM | [3] |
| Coniine | Chick Brain | [³H]-cytisine binding | IC₅₀ | 270 µM | [3] |
| Coniine | Rat Anococcygeus Muscle (Nitrergic) | Functional Assay | -logIC₅₀ (M) | 3.79 ± 0.11 | [4] |
| Coniine | Rat Anococcygeus Muscle (Noradrenergic) | Functional Assay | -logIC₅₀ (M) | 4.57 ± 0.12 | [4] |
| Coniine | Guinea-Pig Atrium (Noradrenergic) | Functional Assay | -logIC₅₀ (M) | 4.47 ± 0.12 | [4] |
| This compound | TE-671 Cells (human fetal muscle-type nAChR) | Functional Assay | Potency Rank | > (±)-Coniine > (+)-Coniine | [2] |
Table 2: In Vivo Toxicity of Coniine Enantiomers in Mice
| Compound | LD₅₀ (mg/kg) | Reference |
| This compound | 7.0 | [2] |
| (±)-Coniine | 7.7 | [2] |
| (+)-Coniine | 12.1 | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand with high affinity for the target nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine, or [¹²⁵I]-α-bungarotoxin).
-
This compound stock solution.
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM nicotine).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the radioligand. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the effect of this compound on nAChR-mediated currents in cultured cells.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., TE-671 cells or transfected HEK293 cells).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Plate cells on glass coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a known concentration of an nAChR agonist (e.g., acetylcholine) for a short duration (2-5 seconds) using a rapid perfusion system to elicit a baseline current.
-
After the current returns to baseline, perfuse the cell with a solution containing the desired concentration of this compound for 1-2 minutes.
-
Co-apply the agonist and this compound to measure the effect of this compound on the agonist-evoked current.
-
To assess agonist properties of this compound, apply it alone and observe any elicited current.
-
To construct a dose-response curve, repeat steps 6-8 with a range of this compound concentrations.
Data Analysis:
-
Measure the peak amplitude of the inward currents evoked by the agonist in the absence and presence of this compound.
-
Calculate the percentage of inhibition or potentiation of the agonist-induced current by this compound.
-
Plot the percentage of inhibition or the amplitude of the current evoked by this compound alone as a function of its concentration to determine IC₅₀ or EC₅₀ values.
Protocol 3: Calcium Imaging Assay
This protocol is for assessing the effect of this compound on intracellular calcium mobilization following nAChR activation.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution.
-
An nAChR agonist (e.g., acetylcholine or nicotine).
-
A fluorescence plate reader or fluorescence microscope equipped with a camera.
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations to the wells and measure the fluorescence signal to assess its agonist activity.
-
Alternatively, pre-incubate the cells with this compound for a set period, then add a known concentration of an nAChR agonist and measure the change in fluorescence to assess the antagonistic effect of this compound.
-
Record the fluorescence intensity over time.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the peak fluorescence response as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Mandatory Visualization
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Validated Analytical Method for the Detection and Quantification of (-)-Coniine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Coniine is a potent neurotoxic piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum) and other plants like the yellow pitcher plant (Sarracenia flava)[1][2][3]. Its historical significance and toxicological importance necessitate a reliable and validated analytical method for its detection and quantification in various matrices, including biological samples and plant materials[1][2]. This compound, along with its precursor γ-coniceine, acts as an antagonist at nicotinic acetylcholine (B1216132) receptors, leading to neuromuscular paralysis and, in severe cases, death by respiratory failure[2][4][5]. This application note provides a detailed protocol for a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[6][7][8][9][10].
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol [2][11][12] |
| CAS Number | 458-88-8[11] |
| Appearance | Colorless alkaline liquid[1][11] |
| Boiling Point | 166-166.5°C[2][11][12] |
| Melting Point | -2°C[11][12] |
| Solubility | Soluble in alcohol, ether, acetone, benzene. One ml dissolves in 90 ml of water.[11] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol outlines the extraction of this compound from biological matrices (urine, serum/plasma) and plant material. The procedure is based on liquid-liquid extraction principles for piperidine alkaloids[4].
Materials:
-
Biological sample (urine, serum, plasma) or homogenized plant material
-
Ammonium (B1175870) hydroxide (B78521) (or 50% Sodium Hydroxide)
-
Chloroform:isopropanol (9:1 v/v) extraction solvent
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Urine: Centrifuge 5 mL of urine at 3000 x g for 10 minutes. Use the supernatant for extraction.[4]
-
Serum/Plasma: To 1 mL of serum or plasma, add 3 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 4000 x g for 15 minutes. Collect the supernatant.[4]
-
Plant Material: Homogenize 2 g of dried plant material in 50 mL of 5% sulfuric acid. Filter the mixture and wash the residue with an additional 20 mL of 5% sulfuric acid. Combine the filtrates.[13]
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the prepared sample to 10-11 with ammonium hydroxide or sodium hydroxide[4][13].
-
Add 5 mL of the chloroform:isopropanol (9:1 v/v) extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to achieve phase separation[4].
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Repeat the extraction twice more with fresh solvent to ensure maximum recovery.
-
Combine all organic extracts and dry over anhydrous sodium sulfate[13].
-
-
Concentration and Reconstitution:
Protocol 2: GC-MS Analysis
This protocol provides the instrumental parameters for the detection and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injector Temperature | 250°C[4] |
| Injection Volume | 1 µL in splitless mode[4] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 280°C at 20°C/min, hold for 5 minutes.[4] |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280°C[4] |
| Ion Source Temp. | 230°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.[4] |
| SIM Ions for this compound | m/z 127 (Molecular Ion), 98, 82 |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness[6][7][9].
Protocol 3: Validation Experiments
1. Specificity:
-
Analyze blank matrix samples (urine, serum, plant extract) to assess for interfering peaks at the retention time of this compound.
-
Compare the mass spectrum of the analyte in a spiked sample to that of a pure standard.
2. Linearity and Range:
-
Prepare a series of calibration standards by spiking blank matrix extract with this compound standard solutions to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
3. Accuracy:
-
Analyze quality control (QC) samples at three concentration levels (low, medium, high) against the calibration curve.
-
Calculate the percent recovery at each level. The experiment should be repeated on three different days.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicates of QC samples at three concentration levels on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same QC samples on three different days.
-
Calculate the Relative Standard Deviation (%RSD) for the measurements.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
6. Robustness:
-
Intentionally introduce small variations to the method parameters and evaluate the impact on the results.
-
Variations to test:
-
Injector temperature (± 5°C)
-
Helium flow rate (± 0.1 mL/min)
-
Oven temperature ramp rate (± 1°C/min)
-
Data Presentation
The quantitative results from the method validation are summarized below.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.5 - 50 µg/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Regression Equation | y = mx + c | - |
Table 2: Accuracy
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria |
|---|---|---|---|
| Low | 1.5 | 98.5 | 85-115% |
| Medium | 15 | 101.2 | 85-115% |
| High | 40 | 99.3 | 85-115% |
Table 3: Precision
| QC Level | Concentration (µg/mL) | Intra-day %RSD | Inter-day %RSD | Acceptance Criteria |
|---|---|---|---|---|
| Low | 1.5 | < 5.0% | < 8.0% | ≤ 15% |
| Medium | 15 | < 3.5% | < 6.0% | ≤ 15% |
| High | 40 | < 3.0% | < 5.5% | ≤ 15% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Visualizations
Biosynthesis of this compound
The biosynthetic pathway highlights the conversion of the precursor γ-coniceine to the more stable and principal toxic alkaloid, coniine[4][13].
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Method Validation Logic
The relationship between the different validation parameters as per ICH guidelines.
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coniine hydrochloride | TargetMol [targetmol.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Coniine [drugfuture.com]
- 12. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (-)-Coniine in Neuromuscular Junction Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coniine, a piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin that acts on the neuromuscular junction (NMJ). Its primary mechanism of action is as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to a depolarizing neuromuscular blockade. This property makes this compound a valuable pharmacological tool for studying the physiology and pathophysiology of the NMJ, including the function of nAChRs, the mechanisms of neuromuscular transmission, and the development of therapeutic agents targeting these processes.
These application notes provide a summary of the quantitative data regarding the effects of this compound, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative Effects of this compound
The following tables summarize the inhibitory concentrations (IC50) and lethal doses (LD50) of coniine from various studies. These values are crucial for designing experiments and understanding the potency of the alkaloid in different biological systems.
Table 1: IC50 Values of Coniine for Nicotinic Acetylcholine Receptors
| Preparation | Receptor Type | Radioligand | IC50 (µM) | Reference |
| Rat Diaphragm | Muscle nAChR | [¹²⁵I]-α-bungarotoxin | 314 | |
| Chick Thigh Muscle | Muscle nAChR | [¹²⁵I]-α-bungarotoxin | 70 | |
| Maternal Rat Brain | Neuronal nAChR | [³H]-cytisine | 1100 | |
| Fetal Rat Brain | Neuronal nAChR | [³H]-cytisine | 820 | |
| Chick Brain | Neuronal nAChR | [³H]-cytisine | 270 | |
| Rat Anococcygeus Muscle (Nitrergic) | Presynaptic nAChR | - | 162.2 (calculated from -logIC50 of 3.79) | |
| Rat Anococcygeus Muscle (Noradrenergic) | Presynaptic nAChR | - | 26.9 (calculated from -logIC50 of 4.57) | |
| Guinea-Pig Atrium (Noradrenergic) | Presynaptic nAChR | - | 33.9 (calculated from -logIC50 of 4.47) |
Table 2: Lethal Dose (LD50) of Coniine
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Not specified | 7.7 |
Signaling Pathways and Mechanisms
This compound acts as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. Its binding mimics the action of acetylcholine (ACh) but with a longer duration, leading to a persistent depolarization of the muscle fiber membrane. This sustained depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation and resulting in flaccid paralysis.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Competitive Binding Assay
This protocol describes a competitive binding assay to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to nAChRs in a tissue preparation.
Materials:
-
This compound hydrochloride
-
Radiolabeled ligand (e.g., [¹²⁵I]-α-bungarotoxin for muscle nAChRs or [³H]-cytisine for neuronal nAChRs)
-
Tissue homogenate (e.g., rat diaphragm or chick brain)
-
Binding buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Homogenize the desired tissue (e.g., rat diaphragm) in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to obtain a membrane preparation. Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the membrane preparation and a fixed concentration of the radiolabeled ligand.
-
Competitive Binding: Add increasing concentrations of this compound to the tubes. Include a set of tubes with no this compound (total binding) and a set with a high concentration of an unlabeled competitor (e.g., nicotine) to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Electrophysiological Recording of Neuromuscular Junction Activity
This protocol outlines the procedure for intracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) from an isolated nerve-muscle preparation to study the effects of this compound.
Materials:
-
Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm)
-
Krebs-Ringer solution
-
This compound hydrochloride
-
Microelectrode puller
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Stimulating electrodes
-
Dissection microscope
Procedure:
-
Preparation Dissection: Dissect the desired nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rat) and mount it in a recording chamber perfused with oxygenated Krebs-Ringer solution.
-
Electrode Placement: Using micromanipulators, position a stimulating electrode on the nerve and a recording microelectrode into a muscle fiber near the end-plate region.
-
Baseline Recording: Record spontaneous mEPPs. Stimulate the nerve to elicit EPPs and record their amplitude and time course.
-
Application of this compound: Introduce this compound into the perfusing solution at the desired concentration.
-
Data Recording: Continuously record mEPPs and EPPs. Observe changes in their frequency, amplitude, and time course. Note the onset of the depolarizing block, characterized by an initial increase in mEPP frequency and a transient depolarization of the muscle fiber membrane, followed by a decrease in EPP amplitude and eventual failure of muscle contraction.
-
Washout: Perfuse the preparation with fresh Krebs-Ringer solution to wash out the this compound and observe any recovery of neuromuscular transmission.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on synaptic transmission parameters.
Protocol 3: Assessment of Neuromuscular Blockade using an Isolated Muscle Preparation
This protocol describes the use of an isolated muscle preparation to measure the effect of this compound on muscle twitch tension.
Materials:
-
Isolated muscle preparation (e.g., chick biventer cervicis or rat phrenic nerve-diaphragm)
-
Organ bath with physiological saline solution
-
Force-displacement transducer
-
Stimulator
-
Data acquisition system
-
This compound hydrochloride
Procedure:
-
Preparation Mounting: Mount the isolated muscle preparation in an organ bath containing oxygenated physiological saline solution at a constant temperature. Attach one end of the muscle to a fixed point and the other to a force-displacement transducer.
-
Baseline Stimulation: Apply electrical stimulation to the nerve or directly to the muscle to elicit twitch contractions. Adjust the stimulation parameters to obtain a stable baseline of twitch tension.
-
Application of this compound: Add this compound to the organ bath in a cumulative or single-dose manner.
-
Measurement of Muscle Contraction: Record the twitch tension continuously. The depolarizing block induced by this compound will initially cause a brief period of fasciculations or an increase in muscle tone, followed by a progressive decrease in twitch height, leading to complete paralysis.
-
Data Analysis: Quantify the degree of neuromuscular blockade by measuring the reduction in twitch tension as a percentage of the baseline. Calculate the EC50 value for this compound's effect on muscle contraction.
Conclusion
This compound is a valuable tool for investigating the physiology of the neuromuscular junction. Its well-characterized mechanism of action as a depolarizing neuromuscular blocking agent allows for the detailed study of nicotinic acetylcholine receptor function and the intricacies of synaptic transmission. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of neuromuscular physiology and the development of novel therapeutic strategies.
Application Notes and Protocols for MALDI Mass Spectrometry Imaging of Coniine in Plant Tissues
Application Note: Overcoming Challenges in the Spatial Localization of Coniine in Conium maculatum using On-Tissue Derivatization MALDI-MSI
Introduction
Coniine, a potent piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum), is a low molecular weight and volatile compound.[1][2][3][4] These characteristics present significant challenges for its direct analysis and localization in plant tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).[1][4] Key obstacles include potential delocalization of the analyte during sample preparation and matrix application, as well as interference from matrix signals in the low mass range.[1][4] This application note describes a robust method to overcome these challenges through on-tissue chemical derivatization, enabling the precise localization of coniine and other related alkaloids in various plant tissues.
The described methodology centers on the reaction of coniine's secondary amine with a derivatizing agent, coniferyl aldehyde (CA), directly on the tissue section.[1][2][3] This reaction increases the mass of the analyte and reduces its volatility, making it more amenable to MALDI-MSI analysis and shifting its signal to a clearer region of the mass spectrum.[1] This technique has been successfully applied to visualize the distinct spatial distributions of coniine and other hemlock alkaloids in the fruits, stems, and rhizomes of C. maculatum.[1][5]
Key Applications
-
Plant Biology and Biochemistry: Studying the biosynthesis, transport, and storage of toxic alkaloids within plant tissues.
-
Toxicology: Investigating the distribution of toxins in poisonous plants to understand their mechanism of action and potential for accidental poisoning.
-
Pharmacognosy: Localizing bioactive compounds in medicinal or toxic plants for drug discovery and quality control.
-
Forensic Science: Identifying and localizing toxic compounds in plant materials.
Experimental Protocols
Plant Material and Sample Preparation
This protocol is optimized for fresh tissues from Conium maculatum.
1.1. Tissue Collection and Embedding:
-
Excise fresh plant tissues of interest (e.g., fruits, stems, rhizomes, roots).
-
For transverse sections, embed the tissue in a suitable medium such as a 10% (w/v) gelatin solution.[6]
-
Flash-freeze the embedded tissue in liquid nitrogen-chilled isopentane (B150273) or on dry ice.[7]
-
Store the frozen, embedded tissues at -80°C until sectioning.
1.2. Cryosectioning:
-
Equilibrate the frozen tissue block to the temperature of the cryostat chamber (typically -20°C).[6][8]
-
Using a cryomicrotome, cut thin sections of the tissue (10-20 µm thickness is recommended).[6][9]
-
Thaw-mount the tissue sections onto conductive glass slides suitable for MALDI-MSI.[7][9]
-
Store the slides with mounted sections in a desiccator or at -80°C until further processing.
On-Tissue Derivatization Protocol
2.1. Reagent Preparation:
-
Derivatization Solution: Prepare a solution of 5 mg/mL coniferyl aldehyde (CA) in a mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water (70:30, v/v).
2.2. Derivatization Procedure:
-
Allow the slides with tissue sections to reach room temperature in a desiccator.
-
Using an automated sprayer (e.g., TM-Sprayer), apply the coniferyl aldehyde solution onto the tissue sections. A typical application may involve multiple passes to ensure even coating.
-
Incubate the slides in a humid chamber at 37°C for 1 hour to facilitate the derivatization reaction.
-
After incubation, dry the slides in a desiccator.
MALDI Matrix Application
3.1. Matrix Solution Preparation:
-
Prepare a solution of 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in ACN/0.1% TFA in water (70:30, v/v).
3.2. Matrix Application:
-
Use an automated sprayer to apply the CHCA matrix solution over the derivatized tissue sections.
-
Ensure a uniform, fine crystalline layer of the matrix is deposited on the tissue surface. The quality of the matrix application is critical for achieving high spatial resolution and signal intensity.[10]
-
Dry the slides thoroughly in a desiccator before introducing them into the mass spectrometer.
MALDI-MSI Data Acquisition
The following are representative parameters. Optimal settings may vary depending on the instrument.
-
Mass Spectrometer: A MALDI Time-of-Flight (TOF) mass spectrometer is typically used.
-
Ionization Mode: Positive ion mode.
-
Laser: A UV laser (e.g., Nd:YAG at 355 nm).
-
Laser Energy: Use the minimum laser energy necessary for good signal-to-noise to avoid analyte fragmentation.
-
Spatial Resolution: 50-150 µm.[11]
-
Mass Range: m/z 100-1000.
-
Data Analysis Software: Use specialized software such as SCiLS Lab or similar for data visualization and analysis.
Data Presentation
The following table summarizes the qualitative distribution of coniine and related alkaloids in different tissues of Conium maculatum after derivatization with coniferyl aldehyde, as observed through MALDI-MSI.
| Alkaloid (Derivatized) | Tissue | Observed Localization |
| Coniine-CA | Fruit | Concentrated in a specific outer layer, often referred to as the "coniine layer".[1][4] |
| Stem | Not detected.[1] | |
| Rhizome | Detected, with a distribution similar to γ-coniceine.[1] | |
| γ-coniceine-CA | Fruit | Present in the "coniine layer". |
| Stem | Detected, mainly in the epidermis.[1] | |
| Rhizome | Detected, with a distribution similar to Coniine.[1] | |
| Conhydrine-CA | Stem | Detected, mainly in the epidermis.[1] |
| Rhizome | Detected.[1] | |
| Pseudoconhydrine-CA | Stem | Poorly detected.[1] |
| Rhizome | Poorly detected.[1] | |
| N-methylconiine-CA | Stem | Detected, mainly in the epidermis.[1] |
| Rhizome | Detected.[1] |
Note: The table presents a summary of qualitative findings. "Detected" indicates the presence of the analyte, with specific localizations noted where reported. "Poorly detected" or "Not detected" refers to the observations within the limits of detection of the described experiments.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the major steps for localizing coniine in plant tissues.
Reaction Diagram
Caption: The chemical derivatization of coniine with coniferyl aldehyde.
References
- 1. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-assisted laser desorption/ionisation mass spectrometry imaging and its development for plant protein imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex MALDI-MS Imaging of Plant Metabolites Using a Hybrid MS System | Radiology Key [radiologykey.com]
- 7. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmurdc.cmu.edu.tw [cmurdc.cmu.edu.tw]
- 10. Identification of Plant Compounds with Mass Spectrometry Imaging (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry imaging in plants, microbes, and food: a review - Analyst (RSC Publishing) DOI:10.1039/D4AN00644E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of (-)-Coniine
Welcome to the Technical Support Center for the asymmetric synthesis of (-)-Coniine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantiomeric purity of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, from low yields and poor enantioselectivity to purification challenges.
Section 1: Low Reaction Yield
Q1: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the common causes?
A1: Low overall yields in a multi-step synthesis can result from a combination of factors in one or more steps. Common culprits include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants can drastically reduce the yield of key intermediates.
-
Poor Quality of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.
-
Inefficient Purification: Significant loss of product can occur during workup and purification steps, such as extraction and column chromatography.
-
Moisture and Air Sensitivity: Some reagents used in the synthesis of piperidine (B6355638) derivatives are sensitive to moisture and air. Failure to maintain anhydrous and inert conditions can lead to reagent decomposition and reduced yields.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Q2: I'm using a Vilsmeier-Haack reaction to synthesize a key intermediate, but the yield is poor. How can I optimize this step?
A2: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich systems, which can be a key step in some synthetic routes to coniine.[2] Low yields can often be attributed to:
-
Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile, so the substrate must be sufficiently electron-rich for the reaction to proceed efficiently.
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and should be prepared in situ or used fresh.
-
Suboptimal Temperature: The reaction temperature is critical. It should be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting material or product.
-
Improper Workup: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture into ice water.
Troubleshooting Table: Vilsmeier-Haack Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent | Prepare the reagent fresh using anhydrous solvents and ensure the absence of moisture. |
| Low reactivity of the aromatic substrate | Consider using a more electron-rich substrate if possible. | |
| Formation of Multiple Products | Reaction temperature is too high | Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Side reactions due to impurities | Ensure the purity of your starting materials and solvents. | |
| Product Decomposition during Workup | Harsh hydrolysis conditions | Ensure the reaction mixture is quenched by slowly adding it to a large excess of crushed ice with vigorous stirring. |
Section 2: Poor Enantioselectivity
Q3: My asymmetric synthesis is producing a nearly racemic mixture of coniine. How can I improve the enantiomeric excess (e.e.)?
A3: Low enantioselectivity is a common challenge in asymmetric synthesis. The root cause depends heavily on the specific method being employed (e.g., chiral auxiliary, catalytic hydrogenation).
-
For Chiral Auxiliary-Based Methods:
-
Incorrect Stoichiometry: Ensure the correct molar ratio of the substrate to the chiral auxiliary is used.
-
Suboptimal Reaction Temperature: The diastereoselectivity of the reaction is often highly temperature-dependent. Lowering the temperature can sometimes improve selectivity.
-
Steric Hindrance: The effectiveness of the chiral auxiliary can be diminished by steric hindrance from other parts of the molecule.
-
-
For Catalytic Asymmetric Hydrogenation:
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst, leading to a loss of activity and selectivity.[1]
-
Incorrect Ligand Choice: The chiral ligand is crucial for inducing asymmetry. The chosen ligand may not be optimal for your specific substrate.
-
Suboptimal Hydrogen Pressure and Temperature: These parameters can significantly influence the enantioselectivity of the hydrogenation.
-
Q4: I am using a chiral auxiliary, but the diastereoselectivity is low. What steps can I take to improve it?
A4: When using a chiral auxiliary, the goal is to maximize the energy difference between the transition states leading to the two diastereomeric products.
-
Choice of Auxiliary: Ensure you are using a well-established chiral auxiliary for the type of reaction you are performing. For example, Evans oxazolidinones are excellent for asymmetric alkylations.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and, thus, the diastereoselectivity. A solvent screen may be necessary.
-
Lewis Acid: In many reactions involving chiral auxiliaries, a Lewis acid is used to chelate the substrate and enhance facial selectivity. The choice and stoichiometry of the Lewis acid are critical.
Logical Diagram for Improving Enantioselectivity
Caption: Decision-making workflow for troubleshooting low enantioselectivity.
Section 3: Purification Challenges
Q5: I am having difficulty separating the diastereomeric salts of coniine formed with a chiral resolving agent. What can I do?
A5: The separation of diastereomeric salts by fractional crystallization is a critical step in classical resolution. Challenges in this step often arise from:
-
Similar Solubilities of Diastereomers: The success of fractional crystallization relies on a significant difference in the solubility of the two diastereomeric salts in the chosen solvent.
-
Co-precipitation: If the solution is supersaturated with respect to both diastereomers, they may co-precipitate, leading to poor separation.
-
Oiling Out: The diastereomeric salt may separate as a liquid phase instead of a solid, which is difficult to handle and purify.
Troubleshooting Table: Diastereomeric Salt Crystallization
| Problem | Potential Cause | Recommended Solution |
| No Crystallization | Solution is undersaturated | Concentrate the solution or add an anti-solvent. |
| Inappropriate solvent | Perform a solvent screen to find a solvent with a large solubility difference between the diastereomers. | |
| Low Purity of Crystals | Co-precipitation of diastereomers | Slow down the cooling rate and ensure the solution is not overly concentrated. Consider recrystallization. |
| Inefficient removal of mother liquor | Wash the filtered crystals with a small amount of cold, fresh solvent. | |
| "Oiling Out" | Solution is too concentrated | Dilute the solution and/or cool it more slowly. |
| Inappropriate solvent | Try a different solvent or solvent mixture. |
Q6: My chiral HPLC analysis is not giving good separation of the coniine enantiomers. How can I improve the resolution?
A6: Poor resolution in chiral HPLC can be frustrating. Here are some common causes and solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane (B92381) to isopropanol (B130326) in normal phase) greatly affects retention and selectivity.
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause | Recommended Solution |
| No Separation | Incorrect CSP | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Unsuitable mobile phase | Vary the mobile phase composition, including the type and percentage of the polar modifier. | |
| Poor Resolution (Peak Overlap) | Mobile phase composition not optimal | Fine-tune the mobile phase composition with small, incremental changes. |
| Flow rate is too high | Decrease the flow rate to increase the number of theoretical plates. | |
| Temperature is not optimal | Vary the column temperature; sometimes sub-ambient temperatures improve resolution. |
Data Presentation: Comparison of Asymmetric Synthesis Methods for this compound
The following table summarizes the reported yields and enantioselectivities for various methods of synthesizing this compound. This data can help you select a synthetic route that best fits your experimental goals and available resources.
| Synthetic Method | Key Reagents/Catalysts | Number of Steps | Overall Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Vilsmeier Reagent Approach | 4-methoxy-3-(triisopropylsilyl)pyridine, Vilsmeier reagent | 5 | 54 | Not explicitly stated for this compound, but the method is demonstrated. | [2][5] |
| Reductive Cyanation | Chiral pyridinium (B92312) salt, Lithium triethylborohydride | Multi-step | Not explicitly stated for overall yield of coniine, but key intermediate formed in 85% yield. | >99:1 e.r. for the mandelate (B1228975) salt | [6] |
| Catalytic Asymmetric Hydrogenation | 2-alkyl-pyridinium salt, Ir-catalyst with MeO-BoQPhos ligand | 2 | Not explicitly stated for coniine, but similar substrates give good yields. | Up to 93:7 e.r. | [7] |
| Chiral Auxiliary (Phenylglycinol) | Phenylglycinol, Glutaraldehyde, KCN | Multi-step | 90 | 95 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound. These protocols are based on literature procedures and should be adapted to your specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of this compound via Reductive Cyanation and Alkylation (Adapted from Vu et al.)[8]
This protocol outlines a highly enantioselective synthesis of this compound as its mandelate salt.
Step 1: Modified Fry Reductive Cyanation of Chiral Pyridinium Salt
-
To a solution of the chiral pyridinium salt (+)-3c in anhydrous THF at -78 °C under an argon atmosphere, add lithium triethylborohydride (1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral 2-cyano-Δ⁴-tetrahydropyridine 5 (reported yield: 85%).
Step 2: Alkylation-Reduction and Removal of Chiral Moiety
-
To a solution of the α-amino nitrile 5 in anhydrous THF at -78 °C, add a strong base such as LDA or n-BuLi to generate the corresponding anion.
-
Add propyl iodide and allow the reaction to warm to room temperature and stir for 12 hours.
-
Reduce the resulting intermediate in situ with a suitable reducing agent like NaBH₄ in methanol.
-
Remove the chiral auxiliary under acidic conditions.
-
Purify the resulting this compound by forming the mandelate salt to achieve high enantiomeric purity (>99:1 e.r.).
Protocol 2: General Procedure for Vilsmeier-Haack Reaction[9]
This is a general protocol that can be adapted for the synthesis of quinoline-based precursors to piperidine structures.
-
Cool dimethylformamide (DMF) to 0°C in a flask equipped with a dropping funnel.
-
Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C.
-
Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.
-
Add the N-arylacetamide substrate and continue stirring for 30 minutes.
-
Heat the reaction mixture on a water bath for the required time (monitor by TLC).
-
Cool the reaction mixture and pour it into crushed ice, then neutralize with a sodium carbonate solution.
-
Collect the precipitated product by filtration and purify as needed.
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. york.ac.uk [york.ac.uk]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chiral separation of coniine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of coniine enantiomers.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the chiral separation of coniine enantiomers.
Issue 1: Poor or No Resolution of Enantiomers (Rs < 1.5)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor for a successful chiral separation. For a basic compound like coniine, polysaccharide-based CSPs are a good starting point. If the initial choice does not provide separation, a systematic screening of different CSPs is recommended. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase dictates the interaction between the enantiomers and the CSP. Small adjustments can lead to significant changes in resolution. In normal-phase mode, vary the percentage of the alcohol modifier. In reversed-phase or polar organic mode, adjust the solvent ratios and the concentration of additives. |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity, but may increase analysis time and backpressure. |
| Flow Rate Too High | A lower flow rate increases the residence time of the enantiomers on the CSP, allowing for more effective interaction and potentially improving resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Peak tailing for basic compounds like coniine is often due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a small amount of a basic modifier to the mobile phase can mitigate these interactions. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. Dilute the sample and re-inject. |
| Inappropriate Sample Solvent | The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degraded. Flush the column with an appropriate solvent or, if necessary, replace the column. |
Issue 3: Irreproducible Retention Times and Resolution
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Chiral separations can require longer equilibration times than achiral separations. Ensure the column is fully equilibrated with the mobile phase before each injection sequence. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, especially if it contains additives, as their concentration can change over time due to evaporation or degradation. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as small variations can affect retention times and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating coniine enantiomers?
A1: For a basic compound like coniine, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are generally a good starting point.[1] Chiral ion-exchange stationary phases could also be effective. A screening of several different CSPs is the most effective approach to find the optimal stationary phase.
Q2: What are typical starting conditions for the chiral HPLC separation of coniine?
A2: A good starting point for method development would be a polysaccharide-based CSP in normal-phase mode. The table below provides suggested starting parameters that can be optimized.
Q3: How can I improve the peak shape of my coniine enantiomers?
A3: Peak tailing is a common issue for basic analytes like coniine. Adding a small amount (0.1-0.2%) of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can significantly improve peak symmetry by minimizing secondary interactions with the stationary phase.[1]
Q4: My resolution is still poor after optimizing the mobile phase. What else can I do?
A4: If mobile phase optimization is insufficient, consider adjusting the column temperature. Lowering the temperature often improves chiral resolution.[2] Additionally, reducing the flow rate can enhance separation by allowing more time for the enantiomers to interact with the CSP. If these adjustments do not yield the desired resolution, it may be necessary to screen other types of CSPs.
Q5: Are there alternative methods to HPLC for the chiral separation of coniine?
A5: Yes, other techniques such as Gas Chromatography (GC) with a chiral column (e.g., cyclodextrin-based) or Capillary Electrophoresis (CE) with a chiral selector in the running buffer can be effective for the enantioseparation of volatile amines like coniine.[3][4]
Quantitative Data Summary
The following tables provide a summary of typical starting conditions and optimization ranges for the chiral separation of coniine and related alkaloids. As specific data for coniine is limited, these are general guidelines for method development.
Table 1: HPLC Method Development Parameters
| Parameter | Normal Phase | Reversed Phase / Polar Organic |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Polysaccharide-based, Cyclodextrin-based |
| Mobile Phase | n-Hexane / Isopropanol (B130326) or Ethanol (B145695) | Acetonitrile / Water or Methanol / Water |
| Modifier/Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 10 - 40 °C | 10 - 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm or Mass Spectrometry (MS) |
Table 2: GC Method Development Parameters
| Parameter | Typical Conditions |
| Chiral Column | Cyclodextrin-based (e.g., Rt-βDEX) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Coniine Enantiomers
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of coniine enantiomers.
-
Sample Preparation:
-
Prepare a stock solution of racemic coniine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-50 µg/mL.
-
-
Initial Screening:
-
Select a polysaccharide-based chiral column (e.g., Chiralpak AD-H).
-
Use a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample and monitor the separation.
-
-
Method Optimization:
-
Mobile Phase Composition: If resolution is poor, systematically vary the isopropanol percentage from 5% to 20%. If necessary, switch the alcohol modifier to ethanol and repeat the screening.
-
Additive Concentration: Optimize the concentration of DEA (e.g., 0.05% to 0.2%) to improve peak shape.
-
Temperature: Evaluate the effect of column temperature on resolution by testing at 15°C, 25°C, and 35°C.
-
Flow Rate: If necessary, reduce the flow rate to 0.8 mL/min or 0.5 mL/min to improve resolution.
-
-
Alternative CSPs:
-
If the initial column does not provide adequate separation, screen other polysaccharide-based or cyclodextrin-based CSPs.
-
Protocol 2: Chiral GC-MS Analysis of Coniine Enantiomers
This protocol provides a general procedure for the chiral GC-MS analysis of coniine.
-
Sample Preparation:
-
Prepare a dilute solution of coniine in a volatile organic solvent (e.g., methanol, dichloromethane).
-
-
GC-MS Conditions:
-
Column: Use a cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250°C, splitless injection.
-
Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 150°C, followed by a ramp of 20°C/min to 280°C and hold for 5 minutes.[5]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Troubleshooting workflow for poor resolution.
Caption: Troubleshooting workflow for peak tailing.
References
Troubleshooting low recovery of (-)-Coniine during plant extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of (-)-Coniine during plant extraction.
Troubleshooting Guide
Problem: Consistently low yield of this compound extract.
Possible Causes & Solutions
-
Inappropriate pH during extraction: The extraction of this compound, an alkaloid, is highly dependent on pH. As a basic compound, it exists as a salt in the acidic environment of the plant's vacuoles. To extract it into an organic solvent, it must be converted to its free base form.
-
Solution: Ensure the plant material is basified before or during extraction. A common practice is to treat the plant material with a solution of sodium carbonate or sodium hydroxide (B78521) to achieve a pH of 9-11.[1][2][3][4] This converts the coniine salt into its free base, which is more soluble in organic solvents like ether or chloroform (B151607).
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for efficient extraction. Coniine's solubility varies depending on the solvent's polarity.
-
Poor Plant Material Preparation: The physical state of the plant material significantly impacts the extraction efficiency.
-
Solution: The plant material, typically the seeds or fresh aerial parts of Conium maculatum (poison hemlock), should be thoroughly dried and finely ground.[1] This increases the surface area for solvent penetration and facilitates a more complete extraction. For fresh plant parts, steam distillation is a common method.[4][5]
-
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process can affect the yield.
-
Solution: While higher temperatures can increase solubility and diffusion rates, they also increase the risk of coniine loss due to its volatility (boiling point: 166 °C).[6] For solvent extraction, ensure an adequate extraction time with thorough mixing. For steam distillation, ensure the process is carried out to completion, which is often indicated by the distillate no longer testing alkaline.[7]
-
-
Volatility of this compound: Coniine is a volatile alkaloid, and significant amounts can be lost during solvent evaporation and other high-temperature steps.
Problem: The crude extract is impure, containing many other plant metabolites.
Possible Causes & Solutions
-
Lack of Selective Extraction: Using a broad-spectrum solvent will co-extract many other compounds along with coniine.
-
Solution: Employ an acid-base partitioning (liquid-liquid extraction) technique for purification. This involves the following steps:
-
The initial crude extract (in an organic solvent) is washed with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The basic coniine will form a salt and move into the aqueous phase, leaving many non-basic impurities in the organic phase.
-
The acidic aqueous phase is then basified (e.g., with NaOH or Na₂CO₃) to convert the coniine salt back to its free base.
-
This basic aqueous solution is then extracted with a fresh organic solvent (e.g., ether or dichloromethane). The purified coniine free base will move into the organic phase, leaving water-soluble impurities behind.
-
-
Problem: Suspected degradation of this compound during the process.
Possible Causes & Solutions
-
Exposure to High Temperatures: As mentioned, coniine is volatile and can also be susceptible to thermal degradation.
-
Solution: Avoid excessive heat during all steps of the extraction and purification process. Utilize vacuum evaporation for solvent removal.
-
-
Extreme pH Conditions: While pH adjustment is necessary, prolonged exposure to strong acids or bases could potentially lead to degradation.
-
Solution: Perform the acid-base partitioning steps efficiently and avoid letting the extract sit for extended periods in highly acidic or alkaline solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best plant part of Conium maculatum to use for this compound extraction?
A1: The concentration of coniine varies depending on the plant part and its developmental stage. Generally, the seeds of Conium maculatum have the highest concentration of coniine, especially when they are ripe.[5] Fresh leaves and stems also contain coniine, but typically in lower amounts.[6]
Q2: Which extraction method is better: steam distillation or solvent extraction?
A2: Both methods are effective for extracting coniine.
-
Steam Distillation: This is a classic method for extracting volatile compounds like coniine from fresh plant material.[4][5] It is particularly useful for large-scale extractions. The plant material is typically alkalized before distillation to ensure the coniine is in its volatile free base form.
-
Solvent Extraction: This method is versatile and can be used for both fresh and dried plant material. It often involves an initial extraction followed by an acid-base cleanup to purify the coniine. This method can be more easily scaled down for laboratory work.
Q3: How can I confirm the presence and purity of this compound in my extract?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for preliminary analysis. The presence of coniine can be visualized using Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for both qualitative and quantitative analysis of volatile compounds like coniine.[2]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the quantification of coniine.
Q4: Is it necessary to separate the (+) and (-) enantiomers of coniine?
A4: Natural coniine from Conium maculatum is a racemic mixture of (S)-(+)-coniine and (R)-(-)-coniine.[8] For most toxicological or initial pharmacological studies, the racemic mixture is used. However, the enantiomers can have different biological activities. If the research requires the pure enantiomer, a chiral separation step, such as fractional crystallization with a chiral acid (like tartaric acid), is necessary.
Data Presentation
Table 1: Comparison of Extraction Parameters for Alkaloids (General Overview)
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking plant material in a solvent | Continuous extraction with a cycling solvent | Use of ultrasonic waves to disrupt cell walls | Use of microwave energy to heat the solvent and sample |
| Typical Solvents | Ethanol, Methanol, Water, Chloroform | Hexane, Ethanol, Methanol | Ethanol, Methanol, Water | Ethanol, Water |
| Temperature | Room Temperature | Boiling point of the solvent | 25-50°C | 50-130°C |
| Extraction Time | Hours to Days | Hours | Minutes to Hours | Minutes |
| Yield | Moderate | High | High | Very High |
| Advantages | Simple, low cost | High extraction efficiency | Fast, efficient, lower temperatures | Very fast, highly efficient |
| Disadvantages | Time-consuming, lower yield | Time-consuming, potential for thermal degradation | Specialized equipment needed | Specialized equipment needed, potential for localized overheating |
Disclaimer: The values and comparisons in this table are generalized for alkaloid extractions and may vary for this compound specifically. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Fresh Conium maculatum
-
Plant Material Preparation: Harvest fresh aerial parts (leaves and stems) or seeds of Conium maculatum.
-
Alkalization: Macerate the plant material and place it in a distillation flask. Add a solution of sodium hydroxide or sodium carbonate to make the mixture distinctly alkaline (pH > 10).[4][5]
-
Steam Distillation: Connect the flask to a steam generator and a condenser. Pass steam through the mixture. Coniine, being volatile, will co-distill with the water.
-
Collection: Collect the distillate, which will contain an oily layer of coniine and a saturated aqueous solution of coniine.
-
Acidification & Concentration: Acidify the distillate with dilute sulfuric acid or hydrochloric acid. This will convert the coniine to its non-volatile salt. The volume of the solution can then be reduced by evaporation.
-
Purification (Acid-Base Extraction):
-
Make the concentrated solution alkaline (pH > 10) with a base.
-
Extract the aqueous solution multiple times with ether or dichloromethane.
-
Combine the organic extracts.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Protocol 2: Solvent Extraction of this compound from Dried Conium maculatum Seeds
-
Plant Material Preparation: Dry the seeds of Conium maculatum and grind them into a fine powder.
-
Initial Extraction:
-
Purification (if using Option A):
-
Filter the acidic extract to remove solid plant material.
-
Basify the filtrate to a pH of 9-10 with sodium hydroxide.
-
Perform a liquid-liquid extraction with chloroform or ether.
-
Collect the organic phase.
-
-
Final Steps:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Coniine - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for the synthesis of (-)-Coniine precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-coniine precursors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A critical step in the asymmetric synthesis of this compound is the formation of chiral γ-nitrocarbonyl compounds, which serve as key precursors to the 2-propylpiperidine (B147437) core. The organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes is a widely employed and effective method for this purpose.
Organocatalytic Asymmetric Michael Addition
Question: We are experiencing low yields in our organocatalytic Michael addition of nitromethane (B149229) to (E)-hex-2-enal. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in this Michael addition can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Catalyst Selection and Loading: The choice of organocatalyst is crucial. Proline and its derivatives are commonly used. Ensure the catalyst is of high purity and handled under appropriate conditions to prevent degradation. Catalyst loading can also significantly impact the yield. While higher loading might increase the reaction rate, it can also lead to unwanted side reactions. It is recommended to perform a catalyst loading screen to find the optimal concentration.
-
Solvent Effects: The solvent plays a critical role in the stereoselectivity and reaction rate. While various solvents can be used, it is important to select one that provides a good balance of solubility for all reactants and compatibility with the catalyst. Water has been shown to be an environmentally friendly solvent that can also increase reactivity in some cases. A solvent screen is advisable to determine the best option for your specific substrates.
-
Temperature Control: The reaction temperature can influence both the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. Conversely, higher temperatures can accelerate the reaction but may compromise stereoselectivity. It is important to find the optimal temperature that provides a good balance between reaction time and desired stereochemical outcome.
-
Purity of Reactants: Ensure that the (E)-hex-2-enal and nitromethane are of high purity. Impurities in the starting materials can interfere with the catalyst and lead to the formation of side products, thus reducing the overall yield.
Question: Our primary challenge is poor enantioselectivity in the synthesis of the γ-nitroaldehyde precursor. How can we improve the enantiomeric excess (ee)?
Answer: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Here are several strategies to improve the enantiomeric excess in your reaction:
-
Catalyst Choice: The structure of the organocatalyst is the most critical factor for inducing chirality. While L-proline is a versatile catalyst, more specialized proline derivatives or other chiral amines/thioureas might offer superior stereocontrol for your specific substrate. It is advisable to screen a variety of catalysts.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity. A systematic screening of solvents with varying polarities is recommended.
-
Additives: The addition of co-catalysts or additives can sometimes enhance enantioselectivity. For instance, the presence of a Brønsted acid or base can modify the catalytic cycle and improve stereochemical control.
-
Reaction Temperature: As mentioned previously, lower reaction temperatures generally favor higher enantioselectivity. Performing the reaction at 0 °C or even lower temperatures may significantly improve the ee.
-
Substrate Concentration: The concentration of the reactants can also play a role. It is advisable to optimize the concentration of both the aldehyde and the nitroalkane.
Question: We are observing the formation of significant side products during the reaction. What are the likely side reactions and how can they be minimized?
Answer: Common side reactions in the Michael addition of nitroalkanes to enals include self-condensation of the aldehyde, polymerization of the enal, and double addition of the nitroalkane. To minimize these, consider the following:
-
Slow Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant, which can suppress side reactions like self-condensation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to quench the reaction once the desired product is formed and before significant side product formation occurs.
-
Catalyst Loading: As mentioned earlier, excessively high catalyst loading can sometimes promote side reactions.
Data Presentation
Table 1: Optimization of Catalyst Loading for a Model Michael Addition Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 75 | 88 |
| 2 | 10 | 92 | 95 |
| 3 | 15 | 93 | 95 |
| 4 | 20 | 90 | 94 |
Reaction Conditions: (E)-hex-2-enal (1.0 mmol), nitromethane (2.0 mmol), L-proline catalyst in CHCl3 (5.0 mL) at 0 °C for 24 h.
Table 2: Effect of Solvent on a Model Michael Addition Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH2Cl2 | 88 | 92 |
| 2 | Toluene | 85 | 90 |
| 3 | THF | 75 | 85 |
| 4 | H2O | 94 | 97 |
Reaction Conditions: (E)-hex-2-enal (1.0 mmol), nitromethane (2.0 mmol), L-proline (10 mol%) in the specified solvent (5.0 mL) at 0 °C for 24 h.
Experimental Protocols
General Procedure for the Organocatalytic Asymmetric Michael Addition of Nitromethane to (E)-hex-2-enal
-
To a stirred solution of (E)-hex-2-enal (1.0 mmol, 1.0 equiv) in the chosen solvent (5.0 mL) at the desired temperature (e.g., 0 °C), add the organocatalyst (e.g., L-proline, 0.1 mmol, 10 mol%).
-
To this mixture, add nitromethane (2.0 mmol, 2.0 equiv) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.
Visualizations
Caption: Workflow for the organocatalytic Michael addition.
Caption: Troubleshooting logic for low enantioselectivity.
Minimizing byproduct formation in the total synthesis of (-)-Coniine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of (-)-Coniine. The focus is on minimizing byproduct formation to enhance yield and purity.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the synthesis of this compound, particularly focusing on the critical step of pyridine (B92270) ring reduction.
Guide 1: Incomplete Reduction of the Pyridine Ring in Catalytic Hydrogenation
Problem: You observe the presence of partially hydrogenated byproducts, such as 2-propyl-dihydropyridine or 2-propyl-tetrahydropyridine, in your crude product mixture after the catalytic hydrogenation of a 2-propylpyridine (B1293518) precursor.
Troubleshooting Workflow:
Technical Support Center: Enhancing the Stability of (-)-Coniine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (-)-Coniine in solution for experimental assays. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound in solution is mainly affected by:
-
pH: Extreme pH values can lead to hydrolysis and other degradation reactions. For similar alkaloids, neutral to slightly acidic conditions are generally more stable.
-
Oxidation: this compound is susceptible to oxidation, especially when exposed to air.[1]
-
Light: Exposure to UV and ambient light can cause photodegradation.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
| Storage Condition | Recommendation |
| Temperature | -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2] |
| Light | Store in amber vials or protect from light to prevent photodegradation.[2] |
| Atmosphere | For solutions in organic solvents, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
| Container | Use tightly sealed containers to prevent solvent evaporation and exposure to air. |
Q3: Which solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in various organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. When using DMSO for long-term storage, it is crucial to use anhydrous DMSO and minimize water content, as water can hasten degradation.[2] For other applications, ethanol (B145695) and methanol (B129727) are also suitable solvents.
Q4: How can I prevent the degradation of this compound in my experimental solutions?
A4: To enhance the stability of this compound during experiments, consider the following:
-
Use a Buffer: Employing a buffer system to maintain a stable, slightly acidic to neutral pH can prevent base-catalyzed degradation. A phosphate (B84403) buffer around pH 7.0 has been shown to be effective for short-term experiments with similar alkaloids.[2]
-
Add Antioxidants: The inclusion of antioxidants can protect this compound from oxidative degradation.[2] Commonly used antioxidants include ascorbic acid and butylated hydroxytoluene (BHT).[2]
-
Work in Low-Light Conditions: Whenever possible, conduct experimental manipulations under low-light conditions or use amber-colored labware.
-
Maintain Low Temperatures: Keep solutions on ice or in a cooling block during preparation and use.
Q5: Are there more stable forms of Coniine available?
A5: While this compound itself is the compound of interest for many studies, forming salts can sometimes improve stability. For instance, with the similar alkaloid Cinchonine, cocrystal salts have demonstrated enhanced physical stability under high humidity and temperature.[2] However, the hydrochloride salt of Cinchonine is known to be less stable.[2] The suitability of forming a salt would depend on the specific experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency over a short period. | Degradation due to oxidation or photodegradation. | Prepare fresh solutions for each experiment. If solutions must be stored, follow the recommended storage conditions (FAQ Q2). Add an antioxidant like ascorbic acid or BHT to the solution.[2] |
| Inconsistent results between experimental replicates. | Instability of this compound in the assay buffer or medium. | Ensure the pH of your experimental solution is stable and within the optimal range (slightly acidic to neutral).[2] Prepare and use the this compound solutions promptly. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Optimize the HPLC method to separate the parent compound from its degradants. |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility. | This compound has limited solubility in water.[1] Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Deionized water
-
pH meter
-
HPLC system with UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sealed vial of the stock solution to a photostability chamber or direct sunlight for 24 hours. Wrap a control sample in aluminum foil and keep it alongside the exposed sample.
-
Analysis: Analyze all samples and a control solution (1 mL of stock solution diluted with 1 mL of methanol) using the stability-indicating HPLC-UV method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for an HPLC-UV method to quantify this compound and separate it from its degradation products. Optimization may be required for specific instruments.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
2. System Suitability:
-
Inject the standard solution of this compound five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor for the this compound peak should be less than 2.
3. Analysis:
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Data Summary
The following table summarizes the recommended storage conditions for this compound solutions to ensure stability for experimental assays.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMSO for stock solutions | Minimizes water-induced degradation.[2] |
| Temperature | -80°C for long-term storage | Reduces the rate of all degradation reactions.[2] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation.[2] |
| pH | Slightly acidic to neutral (buffered) | Prevents base-catalyzed degradation.[2] |
| Additives | Antioxidants (e.g., ascorbic acid, BHT) | Inhibit oxidative degradation.[2] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting this compound stability.
References
Addressing matrix effects in the LC-MS analysis of (-)-Coniine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (-)-Coniine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS are the alteration of ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., urine, plasma, plant extracts).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] Given that this compound is a basic compound, it can be particularly susceptible to ion suppression in complex biological matrices.[3]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has gone through the entire sample preparation process.
The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent)) - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value close to zero suggests minimal matrix effect.
Q3: What is the best strategy to compensate for matrix effects in this compound analysis?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (e.g., this compound-d3).[4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[4] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but with careful validation to ensure it behaves similarly to this compound.
Q4: Are there commercially available stable isotope-labeled internal standards for this compound?
A4: The commercial availability of a deuterated or 13C-labeled this compound standard can be limited. Researchers may need to consider custom synthesis of such a standard. It is advisable to check with vendors specializing in stable isotope-labeled compounds and custom synthesis services.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Causes:
-
Secondary Interactions: As a basic compound, this compound can interact with residual acidic silanols on the surface of C18 columns, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of coniine, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
Solutions:
| Solution | Description |
| Use a Modern, End-capped Column | Employ a high-purity silica (B1680970) column with robust end-capping to minimize silanol (B1196071) interactions. Phenyl-hexyl or biphenyl (B1667301) phases can also offer alternative selectivity. |
| Mobile Phase Modification | Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will ensure that this compound is consistently protonated, leading to a single, sharper peak. |
| Optimize Injection Volume and Concentration | Perform a loading study to determine the optimal concentration and injection volume for your column to avoid overload. |
| Match Injection Solvent | Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. |
Issue 2: High Variability in this compound Peak Area Between Replicates
Possible Causes:
-
Inconsistent Matrix Effects: Significant ion suppression or enhancement that varies between individual samples. This is common in complex matrices like urine, which can have high inter-sample variability.[5]
-
Poor Sample Preparation Reproducibility: Inconsistent recoveries during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Analyte Instability: Degradation of this compound in the sample or during processing.
Solutions:
| Solution | Description |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to correct for variability in both matrix effects and sample preparation.[4] |
| Optimize Sample Preparation | Ensure thorough mixing during extraction steps and precise volume transfers. Automating sample preparation can also improve reproducibility. |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[2] This approach is only feasible if the resulting concentration of this compound remains above the limit of quantification. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values that can be expected for basic alkaloids in common biological matrices when using different sample preparation techniques. Note that these are illustrative values, and actual results for this compound should be experimentally determined.
| Matrix | Sample Preparation Method | Analyte | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Basic Drugs | 85 - 105 | -20 to +10 | General Knowledge |
| Human Urine | Dilute-and-Shoot (1:10) | Polar Analytes | >95 | -50 to -80 | [5] |
| Human Urine | Solid-Phase Extraction (SPE) | Basic Drugs | 70 - 110 | -15 to +5 | General Knowledge |
| Plant Tissue | QuEChERS | Pesticides | 80 - 110 | -30 to +15 | General Knowledge |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is designed to extract this compound from a plasma matrix, minimizing protein and phospholipid-based matrix effects.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard working solution (ideally, a deuterated this compound standard).
-
Vortex for 10 seconds.
-
-
Protein Precipitation & Alkalinization:
-
Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of 1 M NaOH to adjust the pH to >10. This ensures this compound is in its neutral, more organic-soluble form.
-
-
Extraction:
-
Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | Precursor Ion (m/z): 128.1; Product Ions: To be determined by infusion of a standard. |
Visualizations
Caption: Workflow for mitigating matrix effects.
Caption: Troubleshooting poor peak shape.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining the purification protocol for high-purity (-)-Coniine isolation
Safety Notice: (-)-Coniine is a highly toxic substance. All handling and purification procedures must be conducted by trained professionals in a properly equipped laboratory with appropriate personal protective equipment (PPE), including but not limited to gloves, lab coat, and eye protection, within a certified fume hood.
This technical support guide is intended for researchers, scientists, and drug development professionals working on the refinement of purification protocols for high-purity this compound for analytical standards and research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound?
A1: The primary challenges in this compound purification include:
-
Presence of co-occurring alkaloids: Poison hemlock (Conium maculatum) contains several structurally similar piperidine (B6355638) alkaloids, such as γ-coniceine and N-methylconiine, which can be difficult to separate from this compound.[1][2] γ-coniceine is the direct biosynthetic precursor to coniine.[1][3][4]
-
Enantiomeric Separation: Natural coniine exists as a racemic mixture of (S)-(+)-coniine and (R)-(-)-coniine.[5] Achieving high enantiomeric purity for this compound requires specialized chiral separation techniques.
-
Volatility: Coniine is a volatile alkaloid, which can lead to sample loss during solvent evaporation steps if not performed under controlled, reduced pressure conditions.[6]
-
Sample Matrix Complexity: When isolating from natural sources, the crude extract contains a complex mixture of lipids, pigments, and other plant metabolites that must be removed.
Q2: What is a typical starting material for this compound isolation?
A2: The most common natural source for this compound isolation is the poison hemlock plant (Conium maculatum), particularly the seeds and fruits, which have a high concentration of the alkaloid.[7][8] It can also be found in the yellow pitcher plant (Sarracenia flava).[5]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the separation of coniine from other alkaloids.[3] Alkaloid spots can be visualized by spraying the TLC plate with Dragendorff's reagent, which reveals them as orange to reddish-brown spots.[9] For more precise, quantitative analysis and final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, are highly recommended.[3][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete cell lysis and extraction from plant material. 2. Incorrect pH during liquid-liquid extraction. Coniine is basic and requires an alkaline pH to be extracted into an organic solvent. 3. Emulsion formation during liquid-liquid extraction. | 1. Ensure plant material is finely ground. Consider using techniques like sonication to improve cell disruption. 2. Adjust the aqueous solution to a pH of 9-10 before extracting with an organic solvent like chloroform (B151607) or ether.[3][7][9] 3. Add a saturated NaCl solution to the aqueous layer to help break the emulsion.[8] |
| Co-elution of Impurities in Column Chromatography | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Structurally similar alkaloids (e.g., γ-coniceine) present. | 1. Optimize the mobile phase polarity. A common system for silica (B1680970) gel chromatography is a gradient of chloroform and methanol (B129727).[9] 2. Reduce the amount of crude extract loaded onto the column. 3. Multiple chromatographic steps may be necessary. Consider an initial fractionation on silica gel followed by a different stationary phase or preparative HPLC. |
| Poor Enantiomeric Separation (Low ee%) | 1. Non-chiral chromatography conditions used. 2. Ineffective chiral stationary phase (CSP) for HPLC. | 1. Enantiomeric separation requires a chiral environment. Use a chiral column for preparative or analytical HPLC. 2. Screen different types of chiral columns (e.g., polysaccharide-based) and optimize the mobile phase (solvents and additives) to improve resolution between the (-)- and (+)-enantiomers. |
| Sample Degradation or Loss | 1. Evaporation of volatile coniine at atmospheric pressure. 2. Exposure to light or high temperatures. | 1. Always evaporate solvents under reduced pressure using a rotary evaporator to minimize loss.[9] 2. Store purified fractions and the final product at low temperatures (e.g., -20°C), protected from light. |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Conium maculatum
This protocol is a generalized procedure adapted from common laboratory practices for alkaloid extraction.[8][9]
-
Homogenization: Homogenize finely ground plant material (e.g., 10g dried seeds) with an acidic aqueous solution (e.g., 50 mL of 0.1 M H₂SO₄ or 1N HCl).[8][9] This protonates the alkaloids, making them water-soluble.
-
Filtration: Filter the mixture to remove solid plant debris. Wash the residue with a small amount of the acidic solution and combine the filtrates.
-
Basification: Transfer the acidic filtrate to a separatory funnel. Carefully adjust the pH to 9-10 with a base (e.g., 50% NaOH or Na₂CO₃ solution).[7][9] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the alkaline solution three times with an organic solvent such as chloroform or ether (e.g., 3 x 50 mL portions).[7][9]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[9]
Protocol 2: Silica Gel Column Chromatography for Initial Purification
-
Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a non-polar solvent like chloroform.
-
Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, such as a chloroform:methanol mixture. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC using Dragendorff's reagent for visualization.
-
Pooling and Concentration: Combine the fractions containing the target compound (coniine) and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for the liquid-liquid extraction step.
References
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coniine - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant | Semantic Scholar [semanticscholar.org]
- 7. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in NMR analysis of (-)-Coniine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in the NMR analysis of (-)-coniine and other small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward way to improve the signal-to-noise ratio in my NMR spectrum of this compound?
A1: The most common and direct method to enhance the S/N ratio is signal averaging.[1] By increasing the number of scans (transients), the signal from your sample will add constructively, while the random noise will begin to cancel out. The S/N ratio improves in proportion to the square root of the number of scans. For example, quadrupling the number of scans will roughly double the S/N ratio.[2] This is a fundamental principle applicable to all NMR experiments.
Q2: How does sample concentration affect the S/N ratio for a small molecule like this compound?
A2: The concentration of your sample is directly proportional to the signal intensity. For a typical ¹H NMR spectrum of a small organic molecule like this compound, a concentration of 1-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient for a quick analysis (around 5 minutes).[3][4] If your sample is too dilute, the signal from this compound may be weak and difficult to distinguish from the baseline noise. Conversely, an overly concentrated sample can lead to broader peaks due to increased viscosity, which can negatively impact resolution and make shimming more difficult.[3][5]
Q3: Can the choice of NMR tube impact the quality of my spectrum?
A3: Absolutely. Using high-quality, clean, and unscratched NMR tubes is crucial for obtaining a good spectrum.[6] Lower-quality tubes can have imperfections in their glass, leading to distortions in the magnetic field homogeneity and making it difficult to achieve good shimming. This results in broad, asymmetric peaks and a lower S/N ratio. For the best results, use precision tubes, especially for demanding experiments or when working with dilute samples.
Q4: What are the benefits of using a cryoprobe for analyzing this compound?
A4: A cryoprobe dramatically improves the S/N ratio by cooling the detection electronics to cryogenic temperatures (around 20 K). This significantly reduces thermal noise, which is a major contributor to the overall noise in an NMR spectrum. A cryoprobe can provide a 4-5 fold improvement in sensitivity compared to a standard room temperature probe.[3] This enhancement is particularly beneficial when analyzing samples with low concentrations, such as natural products isolated in small quantities.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound that can lead to a poor signal-to-noise ratio.
Issue 1: The baseline of my spectrum is very noisy, and the peaks for this compound are barely visible.
| Possible Cause | Recommended Solution |
| Low Sample Concentration | Prepare a more concentrated sample. For ¹H NMR, aim for 1-10 mg of this compound in 0.6-0.7 mL of solvent.[3][4] For ¹³C NMR, a higher concentration of 5-50 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[3] |
| Insufficient Number of Scans | Increase the number of scans. Remember that the S/N ratio increases with the square root of the number of scans.[2] |
| Poor Shimming | Manually shim the magnetic field. While automatic shimming is convenient, manual shimming can often provide better homogeneity, resulting in sharper peaks and a better S/N ratio. |
| Precipitate in the Sample | Ensure your sample is fully dissolved. Any solid particles will disrupt the magnetic field homogeneity, leading to broad lines and poor resolution.[4] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3] |
Issue 2: My peaks are broad, which makes them difficult to distinguish from the noise.
| Possible Cause | Recommended Solution |
| High Sample Viscosity | If your sample is too concentrated, the increased viscosity can lead to broader peaks.[3] Try diluting your sample. |
| Paramagnetic Impurities | Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure all glassware is thoroughly cleaned and that your solvent is of high purity. |
| Poor Quality NMR Tube | Scratches or imperfections in the NMR tube can lead to poor line shape.[6] Use a high-quality NMR tube. |
| Incorrect Data Processing | Applying a line-broadening window function during Fourier transformation can improve the S/N ratio at the expense of resolution. Conversely, a resolution-enhancing function may increase the noise. Experiment with different window functions (e.g., exponential multiplication) to find the optimal balance. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR of this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). Ensure the solvent is of high purity to avoid contaminant peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of this compound.
-
Filtration and Transfer: Take a Pasteur pipette and place a small, tight plug of glass wool in the narrow section. Use this pipette to filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This will remove any dust or particulate matter.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Optimizing Acquisition Parameters for Low Concentration Samples
-
Pulse Width (Flip Angle): For dilute samples where multiple scans are necessary, using a smaller flip angle (e.g., 30° or 45° instead of 90°) allows for a shorter relaxation delay (D1) between scans. This can significantly reduce the total experiment time required to achieve a desired S/N ratio.
-
Acquisition Time (AT): Ensure the acquisition time is long enough to allow the Free Induction Decay (FID) to decay fully into the noise. A longer AT can improve resolution but may also increase the noise if extended unnecessarily.
-
Number of Scans (NS): As the primary method for improving S/N, increase the number of scans until the desired signal intensity is achieved.
-
Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between scans. For quantitative analysis, a D1 of at least 5 times the longest T1 relaxation time is recommended. For simply improving the S/N of a qualitative spectrum, a shorter D1 can be used, especially in conjunction with a smaller flip angle.
Visualizing Workflows and Concepts
Caption: A troubleshooting flowchart for addressing low signal-to-noise ratio in NMR spectra.
Caption: Key stages and methods for improving the signal-to-noise ratio in NMR experiments.
References
Technical Support Center: Troubleshooting (-)-Coniine Bioassay Variability
Welcome to the technical support center for (-)-Coniine bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that can lead to variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems encountered during this compound bioassays.
I. General Assay Variability
Q1: My replicate wells show high variability (high coefficient of variation). What are the common causes?
A1: High variability between replicate wells is a frequent issue in microplate-based assays. The primary causes can be categorized as follows:
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Troubleshooting:
-
Ensure all pipettes are properly calibrated.
-
Use reverse pipetting techniques for viscous solutions.
-
Maintain a consistent speed and depth when dispensing liquids into wells.
-
Prepare a master mix of reagents to be added to all wells to minimize well-to-well differences.[1]
-
-
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate will lead to varied responses.
-
Troubleshooting:
-
Ensure the cell suspension is homogeneous by gently mixing before and during plating.
-
Avoid letting cells settle in the reservoir of the pipette or multichannel pipette.
-
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in reagent concentrations.[2][3][4][5][6]
-
Troubleshooting:
-
-
Temperature Gradients: Uneven temperature across the plate can affect cell health and enzyme kinetics.
II. This compound Specific Issues
Q2: I am not observing the expected inhibitory effect of this compound on nicotinic acetylcholine (B1216132) receptors (nAChRs). What could be the problem?
A2: Several factors could contribute to a lack of an observable effect of this compound. Consider the following:
-
Compound Stability and Storage: this compound, like many alkaloids, can be sensitive to storage conditions.
-
Troubleshooting:
-
Store this compound solutions protected from light and at the recommended temperature to prevent degradation.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
-
-
Incorrect Enantiomer: The (R)-(-)-coniine enantiomer is more biologically active than the (S)-(+)-coniine enantiomer.[8]
-
Troubleshooting:
-
Verify the identity and purity of your this compound sample.
-
-
-
Cell Line and Receptor Expression: The expression levels of the target nAChR subtype can vary between cell lines and even with cell passage number.
-
Troubleshooting:
-
Use a cell line known to express the nAChR subtype of interest.
-
Keep cell passage numbers low and consistent between experiments.
-
Periodically verify receptor expression using techniques like qPCR or western blotting.
-
-
III. Cell-Based Assay Troubleshooting
Q3: My cell viability assay (e.g., MTT, MTS) results are inconsistent when testing this compound.
A3: In addition to the general sources of variability, consider these points for cell viability assays:
-
Interference with Assay Chemistry: this compound may interfere with the assay reagents.
-
Troubleshooting:
-
Run a control with this compound in cell-free media to check for any direct reaction with the assay substrate (e.g., MTT reduction).
-
-
-
Sub-optimal Cell Density: The number of cells seeded can significantly impact the results.
-
Troubleshooting:
-
Optimize the cell seeding density to ensure the assay readout is within the linear range.
-
-
-
Serum and Media Components: Components in the cell culture medium, such as serum and phenol (B47542) red, can interfere with the assay.[9]
-
Troubleshooting:
-
Consider performing the final assay steps in serum-free media or PBS.
-
Include appropriate background controls for the medium.
-
-
Quantitative Data Summary: Common Sources of Assay Variability
| Source of Variability | Potential Impact on Results | Recommended Action |
| Pipetting Error | High Coefficient of Variation (CV) | Calibrate pipettes, use proper technique. |
| Edge Effect | Increased evaporation, concentration changes in outer wells | Do not use outer wells for samples, use sealing tapes.[2][3][4][5][6] |
| Cell Seeding Density | Non-linear dose-response curves | Optimize cell number for a linear assay range. |
| Cell Passage Number | Phenotypic drift, altered receptor expression | Use low and consistent passage numbers. |
| Reagent Stability | Decreased assay signal, inconsistent results | Store reagents properly, prepare fresh solutions.[7] |
| Temperature Fluctuations | Variable enzyme kinetics, altered cell metabolism | Equilibrate all components to assay temperature.[1][7] |
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to a specific nAChR subtype expressed in a cell line (e.g., HEK293).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Radioligand: e.g., [³H]-Epibatidine (a high-affinity nAChR agonist).
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 100 µM Nicotine).[10]
-
Cell Membranes: Prepared from cells overexpressing the nAChR subtype of interest.
-
This compound: Serial dilutions.
-
Glass fiber filters pre-soaked in 0.5% polyethylenimine.[10]
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target nAChR.
-
Homogenize cells in ice-cold Assay Buffer.
-
Centrifuge to pellet the membranes and wash multiple times.
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.[10]
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Epibatidine.
-
Non-specific Binding: Cell membranes, [³H]-Epibatidine, and 100 µM Nicotine.[10]
-
Competition Binding: Cell membranes, [³H]-Epibatidine, and varying concentrations of this compound.
-
-
Incubate at room temperature for 2-3 hours to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.[10]
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.
Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol outlines the use of an MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
MTT Solution: 5 mg/mL in PBS, filter-sterilized.[11]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Cells in culture.
-
This compound serial dilutions.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 500-600 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the background control wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonistic effect on the nAChR signaling pathway.
Caption: Workflow for a radioligand binding assay to test this compound.
Caption: Workflow for an MTT cell viability assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 5. google.com [google.com]
- 6. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Coniine - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to prevent the degradation of (-)-Coniine samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and stability assessment of (-)-Coniine samples to prevent their degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a toxic piperidine (B6355638) alkaloid.[1][2] Its stability is a concern because, as a secondary amine, it is susceptible to degradation, particularly through oxidation.[3] Degradation can lead to a decrease in the purity of the sample, potentially affecting experimental results and the development of any therapeutic applications.
Q2: What are the primary signs that my this compound sample may have degraded?
A2: Visual indicators of degradation can include a change in color of the sample. Chemical analysis is the most reliable way to confirm degradation. An increase in the presence of impurities or the appearance of new peaks in chromatograms (TLC, GC-MS, HPLC) are strong indicators of degradation.
Q3: Can I store this compound solutions, and if so, for how long?
A3: Solutions of this compound hydrochloride in DMSO can be stored at -80°C for up to one year.[4] For other solvents, it is recommended to prepare solutions fresh. If storage is necessary, it should be for the shortest possible duration at low temperatures and under an inert atmosphere.
Q4: What is the recommended way to handle this compound to minimize exposure and degradation?
A4: this compound should be handled in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times to avoid skin and eye contact.[5] To prevent degradation, minimize exposure to air and light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my analytical chromatogram. | Sample degradation due to improper storage or handling. | 1. Review the storage and handling procedures against the recommendations in this guide.2. Prepare a fresh sample from a new stock vial.3. Perform a purity check on the new sample before use. |
| Loss of biological activity in my experiments. | Degradation of the this compound active compound. | 1. Confirm the purity of your this compound sample using a validated analytical method (see Experimental Protocols).2. If degradation is confirmed, procure a new, high-purity batch of this compound. |
| Discoloration of the this compound sample. | Oxidation of the compound. | 1. Discard the discolored sample.2. When handling new samples, ensure they are kept under an inert atmosphere (e.g., argon or nitrogen) as much as possible.3. Store in amber vials to protect from light. |
Data Presentation: Stability and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Container |
| Neat Oil | 2-8°C (short-term) | Inert (Argon or Nitrogen) | Tightly sealed amber glass vial |
| -20°C (long-term) | Inert (Argon or Nitrogen) | Tightly sealed amber glass vial | |
| In Solvent | Prepare fresh | N/A | N/A |
Table 2: Shelf-Life of this compound Hydrochloride
| Form | Storage Condition | Shelf-Life |
| Powder | -20°C | 3 years[4] |
| In DMSO | -80°C | 1 year[4] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the purity assessment of a this compound sample.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with methanol.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400).
3. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample as the percentage of the area of the this compound peak relative to the total area of all peaks.
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Sample Preparation:
-
For stability studies, subject the this compound sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light).
-
Neutralize the acidic and basic samples.
-
Prepare solutions of the stressed and unstressed samples in the mobile phase at a concentration of 100 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed sample.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed to confirm no co-eluting peaks.
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Screening (-)-Coniine Activity
I have gathered a significant amount of information from the Google searches. I have found details on:
-
(-)-Coniine's activity: It's a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with some sources referring to it as an agonist that leads to desensitization. The (-)-enantiomer is more biologically active. I found some IC50 values, but they are from tissue-based assays, not cell-based assays directly (rat diaphragm, chick leg muscle, rat and chick brain).
-
Cell-based assays for nAChR antagonists: I have information on two main types:
-
Membrane potential assays: These are sensitive and robust for nAChR function. I found general protocols and mentions of cell lines like SH-EP1.
-
Calcium imaging assays: These are also common, using dyes like Fluo-4 AM. I have found general protocols for this as well.
-
-
Cytotoxicity assays: The MTT assay is a common method, and I have found detailed protocols for it. I also found information about potential interference with the MTT assay by various compounds.
-
Troubleshooting: I have gathered information on troubleshooting common issues in fluorescence-based assays, such as high background fluorescence and low signal-to-noise ratio. I also have some information on potential interference in MTT assays.
-
Signaling Pathways: I have a basic understanding of the nAChR signaling pathway: agonist binding opens the ion channel, leading to Na+ and Ca2+ influx and K+ efflux, causing depolarization. Antagonists block this process.
-
Quantitative Data: I have found some exemplary data for known nAChR antagonists (mecamylamine, DHβE, hexamethonium) in terms of IC50 values and assay quality metrics like Z'-factor from a high-throughput screening context. While I don't have specific IC50 values for this compound from cell-based assays, I can use the provided data to create representative tables.
Given this information, I can now proceed to structure the technical support center. I have enough information to create the FAQs, troubleshooting guides, and detailed experimental protocols. I can also generate the required Graphviz diagrams for the signaling pathway and experimental workflows. For the quantitative data, I will create tables using the information on other nAChR antagonists as a template to illustrate the expected data presentation, and I will cite the source for the this compound IC50 values from tissue-based assays.
I will now proceed with generating the response.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cell-based assays to screen the activity of this compound, a known nicotinic acetylcholine receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a toxic piperidine (B6355638) alkaloid that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1] Its mechanism of action involves binding to nAChRs and preventing the neurotransmitter acetylcholine from activating the receptor. This blockage inhibits the influx of cations (Na⁺ and Ca²⁺) and the efflux of K⁺, thereby preventing depolarization of the cell membrane. The (R)-(-)-enantiomer of coniine is generally the more biologically active form.[2]
2. Which cell lines are suitable for screening this compound activity?
Several cell lines are suitable for screening nAChR antagonists like this compound. The choice of cell line often depends on the specific nAChR subtype being targeted. Commonly used cell lines include:
-
SH-EP1: A human neuroblastoma cell line that does not endogenously express nAChRs, making it an excellent host for stably transfecting specific nAChR subtypes.[3]
-
HEK293: Human Embryonic Kidney cells are also widely used for transient or stable expression of various nAChR subunits.
-
CHO-K1: Chinese Hamster Ovary cells are another suitable host for expressing recombinant nAChRs for functional antagonist assays.[4]
-
TE-671: A human rhabdomyosarcoma cell line that endogenously expresses a fetal muscle-type nAChR.[5]
-
PC12: A cell line derived from a pheochromocytoma of the rat adrenal medulla that can be used to study neuronal nAChRs.
3. What are the most common cell-based assays for screening this compound activity?
The most common cell-based assays for screening nAChR antagonists like this compound are functional assays that measure changes in cell physiology upon receptor activation and inhibition. These include:
-
Membrane Potential Assays: These assays use fluorescent dyes to detect changes in the electrical potential across the cell membrane. Activation of nAChRs by an agonist causes depolarization, which can be blocked by an antagonist like this compound. This method is highly sensitive for measuring nAChR channel function.[6]
-
Calcium Imaging Assays: These assays utilize fluorescent calcium indicators (e.g., Fluo-4 AM, Fura-2 AM) to measure changes in intracellular calcium concentration.[2] nAChR activation leads to an influx of calcium, and antagonists inhibit this response.
-
Cytotoxicity Assays (e.g., MTT, XTT): These assays are important for determining the concentration at which this compound may be toxic to the cells, which could interfere with the interpretation of functional assay results.[7]
4. How should I determine the optimal concentration range for this compound in my screening assay?
To determine the optimal concentration range, it is recommended to perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentrations that produce a measurable inhibitory effect without causing significant cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) value will be a key parameter derived from this experiment.
Troubleshooting Guides
Membrane Potential and Calcium Imaging Assays
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High Background Fluorescence | 1. Autofluorescence from cells, media (phenol red), or plates.[8][9] 2. Contaminated reagents.[10] 3. Dye concentration is too high.[11] | 1. Use phenol (B47542) red-free media. Use black-walled, clear-bottom plates to reduce crosstalk. Image an unstained control sample to assess cellular autofluorescence.[8][9][10] 2. Use high-purity, fresh reagents. 3. Titrate the dye concentration to find the optimal balance between signal and background.[11] |
| Low Signal-to-Noise Ratio (SNR) | 1. Low receptor expression. 2. Suboptimal dye loading. 3. Inappropriate excitation/emission wavelengths.[10] 4. Low cell viability or improper cell seeding density.[9] | 1. Use a cell line with higher receptor expression or optimize expression conditions (e.g., by incubating at a lower temperature like 29°C for some nAChR-expressing cell lines).[12] 2. Optimize dye loading time and concentration. 3. Ensure filter sets match the spectral properties of the chosen fluorescent indicator.[10] 4. Ensure cells are healthy and seeded at an optimal density. Perform a cell titration experiment to determine the best seeding density.[9][12] |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors.[10] 3. "Edge effects" in the microplate due to evaporation. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated multichannel pipettes and ensure proper mixing.[10] 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| No Response to Agonist | 1. Inactive agonist. 2. Low receptor expression. 3. Incorrect assay buffer composition (e.g., presence of inhibitors). | 1. Use a fresh, validated stock of the agonist. 2. See "Low Signal-to-Noise Ratio". 3. Ensure the assay buffer is compatible with nAChR function and does not contain interfering substances. |
MTT Cytotoxicity Assay
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High Background Absorbance | 1. Contamination of media or reagents. 2. Phenol red in the culture medium. | 1. Use sterile, fresh reagents. 2. Use phenol red-free medium for the assay or subtract the background from a "medium only" control. |
| Low Absorbance Readings | 1. Low cell number or viability. 2. Incomplete solubilization of formazan (B1609692) crystals.[7] 3. Insufficient incubation time with MTT.[7] | 1. Ensure optimal cell seeding density and healthy cells. 2. Ensure complete dissolution of the formazan crystals by proper mixing and allowing sufficient time for solubilization. 3. Optimize the MTT incubation time (typically 1-4 hours).[7] |
| Results Not Reproducible | 1. Inconsistent cell numbers. 2. Variation in incubation times. 3. Incomplete mixing of reagents. | 1. Standardize cell seeding procedures. 2. Precisely control all incubation times. 3. Ensure all reagents are thoroughly mixed at each step. |
| Potential for Compound Interference | 1. This compound may directly reduce MTT. 2. The compound may alter cellular metabolism, affecting MTT reduction.[13] | 1. Perform a cell-free control by adding this compound to the assay medium with MTT but without cells to check for direct reduction. 2. Consider using an alternative cytotoxicity assay based on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or a lactate (B86563) dehydrogenase (LDH) release assay. |
Quantitative Data
Table 1: IC₅₀ Values of Known nAChR Antagonists in a Membrane Potential Assay
| Compound | nAChR Subtype | Agonist (Nicotine) Concentration | IC₅₀ (µM) |
| Mecamylamine | α4β2 | 500 nM | 1.21 ± 0.52[3] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 500 nM | 0.20 ± 0.03[3] |
| Hexamethonium | α4β2 | 500 nM | 65.8 ± 28.8[3] |
Table 2: IC₅₀ Values for this compound in Tissue-Based Nicotinic Receptor Assays
| Tissue | Species | IC₅₀ (µM) |
| Diaphragm (muscle nAChR) | Rat | 314[14] |
| Leg Muscle (muscle nAChR) | Chick | 70[14] |
| Brain (neuronal nAChR) | Rat (maternal) | 1100[14] |
| Brain (neuronal nAChR) | Rat (fetal) | 820[14] |
| Brain (neuronal nAChR) | Chick | 270[14] |
Table 3: Assay Quality Control Parameters for an nAChR Antagonist Screen
| Parameter | α3β4 Assay | α4β2 Assay | α6/3β2β3 Assay | Ideal Value |
| Z'-Factor | > 0.74[3] | > 0.74[3] | > 0.74[3] | > 0.5[15] |
| Signal-to-Background (S:B) Ratio | > 60[3] | > 60[3] | > 60[3] | > 10 |
| Coefficient of Variation (CV%) | ≤ 10%[3] | ≤ 10%[3] | ≤ 10%[3] | < 20% |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for this compound Activity
This protocol describes a method for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium influx in cells expressing nAChRs.
Materials:
-
nAChR-expressing cells (e.g., SH-EP1, HEK293)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
nAChR agonist (e.g., nicotine, acetylcholine)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into the 96-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (assay buffer with the same concentration of solvent as the compound stock).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add a pre-determined EC₈₀ concentration of the nAChR agonist to all wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline (ΔF/F₀).
-
Plot the agonist response against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: nAChR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a fluorescence-based antagonist assay.
Caption: Logical troubleshooting workflow for cell-based screening assays.
References
- 1. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Detecting Low Concentrations of (-)-Coniine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low concentrations of (-)-Coniine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low concentrations of this compound?
A1: The primary methods for detecting trace amounts of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Thin-layer chromatography (TLC) can also be used, though it may have higher detection limits.[2] For spatial analysis within tissues, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique, often requiring on-tissue derivatization to improve signal intensity and overcome the volatility of coniine.[3][4][5]
Q2: Why is derivatization sometimes necessary for the analysis of this compound, particularly by GC-MS?
A2: Derivatization is employed to modify the chemical properties of an analyte to make it more suitable for a particular analytical method.[6] For this compound, a secondary amine, derivatization can increase its volatility and thermal stability, which is beneficial for GC analysis.[6][7] It can also improve peak shape and detector response.[8] Common derivatization reactions for amines include silylation and acylation.[7][8][9] For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylation reagent that reacts with amines.[6][9]
Q3: What is the biosynthetic pathway of this compound?
A3: The biosynthesis of this compound begins with the formation of a carbon backbone from one butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by a polyketide synthase.[4][10] The resulting 5-keto-octanal undergoes transamination with L-alanine. This is followed by a non-enzymatic cyclization to form γ-coniceine. Finally, γ-coniceine is reduced to this compound by an NADPH-dependent γ-coniceine reductase.[4][10][11]
Caption: Biosynthesis of this compound from its precursors.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Analyte Interaction with Active Sites: Polar or ionogenic analytes like coniine can interact with active sites in the GC inlet liner or the column, leading to peak tailing.[12]
-
Possible Cause B: Improper Column Installation: If the column is not positioned correctly in the inlet, it can lead to poor peak shape.[12]
-
Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[13]
-
-
Possible Cause C: Inappropriate Solvent: A mismatch between the solvent polarity and the stationary phase can cause distorted peaks, especially in splitless injection.[12][14]
-
Solution: Use a solvent that is compatible with your column's stationary phase. For nonpolar columns, using a nonpolar solvent is recommended.[12]
-
Issue 2: Low Sensitivity / Reduced Peak Size
-
Possible Cause A: Sample Loss in the Inlet: Coniine's volatility can lead to sample loss if the injection technique is not optimized.
-
Possible Cause B: Inefficient Derivatization: If derivatization is being used, an incomplete reaction will result in a lower signal for the derivatized analyte.
-
Solution: Optimize the derivatization reaction conditions, such as temperature and time.[6] Ensure the absence of moisture, as silylating reagents are sensitive to it.
-
-
Possible Cause C: Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analyte at the ion source, causing signal suppression or enhancement.[15][16]
-
Solution: Use matrix-matched standards for calibration to compensate for these effects.[16] Alternatively, employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[17] Sample dilution can also mitigate matrix effects, provided the coniine concentration remains above the detection limit.[15]
-
LC-MS/MS Analysis
Issue 1: Inconsistent Retention Times
-
Possible Cause A: Mobile Phase Issues: Changes in mobile phase composition, pH, or inadequate degassing can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use high-purity solvents. If preparing gradients, ensure the pump's proportioning valves are working correctly.
-
-
Possible Cause B: Column Contamination: Accumulation of matrix components on the column can alter its chemistry and affect retention.
-
Solution: Use a guard column to protect the analytical column. Implement a column washing step at the end of each analytical run to remove strongly retained compounds.[18]
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
-
Possible Cause A: Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as coniine can affect its ionization efficiency in the mass spectrometer source, leading to inaccurate quantification.[15][19]
-
Solution 1: Chromatographic Separation: Optimize the LC gradient to separate coniine from interfering matrix components.
-
Solution 2: Sample Preparation: Use a robust sample cleanup method, such as solid-phase extraction (SPE), to remove matrix interferences before injection.[17]
-
Solution 3: Calibration Strategy: The use of matrix-matched calibration standards is a common way to compensate for matrix effects.[15] The use of a stable isotope-labeled internal standard for coniine, if available, is the most effective way to correct for both matrix effects and variations in recovery.[15]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity on a stationary phase. | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. |
| Sample Type | Plant extracts.[2] | Plant extracts, biological fluids, postmortem samples.[1][2] | Plant extracts, biological fluids, food matrices.[1][20] |
| Detection Limit | 1.7 µg per spot.[2] | Low ng/mL to pg/mL range (highly dependent on instrumentation and sample matrix). | Low ng/mL to pg/mL range (highly dependent on instrumentation and sample matrix).[1] |
| Quantification Limit | 0.8 µg/mL.[2] | Typically in the low ng/mL range. | Can be as low as 1 µg/kg in complex matrices like honey for other alkaloids.[21] |
| Average Recovery | ~92%.[2] | Dependent on extraction method and matrix; can be optimized to >80%. | Can range from 80-115% for alkaloids in complex matrices.[21] |
| Throughput | Moderate. | High. | High. |
| Confirmation | Limited (based on Rf and color reaction). | High (based on retention time and mass spectrum). | Very high (based on retention time and specific precursor-product ion transitions). |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material for TLC and GC-MS Analysis
This protocol is adapted from methods for extracting alkaloids from Conium maculatum foliage.[22]
-
Homogenization: Homogenize 10 g of fresh or 2 g of dried plant material with 50 mL of 5% sulfuric acid using a blender or mortar and pestle.
-
Filtration: Filter the mixture and wash the remaining plant material with an additional 20 mL of 5% sulfuric acid.
-
Basification: Combine the filtrates and adjust the pH to 9 with 50% sodium hydroxide.
-
Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and perform three successive extractions with 50 mL portions of chloroform (B151607).
-
Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.
-
Reconstitution: Re-dissolve the residue in a known volume of chloroform or methanol (B129727) for analysis.
Protocol 2: GC-MS Analysis of this compound
The following is a general GC-MS protocol that may require optimization for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol is a general guide and should be optimized for the specific instrument and matrix.
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Column: A C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm).[23]
-
Mobile Phase A: Water with 0.1% formic acid.[23]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[23]
-
Gradient Program:
-
Start at 5% B.
-
Linearly increase to 100% B over 16 minutes.
-
Hold at 100% B for 4 minutes.[23]
-
-
Flow Rate: 0.4 mL/min.[23]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
References
- 1. Poison hemlock determination in postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. gcms.cz [gcms.cz]
- 9. scispace.com [scispace.com]
- 10. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coniine - Wikipedia [en.wikipedia.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor resolution in the chromatographic separation of coniine alkaloids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution in the chromatographic separation of coniine alkaloids.
Troubleshooting Guide: Overcoming Poor Resolution
This section addresses specific issues encountered during the chromatographic separation of coniine, γ-coniceine, and related alkaloids.
Q1: Why are my coniine alkaloid peaks showing significant tailing?
Peak tailing is a common issue when analyzing basic compounds like coniine alkaloids, primarily due to secondary interactions with the stationary phase.
-
Cause 1: Silanol (B1196071) Interactions: The basic nitrogen atom in coniine alkaloids can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). This strong interaction leads to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.[1]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups. This minimizes the unwanted ionic interactions, leading to more symmetrical peaks.[1]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at low concentrations (e.g., 0.1%) can effectively mask the active silanol sites, preventing them from interacting with the target alkaloids.[2]
-
Solution 3: Employ End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to have a minimal number of accessible silanol groups, which significantly reduces the potential for peak tailing of basic compounds.
Q2: I am observing poor separation (co-elution) between coniine and γ-coniceine. How can I improve the resolution?
Achieving baseline separation between structurally similar alkaloids like coniine and its precursor γ-coniceine requires careful optimization of chromatographic parameters to enhance selectivity.
-
Cause 1: Suboptimal Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical factor influencing selectivity. An inappropriate ratio may not provide sufficient differential partitioning of the analytes between the mobile and stationary phases.[1]
-
Solution 1: Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic solvent. A shallower gradient or a lower percentage of the organic modifier in an isocratic elution will generally increase retention times and can improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation. Methanol, for instance, may offer different selectivity for certain alkaloids compared to acetonitrile.
-
Cause 2: Inappropriate Column Chemistry: A standard C18 column may not always provide the best selectivity for all alkaloid separations.
-
Solution 1: Test Different Stationary Phases: Consider columns with alternative stationary phases, such as phenyl-hexyl or polar-embedded phases. These can offer different retention mechanisms and improved selectivity for specific analytes.
-
Solution 2: Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which can lead to better resolution of closely eluting compounds.
Q3: My peaks are broad, leading to poor resolution and sensitivity. What are the potential causes and solutions?
Broad peaks can result from several factors related to the chromatographic system and method parameters.
-
Cause 1: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and distortion.
-
Solution 1: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
Cause 2: High Flow Rate: While a higher flow rate reduces analysis time, an excessively high flow rate can decrease column efficiency and lead to broader peaks.
-
Solution 2: Optimize Flow Rate: Lowering the flow rate can enhance separation efficiency and improve resolution, though it will increase the run time.
-
Cause 3: Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to variable retention times and peak broadening.
-
Solution 3: Use a Column Oven: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility. Increased temperature can sometimes lead to sharper peaks due to improved mass transfer.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for separating coniine alkaloids?
A common starting point for the separation of coniine alkaloids is reversed-phase HPLC.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust initial choice.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes) is suitable for scouting the separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the alkaloids show absorbance (e.g., around 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.
Q5: How can I separate the enantiomers of coniine?
Coniine exists as a racemic mixture of (S)-(+)-coniine and (R)-(−)-coniine. Their separation requires a chiral environment.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are highly effective. Columns like Chiralpak AD-H (amylose-based) or Lux Cellulose-2 are good candidates.
-
Mobile Phase: Normal-phase chromatography is often employed for chiral separations on these columns. A typical mobile phase would consist of a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). A small amount of a basic additive, like diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and resolution of basic analytes like coniine.
Q6: What are the key considerations for sample preparation of coniine alkaloids from plant material?
Proper sample preparation is crucial for obtaining reliable and reproducible chromatographic results.
-
Extraction: Maceration or sonication of the dried and powdered plant material with a suitable organic solvent, such as methanol or ethanol, is a common first step.
-
Acid-Base Extraction: A subsequent liquid-liquid acid-base extraction is highly effective for purifying the alkaloids. This involves:
-
Acidifying the initial extract to protonate the basic alkaloids, making them water-soluble.
-
Washing the acidic aqueous phase with a non-polar organic solvent to remove non-basic compounds.
-
Basifying the aqueous phase to deprotonate the alkaloids, making them soluble in an organic solvent.
-
Extracting the alkaloids into an immiscible organic solvent like chloroform (B151607) or dichloromethane.
-
-
Filtration: Prior to injection, all samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could block the column.
Data Presentation
Table 1: Influence of Mobile Phase pH on Coniine Retention (Hypothetical Data for Illustrative Purposes)
| Mobile Phase pH | Retention Time of Coniine (min) | Peak Asymmetry Factor |
| 7.0 | 8.5 | 2.1 |
| 5.0 | 9.8 | 1.5 |
| 3.0 | 12.2 | 1.1 |
This table illustrates the general trend that for a basic compound like coniine on a C18 column, decreasing the mobile phase pH increases retention time and improves peak symmetry.
Table 2: Comparison of HPLC Columns for Coniine and γ-Coniceine Separation (Hypothetical Data for Illustrative Purposes)
| Column | Mobile Phase | Retention Time Coniine (min) | Retention Time γ-Coniceine (min) | Resolution (Rs) |
| Standard C18 | 60:40 ACN:H₂O + 0.1% FA | 10.2 | 10.8 | 1.2 |
| End-capped C18 | 60:40 ACN:H₂O + 0.1% FA | 10.5 | 11.2 | 1.8 |
| Phenyl-Hexyl | 60:40 ACN:H₂O + 0.1% FA | 11.8 | 12.9 | 2.1 |
This table demonstrates how different column chemistries can affect the selectivity and resolution of closely related coniine alkaloids under identical mobile phase conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for the Separation of Coniine and γ-Coniceine
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: Linear gradient to 80% B
-
22-25 min: Hold at 80% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm or MS in positive ion mode.
Protocol 2: Chiral HPLC for the Separation of Coniine Enantiomers
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Logical steps for developing a chiral separation method.
References
Addressing solubility issues of (-)-Coniine in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (-)-Coniine in aqueous buffers.
Troubleshooting Guide
This section offers a step-by-step approach to addressing common solubility challenges with this compound.
Issue: My this compound (free base) is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
This is a common issue as this compound, as a free base, has limited solubility in neutral aqueous solutions. The following steps provide a systematic approach to achieve dissolution.
Workflow for Dissolving this compound
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The free base form of this compound is described as slightly soluble in cold water.[1] Quantitative data suggests a solubility of approximately 1 ml in 90 ml of water, which translates to about 11 mg/mL.[1][2] Another source indicates a water solubility of 18 mg/mL.[3][4] Its solubility decreases in hot water.[1][5]
Q2: Why is my this compound not dissolving at neutral pH?
This compound is a weak base. In its free base (unprotonated) form, it is less polar and thus has limited solubility in water. At neutral pH, the compound will be predominantly in its unprotonated form, leading to poor dissolution.
Q3: How does pH affect the solubility of this compound?
As a weak base with a predicted pKa of around 10.58 for its conjugate acid, the solubility of this compound is highly pH-dependent.[6] At pH values significantly below the pKa (e.g., pH < 8.5), the piperidine (B6355638) nitrogen atom becomes protonated, forming a positively charged ion. This protonated form is much more polar and therefore exhibits significantly higher solubility in aqueous solutions.
Caption: pH-dependent equilibrium of this compound.
Q4: Are salt forms of this compound more soluble?
Yes. Salt forms, such as this compound hydrochloride and this compound hydrobromide, are significantly more soluble in water and alcohol than the free base.[1][3][7] This is because the salt form already exists in the protonated, more polar state.
Q5: What organic co-solvents can be used to prepare a stock solution?
This compound is soluble in several organic solvents.[2][5] For biological experiments, it is best to use water-miscible solvents that are tolerated by the experimental system. Recommended co-solvents for preparing a concentrated stock solution include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
Q6: I used a co-solvent, but the compound precipitated when I diluted it into my buffer. What should I do?
This indicates that the final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent. To resolve this:
-
Decrease the final concentration: Your experiment may need to be run at a lower concentration of this compound.
-
Increase the co-solvent percentage: Increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO). Always check the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
-
Use pH adjustment: Ensure your final buffer pH is acidic enough to keep the compound protonated and in solution.
Data and Protocols
Quantitative Solubility Data
| Compound Form | Solvent | Solubility | Reference(s) |
| This compound (free base) | Cold Water | ~11 mg/mL (1 part in 90) | [1][2] |
| 2-Propylpiperidine | Water | 18 mg/mL | [3][4] |
| This compound Salts (HCl, HBr) | Water, Alcohol | Soluble / Freely Soluble | [1][2][7] |
| This compound Hydrochloride | DMSO | 27.5 mg/mL (167.99 mM) | [8] |
| This compound (free base) | Alcohol, Ether, Acetone, Benzene | Soluble | [2][5] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
-
Weighing: Accurately weigh the required amount of this compound free base in a suitable vial.
-
Stock Solution Preparation: Add a minimal volume of DMSO to the vial to dissolve the this compound completely. For example, to prepare a 100 mM stock solution, add 78.6 µL of DMSO per 1 mg of this compound (MW: 127.23 g/mol ). Vortex briefly if necessary.
-
Dilution into Aqueous Buffer: Add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer to achieve the desired final concentration. The final DMSO concentration should ideally be kept low (e.g., ≤ 0.5%) to avoid affecting the biological experiment.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high.
Protocol 2: Solubilization using pH Adjustment
-
Prepare Acidic Buffer: Prepare your desired buffer (e.g., phosphate (B84403) buffer) and adjust the pH to an acidic value (e.g., pH 4-5) using a suitable acid like HCl.
-
Direct Dissolution: Add the this compound free base directly to the acidic buffer. Stir or vortex until it is fully dissolved. The acidic environment will protonate the coniine, rendering it soluble.
-
Final pH Adjustment (Optional): If your experiment requires a higher pH, you can carefully and slowly add a base (e.g., NaOH) to raise the pH of the final solution.
-
Caution: Continuously monitor the solution for any signs of precipitation as you increase the pH. As the pH approaches and surpasses the pKa of the conjugate acid (~10.58), the compound will start to convert back to the less soluble free base form. For most applications, it is advisable to keep the final pH at least 1-2 units below the pKa.
-
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. Coniine [drugfuture.com]
- 3. echemi.com [echemi.com]
- 4. 2-Propylpiperidine | 3238-60-6 | Benchchem [benchchem.com]
- 5. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound (S)-2-Propylpiperidine (FDB002120) - FooDB [foodb.ca]
- 7. Coniine - Wikiwand [wikiwand.com]
- 8. Coniine hydrochloride | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of (-)-Coniine and (+)-Coniine Toxicity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the two enantiomers of coniine, (-)-coniine and (+)-coniine. Coniine, a potent piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), is notorious for its neurotoxic effects, which are primarily mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the stereoselective toxicity of coniine enantiomers is crucial for toxicological studies, drug development, and risk assessment. This document summarizes key toxicity data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Data Presentation: Quantitative Toxicity Comparison
The acute toxicity of this compound and (+)-coniine has been evaluated in vivo, demonstrating a significant stereoselective difference. The lethal dose 50 (LD50), a measure of the lethal dose required to kill 50% of a tested population, is a key metric in these comparisons. The data clearly indicates that this compound is the more potent and toxic of the two enantiomers.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |
| This compound | Mouse | Not Specified | 7.0 | Not Specified | [1][2][3] |
| (+)-Coniine | Mouse | Not Specified | 12.1 | Not Specified | [1][2][3] |
| (±)-Coniine (racemic) | Mouse | Not Specified | 7.7 | Not Specified | [1][2][3] |
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) in Mice (Based on OECD Guideline 425)
This protocol describes the Up-and-Down Procedure (UDP) for assessing the acute oral toxicity of coniine enantiomers in a rodent model. This method is favored for its use of fewer animals compared to traditional methods.[1][2][3][4]
1. Test Animals:
-
Species: Healthy, young adult mice (e.g., BALB/c or C57BL/6).
-
Sex: Typically, female mice are used as they are often slightly more sensitive.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum, except for a brief fasting period before dosing.
2. Preparation of Dosing Solutions:
-
Dissolve this compound or (+)-coniine in a suitable vehicle (e.g., sterile saline or water). The concentration should be adjusted to allow for the administration of the desired dose in a volume that is appropriate for the animal's body weight (typically not exceeding 10 mL/kg).
3. Administration of Doses:
-
Fasting: Withhold food (but not water) overnight for rats, or for 3-4 hours for mice, prior to dosing.
-
Dosing: Administer the prepared coniine solution orally using a gavage needle.
-
Dose Progression:
-
The first animal receives a dose one step below the best estimate of the LD50.
-
Animals are dosed sequentially at 48-hour intervals.
-
If an animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If an animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
4. Observation:
-
Observe animals for mortality and clinical signs of toxicity (e.g., convulsions, tremors, paralysis, changes in behavior) at regular intervals: frequently during the first 4 hours after dosing, and then daily for a total of 14 days.
-
Record the time of death for each animal.
5. Data Analysis:
-
The LD50 is calculated using the maximum likelihood method, which takes into account the survival/death outcomes at different dose levels. Statistical software is available for this calculation.
In Vitro Assessment of nAChR Activity in TE-671 Cells
This protocol outlines a method to assess the functional activity of coniine enantiomers on human fetal muscle-type nicotinic acetylcholine receptors expressed in the TE-671 cell line.
1. Cell Culture:
-
Culture TE-671 cells (a human rhabdomyosarcoma cell line) in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in a suitable format for the chosen assay (e.g., 96-well or 384-well plates for fluorescence-based assays).
2. Membrane Potential Assay (Fluorescence-based):
-
Principle: This assay measures changes in cell membrane potential upon nAChR activation using a voltage-sensitive fluorescent dye.
-
Procedure:
-
Load the cultured TE-671 cells with a membrane potential-sensitive dye (e.g., a fluo-4 (B1262720) AM based calcium indicator or a specific membrane potential dye) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and (+)-coniine in a suitable buffer.
-
Add the coniine solutions to the cells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase in fluorescence indicates cell depolarization resulting from nAChR activation.
-
Data Analysis: Plot the change in fluorescence as a function of coniine concentration to generate dose-response curves and calculate EC50 values (the concentration that elicits 50% of the maximal response).
-
3. Patch-Clamp Electrophysiology (for detailed mechanistic studies):
-
Principle: This technique allows for the direct measurement of ion channel activity in response to agonist binding.
-
Procedure:
-
Perform whole-cell or single-channel patch-clamp recordings on individual TE-671 cells.
-
Apply known concentrations of this compound or (+)-coniine to the cell via a perfusion system.
-
Record the resulting ion currents.
-
Data Analysis: Analyze the current-voltage relationships, channel open probability, and desensitization kinetics to characterize the effects of each enantiomer on nAChR function in detail.
-
Mandatory Visualizations
Signaling Pathway of Coniine-Induced Neuromuscular Blockade
Caption: Signaling pathway of coniine-induced neuromuscular blockade.
Experimental Workflow for Comparative Toxicity Analysis
Caption: Experimental workflow for comparative toxicity analysis.
Conclusion
The presented data unequivocally demonstrates the stereoselective toxicity of coniine, with this compound exhibiting significantly higher potency and lethality compared to (+)-coniine. This difference in toxicity is directly correlated with the higher affinity and efficacy of this compound at nicotinic acetylcholine receptors. The provided experimental protocols offer a framework for researchers to conduct further investigations into the toxicology and pharmacology of these and other stereoisomeric compounds. The signaling pathway diagram illustrates the mechanism of action, providing a visual representation of the molecular events leading to the observed toxicological endpoints. This guide serves as a valuable resource for professionals in toxicology, pharmacology, and drug development, highlighting the critical importance of considering stereochemistry in the evaluation of bioactive molecules.
References
Validating the Stereospecificity of (-)-Coniine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the enantiomers of coniine, a toxic piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum). The data presented herein validates the stereospecificity of (-)-coniine's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting its significantly greater potency and toxicity compared to its dextrorotatory counterpart, (+)-coniine. This information is critical for researchers in pharmacology, toxicology, and drug development studying nAChR agonists and antagonists.
Comparative Analysis of Coniine Enantiomers
The biological activity of this compound, (+)-coniine, and the racemic mixture has been evaluated through both in vitro and in vivo studies. The primary target of coniine is the nicotinic acetylcholine receptor (nAChR), an ionotropic receptor involved in neuromuscular transmission and other physiological processes.[1] The stereochemistry of the coniine molecule plays a crucial role in its interaction with the binding site of the nAChR, leading to marked differences in biological effects.
In Vitro Potency at Human Fetal Nicotinic Neuromuscular Receptors
The potency of coniine enantiomers was assessed using the TE-671 human rhabdomyosarcoma cell line, which expresses human fetal nicotinic neuromuscular receptors.[2][3] The activity of the enantiomers was determined by measuring changes in cell membrane potential upon exposure to varying concentrations of the compounds. The results clearly demonstrate that this compound is the more potent agonist at these receptors.
| Compound | EC50 (μM) | 95% Confidence Interval (μM) | Relative Potency vs. (+)-Coniine |
| This compound | 18 | 13 - 25 | ~ 3.6x |
| (±)-Coniine | 35 | 26 - 47 | ~ 1.9x |
| (+)-Coniine | 65 | 48 - 88 | 1x |
Table 1: In vitro potency of coniine enantiomers on TE-671 cells expressing human fetal nicotinic neuromuscular receptors. Data sourced from studies measuring changes in membrane potential.
In Vivo Toxicity in Mice
The acute toxicity of the coniine enantiomers was determined using a mouse bioassay to establish the median lethal dose (LD50).[2][3] These in vivo results corroborate the in vitro findings, with this compound exhibiting significantly higher toxicity than (+)-coniine.
| Compound | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Relative Toxicity vs. (+)-Coniine |
| This compound | 7.0 | 6.2 - 7.9 | ~ 1.7x |
| (±)-Coniine | 7.7 | 6.8 - 8.7 | ~ 1.6x |
| (+)-Coniine | 12.1 | 10.7 - 13.7 | 1x |
Table 2: In vivo acute toxicity (LD50) of coniine enantiomers in mice.[2][3]
Experimental Protocols
In Vitro Membrane Potential Assay in TE-671 Cells
This assay quantifies the agonist activity of compounds at nAChRs by measuring changes in the cell membrane potential using a fluorescent dye.
Cell Culture:
-
TE-671 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
Assay Procedure:
-
Dye Loading: The growth medium is removed, and the cells are washed with a buffered salt solution. A membrane potential-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit dye) is then added to each well, and the plate is incubated in the dark at room temperature to allow the dye to load into the cell membranes.
-
Compound Addition: The coniine enantiomers are prepared in the buffered salt solution at various concentrations. The 96-well plate is placed in a fluorescence microplate reader.
-
Fluorescence Measurement: The baseline fluorescence is measured before the addition of the compounds. The plate reader's integrated fluidics system then adds the different concentrations of the coniine enantiomers to the wells.
-
Data Acquisition and Analysis: The change in fluorescence, which is proportional to the change in membrane potential, is monitored over time. The peak fluorescence response is used to determine the concentration-response curve for each enantiomer, from which the EC50 value is calculated using non-linear regression analysis.
In Vivo Mouse LD50 Bioassay
This protocol determines the acute toxicity of a substance by identifying the dose that is lethal to 50% of the test population.
Animals:
-
Male Swiss-Webster mice, typically weighing between 20-25 grams, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum before the experiment.
Procedure:
-
Dose Preparation: The coniine enantiomers are dissolved in a suitable vehicle, such as saline or a slightly acidic aqueous solution, to the desired concentrations.
-
Administration: A range of doses for each enantiomer is administered to different groups of mice, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Observation: The mice are observed continuously for the first few hours after administration and then periodically for up to 48 hours. Signs of toxicity, such as tremors, convulsions, respiratory distress, and paralysis, are recorded. The time of death for each animal is also noted.
-
LD50 Calculation: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are then calculated using a statistical method such as the probit analysis or the Reed-Muench method.
Signaling Pathway and Experimental Workflow
The biological effects of coniine are initiated by its binding to and activation of nAChRs, which are ligand-gated ion channels. In muscle cells, this leads to a cascade of events resulting in muscle contraction, and at high or sustained concentrations, paralysis.
Caption: Signaling pathway of this compound at the neuromuscular junction.
The experimental workflow for determining the in vitro potency of coniine enantiomers follows a logical sequence from cell preparation to data analysis.
Caption: Experimental workflow for the in vitro membrane potential assay.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (-)-Coniine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (-)-Coniine, a toxic piperidine (B6355638) alkaloid. The cross-validation of analytical methods is a critical process to ensure data integrity, reliability, and reproducibility, particularly in the fields of toxicology, pharmacology, and quality control. This document outlines the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), summarizes their performance characteristics, and presents a logical workflow for the cross-validation process.
While direct cross-validation studies comparing multiple methods for this compound are not extensively published, this guide synthesizes available data for coniine and related alkaloids to provide a comparative overview.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key quantitative performance parameters for the analytical methods discussed. Data for GC-MS and HPLC are based on typical performance for alkaloid analysis, while specific data for a validated TLC method for coniine is included.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Linearity | Excellent (R² > 0.99) | Good to Excellent (R² > 0.99) | Good (R² = 0.93)[1] |
| Accuracy (% Recovery) | High (typically 90-110%) | High (typically 90-110%) | 92.0 ± 3.5%[1] |
| Precision (% RSD) | Excellent (< 5%) | Excellent (< 5%) | Not explicitly stated for coniine |
| Limit of Detection (LOD) | Very Low (ng/mL to pg/mL) | Low (ng/mL) | 1.7 µg per spot[1] |
| Limit of Quantification (LOQ) | Low (ng/mL) | Low to Moderate (ng/mL to µg/mL) | 0.8 µg/mL[1] |
| Specificity/Selectivity | Very High (based on mass fragmentation) | Good to High (depending on detector) | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is highly sensitive and specific, making it suitable for the detection of low concentrations of coniine.[1]
1. Sample Preparation (Acid-Base Extraction):
-
Homogenize the sample matrix (e.g., plant material, biological fluid).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform) under alkaline conditions (pH 9-11) to isolate the basic alkaloid.
-
Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., methanol).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[2]
-
Mass Spectrometer: Agilent 5975C MS or equivalent.[2]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1-2 µL in splitless mode.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[2]
-
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers a robust and widely used method for the quantification of alkaloids.
1. Sample Preparation:
-
Extraction of coniine from the sample matrix using a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.45 µm filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for coniine (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
TLC is a simple and cost-effective method for the semi-quantitative analysis of coniine.
1. Sample Preparation:
-
An aqueous sulfuric acid extract of the sample is adjusted to pH 9 and extracted with chloroform (B151607).[1]
-
The chloroform extract is concentrated before application to the TLC plate.[1]
2. TLC Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[4]
-
Mobile Phase: Chloroform:Methanol (85:15, v/v).[4]
-
Detection: Visualization with Dragendorff's reagent, which produces orange to reddish-brown spots for alkaloids.[4]
-
Quantification: Visual comparison of the intensity and size of the sample spots with those of coniine standards.[4]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and understanding of the analytical process, the following diagrams are provided.
Caption: General experimental workflow for this compound analysis.
References
A Comparative Analysis of (-)-Coniine and Nicotine on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two well-known alkaloids, (-)-Coniine and nicotine (B1678760), on nicotinic acetylcholine (B1216132) receptors (nAChRs). While both compounds are known to interact with nAChRs, their specific binding affinities, functional effects, and downstream signaling consequences exhibit notable differences. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes complex interactions to facilitate a deeper understanding of their mechanisms of action.
Introduction to this compound and Nicotine
This compound is a potent neurotoxin found in poison hemlock (Conium maculatum) and is known for causing respiratory paralysis. Its toxicity stems from its interaction with nAChRs, leading to a neuromuscular blockade. Nicotine, the primary psychoactive component of tobacco, is a widely studied agonist of nAChRs in the central and peripheral nervous systems, mediating the addictive and physiological effects of tobacco use. Both alkaloids act as agonists at nAChRs, but their potency, subtype selectivity, and the kinetics of the channels they activate can differ significantly.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and nicotine, focusing on their binding affinities and functional potencies at various nAChR subtypes. It is important to note that directly comparable data, especially for this compound across a range of specific neuronal nAChR subtypes, is limited in the current literature. The presented data is compiled from various studies and experimental conditions should be considered when making direct comparisons.
Table 1: Comparative Binding Affinities (IC50/Ki) of this compound and Nicotine at nAChRs
| Compound | nAChR Subtype | Test System | Radioligand | IC50/Ki (µM) | Reference |
| This compound | Neuronal (Rat Brain) | Membrane Binding Assay | [3H]-Cytisine | 820 - 1100 | [1] |
| Neuronal (Chick Brain) | Membrane Binding Assay | [3H]-Cytisine | 270 | [1] | |
| Muscle (Rat Diaphragm) | Membrane Binding Assay | [125I]-α-Bungarotoxin | 314 | [1] | |
| Muscle (Chick Thigh) | Membrane Binding Assay | [125I]-α-Bungarotoxin | 70 | [1] | |
| Nicotine | α4β2 | Membrane Binding Assay | [3H]-Epibatidine | 0.001 (Ki) | [2] |
| α3β4 | Membrane Binding Assay | [3H]-Epibatidine | 1.00 | [3] | |
| α7 | Membrane Binding Assay | [125I]-α-Bungarotoxin | Not specified | ||
| Muscle-type | Membrane Binding Assay | Not specified | Low Affinity | [2] |
Table 2: Comparative Functional Potencies (EC50) of Nicotine at nAChRs
| Compound | nAChR Subtype | Test System | EC50 (µM) | Reference |
| Nicotine | α4β2 | Electrophysiology (CHO/HEK cells) | 1.0 ± 0.2 | [3] |
| α6/3β2β3 | Electrophysiology (CHO/HEK cells) | 0.7 ± 0.1 | [3] | |
| α3β4 | Electrophysiology (CHO/HEK cells) | 42.4 ± 2.2 | [3] | |
| α7 | Electrophysiology (CHO/HEK cells) | 54.5 ± 10.6 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the interaction of ligands with nAChRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Membrane Preparation:
-
Cells or tissues expressing the nAChR subtype of interest are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Epibatidine, [125I]-α-Bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., this compound, nicotine).
-
Incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through nAChR channels upon activation by an agonist, allowing for the determination of functional properties like potency (EC50) and efficacy.
-
Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis frogs and defolliculated.
-
The oocytes are injected with cRNA encoding the specific nAChR subunits of interest.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a set holding potential (typically -50 to -80 mV).
-
The agonist (e.g., this compound, nicotine) is applied to the oocyte at various concentrations.
-
-
Data Acquisition and Analysis:
-
The current flowing across the oocyte membrane in response to the agonist is recorded.
-
The peak current amplitude at each concentration is measured.
-
A concentration-response curve is generated by plotting the normalized current response against the agonist concentration.
-
The EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax) are determined by fitting the data to the Hill equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes related to the study of this compound and nicotine effects on nAChRs.
Caption: Agonist-induced nAChR signaling pathway.
Caption: Comparative experimental workflow diagram.
Caption: Logical comparison of this compound and Nicotine effects.
Discussion and Conclusion
The available data indicates that both this compound and nicotine are agonists at nAChRs. Nicotine has been extensively studied, and its high affinity and potency, particularly at neuronal nAChR subtypes like α4β2, are well-documented.[3] This profile is consistent with its role in addiction and its diverse physiological effects.
In contrast, the characterization of this compound's interaction with specific nAChR subtypes is less complete. The existing binding data suggests a lower affinity for neuronal nAChRs compared to nicotine.[1] Its potent toxicity is likely due to its effects at the neuromuscular junction, leading to respiratory paralysis. The inhibitory concentrations (-logIC50) reported for coniine on presynaptic nAChRs suggest it can modulate neurotransmitter release, though its precise mechanism and subtype selectivity require further investigation.[4]
For drug development professionals, the key takeaway is the significant difference in the pharmacological profiles of these two alkaloids. While both target nAChRs, nicotine's higher affinity and well-defined selectivity for certain neuronal subtypes make it a valuable tool for studying CNS function and a template for developing therapeutics for neurological and psychiatric disorders. This compound, on the other hand, serves as a classic example of a potent neuromuscular blocking agent, and its study can provide insights into the structural requirements for potent antagonism at peripheral nAChRs.
Further research is warranted to fully elucidate the subtype selectivity and functional effects of this compound on a broader range of neuronal nAChRs. Such studies would not only enhance our understanding of its toxicological profile but could also uncover novel structure-activity relationships for the design of new nAChR-targeting compounds.
References
- 1. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the neurotoxic potency of (-)-Coniine with other hemlock alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic potency of (-)-Coniine and other major alkaloids found in hemlock (Conium maculatum). The information presented herein is supported by experimental data to facilitate objective evaluation and further research.
Introduction to Hemlock Alkaloids
Poison hemlock (Conium maculatum) contains a group of structurally related piperidine (B6355638) alkaloids responsible for its infamous toxicity. The most well-known of these is this compound, the first alkaloid to be chemically synthesized.[1][2] Other significant alkaloids present in the plant include γ-coniceine, conhydrine (B1201746), pseudoconhydrine (B1209237), and N-methylconiine. These compounds share a common mechanism of action, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), but exhibit varying degrees of neurotoxic potency.[2][3] Understanding these differences is crucial for toxicological studies and for exploring any potential therapeutic applications of these compounds.
Comparative Neurotoxic Potency
The neurotoxicity of hemlock alkaloids is primarily attributed to their interaction with nAChRs, acting as antagonists.[2] This interaction disrupts neuromuscular transmission, leading to paralysis and, in fatal cases, respiratory failure.[3] The potency of these alkaloids has been quantified using both in vivo and in vitro experimental models.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of major hemlock alkaloids, primarily from studies in mice.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | LD50 (mg/kg, mouse, i.p.) | Relative Potency Rank |
| γ-Coniceine | C₈H₁₅N | 125.22 | 4.4[4] | 1 (Most Potent) |
| This compound | C₈H₁₇N | 127.23 | 7.0[5] | 2 |
| (±)-Coniine | C₈H₁₇N | 127.23 | 7.7[5] | 3 |
| (+)-Coniine | C₈H₁₇N | 127.23 | 12.1[5] | 4 |
| (-)-N-Methylconiine | C₉H₁₉N | 141.26 | 16.1[4] | 5 |
| (±)-N-Methylconiine | C₉H₁₉N | 141.26 | 17.8[4] | 6 |
| (+)-N-Methylconiine | C₉H₁₉N | 141.26 | 19.2[4] | 7 |
| Conhydrine | C₈H₁₇NO | 143.23 | Data not available | Not Ranked |
| Pseudoconhydrine | C₈H₁₇NO | 143.23 | Data not available | Not Ranked |
LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population. i.p. denotes intraperitoneal administration.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary molecular target of hemlock alkaloids is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
Validating an In Vitro Model for Predicting (-)-Coniine Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of an in vitro model to predict the neurotoxicity of (-)-Coniine, a potent piperidine (B6355638) alkaloid. By leveraging established cell-based assays and correlating in vitro data with in vivo toxicity, we present a framework for a reliable and ethical alternative to animal testing. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes key pathways and workflows to support the adoption of this in vitro model.
Introduction
This compound, the toxic principle of poison hemlock (Conium maculatum), exerts its neurotoxic effects primarily by acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This interaction disrupts neuromuscular transmission, leading to ascending muscle paralysis and, in severe cases, respiratory failure and death.[4] The development of robust in vitro models to predict the neurotoxicity of compounds like this compound is crucial for reducing reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle, and for accelerating the screening of potential neurotoxicants.[5][6]
This guide focuses on validating a cell-based in vitro model using the human rhabdomyosarcoma cell line TE-671, which endogenously expresses human fetal muscle-type nAChRs.[7] The validation is achieved by comparing the in vitro potency of this compound and its enantiomers with their known in vivo lethal doses, demonstrating a strong correlation that supports the predictive power of the in vitro assay.
Comparative Data: In Vitro Potency vs. In Vivo Toxicity
The following table summarizes the key quantitative data comparing the in vitro potency of coniine enantiomers on TE-671 cells with their acute toxicity (LD50) in a mouse model. This direct comparison is fundamental to the validation of the in vitro model.
| Compound | In Vitro Potency (Relative)[7] | In Vivo Acute Toxicity (LD50 in mg/kg, mouse)[7] |
| This compound | Most Potent | 7.0 |
| (±)-Coniine (racemic) | Intermediate Potency | 7.7 |
| (+)-Coniine | Least Potent | 12.1 |
Alternative In Vitro Models and Endpoints
While the TE-671 cell-based nAChR binding assay provides a specific mechanism-based endpoint, a comprehensive neurotoxicity assessment can be strengthened by employing a battery of in vitro tests that evaluate different cellular processes. The table below compares alternative in vitro models and the neurotoxicity endpoints they can assess.
| In Vitro Model | Cell Type | Key Neurotoxicity Endpoints | Relevance to this compound |
| SH-SY5Y | Human Neuroblastoma | Cell Viability (MTT, LDH assays), Neurite Outgrowth, Oxidative Stress, Mitochondrial Dysfunction, Apoptosis[1][3][8][9] | Can assess general cytotoxicity and neuronal health following nAChR blockade. |
| PC12 | Rat Pheochromocytoma | Cell Viability, Neurite Outgrowth, DNA Synthesis, Neurotransmitter Levels (e.g., Dopamine)[2][10][11] | Useful for studying effects on neuronal differentiation and function. |
| Primary Neurons | Rodent or Human Stem Cell-derived | Synaptic Activity (e.g., using Microelectrode Arrays), Neurite Outgrowth, Cell Viability | Provides a more physiologically relevant model of the nervous system. |
| 3D Cell Cultures/Organoids | Human Stem Cell-derived | Complex cellular interactions, Network formation, Long-term toxicity[12] | Offers a more complex model that better mimics the in vivo microenvironment. |
Experimental Protocols
TE-671 Cell-Based nAChR Binding Assay (Competitive Binding)
This protocol is adapted from methodologies used to assess the potency of nAChR antagonists.[7]
Objective: To determine the relative potency of this compound and its enantiomers in displacing a known nAChR ligand from its receptor on TE-671 cells.
Materials:
-
TE-671 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, (+)-Coniine, and (±)-Coniine solutions of known concentrations
-
Radiolabeled nAChR antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin)
-
Assay buffer
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Cell Culture: Culture TE-671 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with assay buffer.
-
Competitive Binding: Add increasing concentrations of this compound, (+)-Coniine, or (±)-Coniine to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled nAChR antagonist to all wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the bound radioactivity using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value for each coniine enantiomer. The relative potency can then be established.
SH-SY5Y Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a neuronal cell line.[8][9]
Objective: To determine the concentration of this compound that reduces the viability of SH-SY5Y cells by 50% (IC50).
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Compound Exposure: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without coniine).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Neurotoxicity
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
References
- 1. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine Protects Against Aβ42-induced Neurotoxicity in Differentiated Rat PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro α-neurotoxin—nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of biochemical and cytotoxic markers in cocaine treated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Pharmacology of (-)-Coniine and Synthetic Piperidine Analogs: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological properties of the natural piperidine (B6355638) alkaloid, (-)-coniine, and various classes of synthetic piperidine analogs. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional effects on key physiological targets.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] this compound, a toxic alkaloid from poison hemlock (Conium maculatum), is one of the simplest naturally occurring piperidine derivatives, notorious for its paralytic effects.[2] In contrast, synthetic piperidine analogs have been developed to target a diverse range of biological entities, including neurotransmitter transporters and intracellular receptors, leading to therapeutic agents for various central nervous system disorders and other conditions.[3]
This guide focuses on a comparative analysis of this compound and synthetic piperidine analogs at three primary pharmacological targets:
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
-
Dopamine Transporter (DAT)
-
Sigma-1 (σ1) Receptors
Comparative Quantitative Data
The following tables summarize the available quantitative data for the binding affinities and functional potencies of this compound and representative synthetic piperidine analogs at their respective primary targets. It is important to note that this data is collated from various studies, and direct head-to-head comparative studies across all compounds and targets are limited.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |
| This compound | Fetal Muscle-type | Functional (TE-671 cells) | More potent than (+)-coniine | Human | [2] |
| Neuronal | Binding (competition with [3H]-cytisine) | IC50: 270 µM | Chick (Brain) | ||
| Neuronal | Binding (competition with [3H]-cytisine) | IC50: 820 µM | Rat (Fetal Brain) | ||
| Neuronal | Binding (competition with [3H]-cytisine) | IC50: 1100 µM | Rat (Maternal Brain) | ||
| Muscle-type | Binding (competition with [125I]-α-bungarotoxin) | IC50: 70 µM | Chick (Leg Muscle) | ||
| Muscle-type | Binding (competition with [125I]-α-bungarotoxin) | IC50: 314 µM | Rat (Diaphragm) | ||
| TMPH | Neuronal (α3/α4 + β2/β4) | Functional (Xenopus oocytes) | Potent, long-lasting inhibition | N/A | [3] |
| Muscle-type (α1β1γδ) | Functional (Xenopus oocytes) | Weak, rapidly reversible inhibition | N/A | [3] | |
| α7 | Functional (Xenopus oocytes) | Weak, rapidly reversible inhibition | N/A | [3] | |
| Compound 3a | α3β4 | Functional (Electrophysiology) | Ki: ~123 nM | N/A | [4] |
Table 2: Dopamine Transporter (DAT) Binding and Functional Data
| Compound | Assay Type | Value | Species | Reference |
| This compound | N/A | No data available | N/A | |
| (-)-9 (Piperidine-based analog) | Binding (competition with [3H]WIN 35,428) | Ki: 3 nM | Rat | [5] |
| Uptake Inhibition ([3H]dopamine) | 29-fold more potent than cocaine | Rat | [5] | |
| Compound 7 (Aminopiperidine) | Binding | Ki: 50.6 nM | N/A | |
| Compound 21b (Aminopiperidine) | Binding | Ki: 77.2 nM | N/A | |
| Compound 33 (Aminopiperidine) | Binding | Ki: 30.0 nM | N/A |
Table 3: Sigma-1 (σ1) Receptor Binding Data
| Compound | Assay Type | Value | Species | Reference |
| This compound | N/A | No data available | N/A | |
| Fluvoxamine | Binding | Ki: 17-36 nM | N/A | [6] |
| Escitalopram | Binding | Ki: ~300 nM | N/A | [6] |
| NE-100 (Antagonist) | Functional (nAChR current block) | ~50% block at 100 nM | N/A | [1] |
| BD-1047 (Antagonist) | Functional (nAChR current block) | ~50% block at 100 nM | N/A | [1] |
| PRE-084 (Agonist) | Functional (nAChR current block) | Potent inhibitor | N/A | [1] |
Signaling Pathways and Mechanisms of Action
This compound and Nicotinic Acetylcholine Receptors
This compound primarily acts as a depolarizing neuromuscular blocker at nicotinic acetylcholine receptors, particularly at the neuromuscular junction.[2] Its mechanism leads to flaccid paralysis. The (R)-(-) enantiomer is the more biologically active form.[2]
References
- 1. Sigma-1 receptor ligands inhibit catecholamine secretion from adrenal chromaffin cells due to block of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. The effects of subunit composition on the inhibition of nicotinic receptors by the amphipathic blocker 2,2,6,6-tetramethylpiperidin-4-yl heptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor ligands inhibit catecholamine secretion from adrenal chromaffin cells due to block of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Synthetic Routes to (-)-Coniine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of synthetic pathways is paramount to ensure reliable and scalable production of target molecules. This guide provides a comparative analysis of three distinct and modern enantioselective synthetic routes to the piperidine (B6355638) alkaloid (-)-Coniine, with a focus on reproducibility, efficiency, and practical considerations. Detailed experimental protocols for key transformations are provided, alongside a quantitative comparison of their reported outcomes.
This compound, a potent neurotoxin famously associated with the poison hemlock, serves as a valuable chiral building block and a benchmark for the development of new synthetic methodologies. The challenge in its synthesis lies in the stereoselective construction of the C-2 chiral center. Here, we compare three approaches: a chiral auxiliary-mediated synthesis, a substrate-controlled diastereoselective synthesis, and an organocatalytic enantioselective strategy.
Comparison of Synthetic Routes to this compound
The following table summarizes the key quantitative data from the three selected synthetic routes, offering a direct comparison of their overall efficiency and stereochemical control.
| Parameter | Comins Synthesis (Chiral Auxiliary) | Micuch Synthesis (Substrate-Controlled) | Enders Synthesis (Organocatalytic) |
| Starting Material | (S)-(-)-1-Phenylethanol | 2-Pyridinecarboxaldehyde | Propanal |
| Number of Steps | 6 | 5 | 6 |
| Overall Yield | ~45% | 51% | ~35% |
| Enantiomeric Excess (ee) | >98% | >99% | 96% |
| Key Strategy | Chiral N-acyllactam auxiliary | Diastereoselective addition to a chiral sulfinimine | Asymmetric Michael addition using a chiral prolinol ether catalyst |
| Purification Methods | Column chromatography, Crystallization | Column chromatography | Column chromatography |
Experimental Workflow Overview
To provide a clear understanding of the logical flow in assessing the reproducibility of a synthetic route, the following diagram illustrates the key stages, from initial literature analysis to final experimental validation and comparative analysis.
Caption: General workflow for the assessment of synthetic route reproducibility.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key transformations in each of the compared synthetic routes to this compound.
Comins Synthesis: Chiral Auxiliary Approach
This synthesis utilizes a chiral N-acyllactam derived from (S)-(-)-1-phenylethanol to control the stereochemistry of the key alkylation step.
Key Step: Asymmetric Alkylation
-
To a solution of the chiral N-acyllactam (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. The solution is stirred at this temperature for 30 minutes.
-
Propyl iodide (1.5 equiv) is then added neat, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the alkylated product.
Micuch Synthesis: Substrate-Controlled Diastereoselective Addition
This route relies on the diastereoselective addition of a Grignard reagent to a chiral sulfinimine derived from 2-pyridinecarboxaldehyde.
Key Step: Diastereoselective Grignard Addition
-
To a solution of the chiral N-tert-butanesulfinyl-2-pyridylimine (1.0 equiv) in anhydrous dichloromethane (B109758) (0.2 M) at -48 °C under a nitrogen atmosphere is added propylmagnesium chloride (2.0 equiv, 2.0 M in diethyl ether) dropwise over 15 minutes.
-
The reaction mixture is stirred at -48 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the desired diastereomer.
Enders Synthesis: Organocatalytic Approach
This synthesis employs a chiral prolinol silyl (B83357) ether catalyst to mediate an asymmetric Michael addition, establishing the stereocenter of this compound.
Key Step: Asymmetric Michael Addition
-
To a solution of propanal (5.0 equiv) and (E)-hex-2-enal (1.0 equiv) in anhydrous chloroform (B151607) (0.5 M) at 0 °C is added the (S)-diphenylprolinol silyl ether catalyst (0.1 equiv).
-
The reaction mixture is stirred at this temperature for 24 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: pentane/diethyl ether gradient) to afford the Michael adduct.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the key strategic bond formations and the logic of stereochemical control for each synthetic route.
Caption: Stereochemical control in the Comins synthesis.
Caption: Stereochemical control in the Micuch synthesis.
Caption: Stereochemical control in the Enders synthesis.
Comparative Analysis of (-)-Coniine and its Derivatives: Binding Affinity at Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding affinities of the piperidine (B6355638) alkaloid (-)-coniine and its key derivatives at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This document summarizes available quantitative data, details experimental methodologies, and visualizes key workflows to support further research and development in this area.
This compound, a toxic piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a known antagonist of nicotinic acetylcholine receptors (nAChRs). Its interaction with these receptors disrupts cholinergic neurotransmission, leading to paralysis. The diverse family of nAChR subtypes, each with a unique pharmacological profile and physiological role, presents a complex landscape for understanding the specific actions of coniine and its derivatives. This guide provides a comparative overview of the binding affinities of this compound and its naturally occurring derivatives, γ-coniceine and N-methylconiine, at different nAChR subtypes, based on available experimental data.
Quantitative Binding Affinity Data
The following table summarizes the reported binding and functional data for this compound and its derivatives at various nAChR preparations. It is important to note that direct comparative studies across a wide range of nAChR subtypes for a comprehensive set of coniine derivatives are limited in the publicly available literature. The data presented here are compiled from multiple sources and reflect different experimental approaches.
| Compound | nAChR Subtype/Preparation | Assay Type | Radioligand | Test System | Value | Unit | Reference |
| This compound | Neuronal nAChRs | Competition Binding | [³H]-Cytisine | Rat Brain | 1100 | µM (IC₅₀) | [1] |
| Neuronal nAChRs | Competition Binding | [³H]-Cytisine | Chick Brain | 270 | µM (IC₅₀) | [1] | |
| Peripheral nAChRs (muscle) | Competition Binding | [¹²⁵I]-α-Bungarotoxin | Rat Diaphragm | 314 | µM (IC₅₀) | [1] | |
| Peripheral nAChRs (muscle) | Competition Binding | [¹²⁵I]-α-Bungarotoxin | Chick Thigh Muscle | 70 | µM (IC₅₀) | [1] | |
| Presynaptic nAChRs (nitrergic) | Functional Assay | - | Rat Anococcygeus Muscle | 3.79 ± 0.11 | -logIC₅₀ (M) | [2] | |
| Presynaptic nAChRs (noradrenergic) | Functional Assay | - | Rat Anococcygeus Muscle | 4.57 ± 0.12 | -logIC₅₀ (M) | [2] | |
| Presynaptic nAChRs (noradrenergic) | Functional Assay | - | Guinea-Pig Atrium | 4.47 ± 0.12 | -logIC₅₀ (M) | [2] | |
| (±)-Coniine hydrochloride | nAChR | Functional Assay | - | Not Specified | 0.3 | mM (EC₅₀) | [3] |
| γ-Coniceine | Human Fetal Muscle-type nAChR | Functional Assay | - | TE-671 Cells | More potent than N-methylconiine enantiomers | - | [4] |
| (-)-N-Methylconiine | Human Fetal Muscle-type nAChR | Functional Assay | - | TE-671 Cells | More potent than (+)-N-methylconiine | - | [4] |
| (+)-N-Methylconiine | Human Fetal Muscle-type nAChR | Functional Assay | - | TE-671 Cells | Less potent than (-)-N-methylconiine | - | [4] |
Experimental Protocols
The determination of binding affinities and functional potencies of ligands at nAChR subtypes involves various sophisticated experimental techniques. Below are detailed methodologies for two common approaches cited in the literature.
Radioligand Competition Binding Assay
This method is employed to determine the affinity of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, which can then be used to calculate the inhibitory constant (Kᵢ).
Materials:
-
Receptor Source: Membranes prepared from specific tissues (e.g., rat brain, chick brain, rat diaphragm) or cell lines expressing a particular nAChR subtype.[1]
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]-Cytisine for high-affinity neuronal nAChRs, [¹²⁵I]-α-Bungarotoxin for muscle-type and α7 nAChRs).[1]
-
Test Compound: this compound or its derivatives at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the mixture for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This functional assay measures the effect of a compound on the ion current mediated by a specific nAChR subtype expressed in Xenopus laevis oocytes.
Objective: To determine if a compound acts as an agonist, antagonist, or modulator of a specific nAChR subtype and to quantify its potency (e.g., EC₅₀ for agonists, IC₅₀ for antagonists).
Materials:
-
Xenopus laevis Oocytes: Mature female frog oocytes.
-
cRNA: In vitro transcribed capped RNA encoding the subunits of the desired nAChR subtype.
-
Injection System: A microinjection setup to inject cRNA into the oocytes.
-
TEVC Setup: An amplifier, headstage, voltage and current electrodes, perfusion system, and data acquisition software.
-
Recording Solution: A buffered saline solution (e.g., Ringer's solution).
-
Agonist and Test Compounds: A known nAChR agonist (e.g., acetylcholine) and the test compounds (e.g., coniine derivatives).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate the oocytes. Inject each oocyte with the cRNA mixture for the desired nAChR subtype.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply a known concentration of an agonist to elicit a baseline current response.
-
Test Compound Application:
-
For Antagonists: Co-apply the test compound with the agonist and measure the inhibition of the agonist-induced current.
-
For Agonists: Apply the test compound alone and measure the induced current.
-
-
Data Analysis:
-
For antagonists, calculate the percentage of inhibition at different concentrations and fit the data to a dose-response curve to determine the IC₅₀.
-
For agonists, measure the peak current at different concentrations and fit the data to a dose-response curve to determine the EC₅₀ and maximum efficacy.
-
Signaling Pathways and Experimental Workflows
The interaction of ligands with nAChRs initiates a cascade of events leading to a physiological response. The following diagrams illustrate the general signaling pathway of nAChRs and a typical experimental workflow for determining binding affinity.
Caption: General signaling pathway of a nicotinic acetylcholine receptor.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The available data indicate that this compound and its derivatives interact with nAChRs, but with relatively low affinity compared to other well-characterized nicotinic ligands. The potency of these compounds appears to be influenced by the specific nAChR subtype and the species from which the receptor is derived. Notably, γ-coniceine and the (-)-enantiomer of N-methylconiine show greater potency at the human fetal muscle-type nAChR compared to the (+)-enantiomer of N-methylconiine, highlighting the stereoselectivity of this interaction.[4]
The lack of comprehensive binding data for a series of this compound derivatives across a broad panel of nAChR subtypes represents a significant knowledge gap. Further research, including the synthesis of novel coniine analogs and their systematic evaluation at cloned human nAChR subtypes, is warranted to fully elucidate the structure-activity relationships and to explore the potential of these compounds as pharmacological tools or therapeutic leads. The detailed experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Findings on (-)-Coniine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the mechanism of action of (-)-Coniine, a toxic piperidine (B6355638) alkaloid. By juxtaposing data and methodologies from various research articles, this document serves to highlight the independent replication and consistency of findings regarding its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Core Finding: this compound is a Nicotinic Acetylcholine Receptor Agonist
A study by Green et al. provided pharmacological evidence that this compound acts at fetal muscle-type nAChRs.[1] Their research demonstrated that this compound was more effective than its enantiomer, (+)-coniine, at inducing electrical changes in cells expressing these receptors and in inhibiting fetal movement, suggesting a stereoselective interaction.[1] Further research has shown that coniine's toxicity is manifested through characteristic nicotinic signs, initially causing excitement and seizures, followed by depression and paralysis via its action on postsynaptic nicotinic receptors.[2]
Comparative Analysis of Quantitative Data
The agonistic and, in some contexts, inhibitory effects of this compound on nAChRs have been quantified across different studies and experimental models. The following table summarizes key quantitative data from published literature, allowing for a direct comparison of the compound's potency.
| Parameter | Preparation | Value | Reference |
| IC50 | Rat Diaphragm (Peripheral nAChR) | 314 µM | Forsyth et al. (1997)[3] |
| IC50 | Chick Thigh Muscle (Peripheral nAChR) | 70 µM | Forsyth et al. (1997)[3] |
| IC50 | Maternal Rat Brain (Neuronal nAChR) | 1100 µM | Forsyth et al. (1997)[3] |
| IC50 | Fetal Rat Brain (Neuronal nAChR) | 820 µM | Forsyth et al. (1997)[3] |
| IC50 | Chick Brain (Neuronal nAChR) | 270 µM | Forsyth et al. (1997)[3] |
| -logIC50 | Rat Anococcygeus Muscle (Nitrergic Response) | 3.79 ± 0.11 M | Yilmaz et al. (2007)[2] |
| -logIC50 | Rat Anococcygeus Muscle (Noradrenergic Response) | 4.57 ± 0.12 M | Yilmaz et al. (2007)[2] |
| -logIC50 | Guinea-Pig Atrium (Noradrenergic Transmission) | 4.47 ± 0.12 M | Yilmaz et al. (2007)[2] |
The data from Forsyth et al. (1997) was obtained through competition binding assays using [125I]-alpha-bungarotoxin for muscle nAChRs and [3H]-cytisine for neuronal nAChRs.[3] The study by Yilmaz et al. (2007) utilized in vitro organ bath experiments to measure the inhibitory effect of coniine on nicotine-induced responses.[2] The consistency in demonstrating coniine's interaction with nAChRs across different tissues and species, albeit with varying potencies, supports the core finding of its mechanism of action.
Signaling Pathways and Experimental Workflows
The interaction of this compound with nAChRs initiates a cascade of events at the cellular level. The following diagrams illustrate the signaling pathway and a typical experimental workflow used to investigate these effects.
Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
While specific protocols vary between laboratories, the following sections outline the general methodologies employed in the key experiments cited for determining the mechanism of action of this compound.
Radioligand Binding Assays (for IC50 Determination)
-
Membrane Preparation: Tissues (e.g., rat diaphragm, chick brain) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the nAChRs. The final pellet is resuspended to a specific protein concentration.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to nAChRs (e.g., [125I]-α-bungarotoxin for muscle subtypes, [3H]-cytisine for neuronal subtypes) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like nicotine) from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is then determined by non-linear regression analysis.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Cells expressing the nAChR of interest (e.g., TE-671 cells or HEK293 cells transfected with specific nAChR subunits) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological salt solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The cell's membrane potential is then clamped at a holding potential (e.g., -60 mV).
-
Drug Application: this compound is applied to the cell via a perfusion system.
-
Data Acquisition: The resulting changes in membrane current, indicative of ion channel opening, are recorded using an amplifier and digitized for analysis. The amplitude and kinetics of the current provide information about the agonist properties of this compound.
Calcium Imaging
-
Cell Preparation and Dye Loading: Cells expressing nAChRs are grown on glass-bottom dishes. They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cells. Once inside, cellular esterases cleave the AM ester, trapping the fluorescent indicator in the cytoplasm.
-
Imaging Setup: The dish is placed on a fluorescence microscope equipped with a camera. The cells are perfused with a physiological saline solution.
-
Stimulation: A baseline fluorescence is recorded before the application of this compound. The compound is then perfused over the cells.
-
Image Acquisition: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, a downstream effect of nAChR activation.
-
Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give a ΔF/F0 ratio, which is then plotted against time to visualize the calcium transient.
Conclusion
The body of research from independent laboratories provides a consistent picture of this compound's mechanism of action. It functions as an agonist at nicotinic acetylcholine receptors, leading to depolarization and subsequent neuromuscular blockade. While the reported potencies (IC50 values) vary depending on the nAChR subtype and the experimental model used, the qualitative finding of nAChR agonism is well-supported. The methodologies described provide a robust framework for the continued investigation of this and other neurologically active compounds.
References
- 1. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Coniine Resolution
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Coniine, a toxic piperidine (B6355638) alkaloid, presents a classic example of a chiral molecule where the stereoisomers can exhibit different physiological effects. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the resolution of coniine enantiomers, supported by available experimental data and detailed methodologies.
The successful enantioseparation of coniine hinges on the selection of an appropriate chiral stationary phase that can effectively discriminate between the (S)-(+)- and (R)-(-)-enantiomers. While comprehensive comparative studies on a wide array of CSPs for coniine are limited in publicly available literature, existing research points towards the utility of specific phase types. This guide synthesizes the available information to aid in the selection of a suitable chiral separation strategy.
Comparative Performance of Chiral Stationary Phases
Due to the limited direct comparative studies on coniine, this table summarizes findings for piperidine alkaloids and other basic compounds on commonly used chiral stationary phases. This information can serve as a strong starting point for method development for coniine resolution.
| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Principle of Separation | Reported Performance for Basic/Alkaloid Compounds | Elution Order |
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H | π-π interactions, hydrogen bonding, and steric hindrance within the helical grooves of the cellulose (B213188) derivative. | Good resolution for a wide range of chiral compounds, including those with amine functionalities. The separation is highly dependent on the mobile phase composition. | Typically, the elution order is dependent on the specific analyte and mobile phase. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. |
| Polysaccharide-based (Amylose) | Chiralpak® AD-H | Similar to cellulose-based CSPs, relying on interactions within the chiral helical structure of the amylose (B160209) derivative. The groove structure of amylose differs from cellulose, leading to complementary selectivity. | Often shows different selectivity compared to cellulose-based phases. Can be effective for compounds that are poorly resolved on cellulose CSPs. | Dependent on the analyte and mobile phase conditions. |
| Cyclodextrin-based | Cyclobond™ I 2000 | Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386). Chiral recognition is achieved through interactions with the chiral glucose units and derivatives on the rim of the cyclodextrin. | Effective for a variety of chiral molecules, particularly those with aromatic rings that can fit into the cyclodextrin cavity. The separation of coniine, which lacks a significant chromophore, might require derivatization for sensitive UV detection, but the principle of chiral recognition would still apply. | Dependent on the specific cyclodextrin derivative and the analyte's ability to form an inclusion complex. |
| Protein-based | Chiral-AGP | Based on the specific binding of enantiomers to a protein (α1-acid glycoprotein) immobilized on the stationary phase. Mimics biological interactions. | Broad applicability for a wide range of drugs, including basic and acidic compounds. The separation is influenced by mobile phase pH and organic modifier content. | Dependent on the specific binding affinity of each enantiomer to the protein. |
Experimental Protocols
General Screening Protocol for Coniine Enantioseparation by HPLC
This protocol is a starting point for developing a separation method for racemic coniine.
1. Sample Preparation:
-
Prepare a stock solution of racemic coniine in the initial mobile phase or a compatible solvent (e.g., ethanol, isopropanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or mass spectrometric detector.
-
Chiral Columns to Screen:
-
Chiralcel® OD-H (Cellulose-based)
-
Chiralpak® AD-H (Amylose-based)
-
Cyclobond™ I 2000 (Cyclodextrin-based)
-
Chiral-AGP (Protein-based)
-
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size is a common starting point.
3. Initial Screening Conditions (Normal Phase - Polysaccharide Columns):
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Additive: For a basic compound like coniine, add 0.1% (v/v) of an amine modifier such as diethylamine (B46881) (DEA) or butylamine (B146782) to the mobile phase to improve peak shape and prevent tailing.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) due to coniine's lack of a strong chromophore. Mass spectrometry (MS) is a more sensitive and specific detection method.
-
Injection Volume: 5-10 µL.
4. Initial Screening Conditions (Reversed Phase - Cyclodextrin and Protein-based Columns):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The starting composition can be varied (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: As above (UV at low wavelength or MS).
-
Injection Volume: 5-10 µL.
5. Optimization:
-
If partial or no separation is observed, systematically vary the following parameters:
-
Mobile Phase Composition: Adjust the ratio of the strong and weak solvents (e.g., increase or decrease the percentage of isopropanol in the normal phase).
-
Organic Modifier: Try different alcohols (e.g., ethanol, 2-propanol) as they can offer different selectivity.
-
Temperature: Varying the column temperature can impact selectivity and resolution. Lower temperatures often improve resolution.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Additive: For protein-based columns, adjusting the pH and ionic strength of the buffer can significantly affect the separation.
-
Experimental Workflow Visualization
The process of selecting an optimal chiral stationary phase for coniine resolution can be visualized as a logical workflow.
Caption: Workflow for CSP selection and method development for coniine resolution.
Conclusion
The selection of an appropriate chiral stationary phase is paramount for the successful resolution of coniine enantiomers. While a universally superior CSP cannot be definitively named without direct comparative experimental data, polysaccharide-based and cyclodextrin-based CSPs represent promising starting points for method development. A systematic screening approach, followed by careful optimization of chromatographic conditions, is the most effective strategy to achieve baseline separation. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to develop robust and reliable methods for the enantioselective analysis of coniine.
Validation of (-)-Coniine as a Selective Ligand for Nicotinic Acetylcholine Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-coniine's performance as a ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs) against other established alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex relationships and workflows.
Introduction to this compound and nAChR Selectivity
This compound is a piperidine (B6355638) alkaloid derived from the poison hemlock plant (Conium maculatum). Its toxicity is primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] The nAChR family is highly diverse, with 16 known homologous subunits in mammals (α2–α7, α9, α10 and β2–β4) that assemble into various pentameric receptor subtypes.[2] This diversity in subunit composition leads to distinct pharmacological and physiological profiles for each subtype.[3]
The development of subtype-selective ligands is a primary goal in nAChR research, as it allows for the precise dissection of the physiological roles of different nAChR subtypes and the development of targeted therapeutics with fewer side effects.[4][5] This guide evaluates the available evidence to validate this compound's selectivity for specific nAChR subunits by comparing its binding affinity and functional activity with a range of other known ligands.
nAChR Signaling Pathways
Activation of nAChRs by an agonist like acetylcholine leads to a conformational change, opening a central ion channel permeable to cations such as Na⁺ and Ca²⁺. This ion influx depolarizes the cell membrane, triggering downstream signaling cascades that are dependent on the specific nAChR subtype and cell type.
References
- 1. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
Comparative analysis of the metabolic pathways of (-)-Coniine in different species
For Researchers, Scientists, and Drug Development Professionals
(-)-Coniine, a potent piperidine (B6355638) alkaloid notorious for its toxicity, is the primary toxic principle of poison hemlock (Conium maculatum). Its presence in the environment poses a significant threat to both livestock and humans. Understanding the metabolic fate of this compound across different species is crucial for toxicology, drug development, and ecological studies. This guide provides a comparative analysis of the known metabolic pathways of this compound, summarizing available data and highlighting species-specific differences in susceptibility and detoxification mechanisms.
Introduction to this compound Metabolism
The biotransformation of this compound is a critical determinant of its toxicity. While the biosynthetic pathway of coniine in Conium maculatum is well-characterized, a comprehensive understanding of its metabolic breakdown in animals is still an active area of research. The primary routes of coniine metabolism are thought to involve oxidation and subsequent conjugation, with significant variations observed across different species. In many cases, excretion of the unchanged compound is also a major pathway for elimination.
Comparative Analysis of Metabolic Pathways
The metabolism of this compound has not been fully elucidated across a wide range of species. However, existing studies indicate significant differences in how various animals handle this toxic alkaloid.
Invertebrates:
In insects, the detoxification of piperidine alkaloids, including coniine, is primarily mediated by the cytochrome P450 monooxygenase (CYP450) system. These enzymes typically catalyze oxidative reactions, such as hydroxylation, which increases the water solubility of the toxin, facilitating its excretion. The specific CYP450 isozymes involved and the resulting metabolites of coniine in insects have yet to be identified.
Vertebrates:
Mammals:
-
Rats: In rats, a significant route for the elimination of coniine is through excretion via urine and feces as the unchanged compound. This suggests that biotransformation may not be the primary detoxification mechanism in this species. For the structurally related piperidine alkaloid, piperine, metabolism in the liver leads to the formation of conjugated uronic acids, sulfates, and phenols, which are then excreted in the urine. It is plausible that a similar, albeit minor, pathway exists for coniine.
-
Livestock (Cows, Ewes, and Mares): There are marked differences in the susceptibility of livestock to coniine toxicity, with cows being the most susceptible and ewes the least. These variations are believed to be due to differences in liver metabolism rather than absorption or rumen metabolism. However, the specific metabolic pathways and metabolites in these species remain uncharacterized. It has been observed that both coniine and its precursor, γ-coniceine, can be detected in the urine of cattle exposed to poison hemlock.
Birds:
-
Chickens and Rats: An in vitro study comparing the biotransformation of coniine using liver microsomes from rats and chicks found no significant differences in their metabolic activity. This suggests that the observed differences in susceptibility between these species may be due to other factors, such as differences in target site sensitivity.
-
Chickens, Quails, and Turkeys: While a comparative toxicity study has been conducted in these avian species, detailing varying lethal doses, the specific metabolic pathways were not investigated.
Quantitative Data on this compound Toxicity
Quantitative data on the metabolism of this compound is scarce. The following table summarizes the available data on the toxicity of coniine in various species.
| Species | Route of Administration | Toxic Dose | Reference |
| Chickens | Gavage | LD50: >50 mg/kg, <100 mg/kg | |
| Quails | Gavage | LD50: ~50 mg/kg | |
| Turkeys | Gavage | LD50: >50 mg/kg, <100 mg/kg |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound metabolites are not well-established in the literature due to the limited identification of these compounds. However, the following are generalized protocols for the extraction and analysis of coniine and its precursor, γ-coniceine, from biological matrices.
Protocol 1: Extraction of Coniine and γ-Coniceine from Biological Samples (Urine, Tissues)
-
Sample Preparation:
-
Urine: Centrifuge the urine sample to remove any particulate matter.
-
Tissues: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Alkalinization: Adjust the pH of the sample to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to ensure the alkaloids are in their free base form.
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., chloroform (B151607), dichloromethane, or a mixture of chloroform and isopropanol) to the sample.
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the alkaloids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Concentration: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol, ethyl acetate) for analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Protocol 3: Analysis by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and ammonia.
-
Detection: The plate is sprayed with Dragendorff's reagent, which produces orange-colored spots in the presence of alkaloids. The intensity of the spots can be compared to standards for semi-quantitative analysis.
Visualizations
Caption: Biosynthetic pathway of this compound in Conium maculatum.
A Comparative Guide to the Absolute Configuration of Synthetic (-)-Coniine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methods for obtaining enantiopure (-)-coniine, the more biologically active enantiomer of the toxic alkaloid. We present supporting experimental data for the confirmation of its absolute configuration, comparing it with its synthetic alternative, (+)-coniine, and the naturally occurring racemic mixture.
Introduction
Coniine, a piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum), was the first alkaloid to be synthesized, a landmark achievement by Albert Ladenburg in 1886.[1] Natural coniine typically exists as a racemic or near-racemic mixture of two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.[1] Research has shown that the two enantiomers possess different biological activities, with the (R)-(-)-enantiomer exhibiting greater toxicity and potency as a nicotinic acetylcholine (B1216132) receptor antagonist.[1] This stereospecificity makes the asymmetric synthesis of pure this compound a critical process for pharmacological and toxicological studies.
The confirmation of the absolute configuration of synthetic this compound relies on a combination of chiral synthesis strategies and specific analytical techniques. This guide compares the classical method of resolving a racemic mixture with a modern enantioselective synthesis approach and details the experimental protocols required to verify the stereochemical outcome.
Data Presentation: Comparison of Coniine Enantiomers
The primary method for confirming the absolute configuration of a chiral molecule like coniine is by measuring its optical rotation. The sign of the specific rotation directly corresponds to the enantiomer, with the levorotatory (-) form being the (R)-enantiomer. Spectroscopic data further confirms the chemical structure.
Table 1: Physicochemical and Spectroscopic Data
| Property | (R)-(-)-Coniine (Synthetic) | (S)-(+)-Coniine (Synthetic) | (±)-Coniine (Racemic) |
| Absolute Configuration | R | S | Mixture of R and S |
| Specific Rotation [α]D | -8.1° (c=0.5, CHCl3) | +8.1° (c=0.5, CHCl3) | 0° |
| ¹H NMR (CDCl3, δ ppm) | 2.95-3.05 (m, 1H), 2.65-2.75 (m, 1H), 2.50-2.60 (m, 1H), 1.20-1.80 (m, 11H), 0.90 (t, 3H) | 2.95-3.05 (m, 1H), 2.65-2.75 (m, 1H), 2.50-2.60 (m, 1H), 1.20-1.80 (m, 11H), 0.90 (t, 3H) | Identical to enantiomers |
| ¹³C NMR (CDCl3, δ ppm) | 56.9, 50.5, 35.9, 30.5, 25.0, 23.1, 20.4, 14.2 | 56.9, 50.5, 35.9, 30.5, 25.0, 23.1, 20.4, 14.2 | Identical to enantiomers |
Note: NMR spectra for enantiomers are identical. Chiral derivatizing agents or chiral solvents are required to distinguish them by NMR.
Comparison of Synthetic Strategies
The synthesis of enantiopure this compound has evolved from classical resolution to highly efficient asymmetric syntheses.
Table 2: Comparison of Synthetic Methodologies
| Method | Description | Advantages | Disadvantages |
| Classical Resolution (Ladenburg, 1886) | Synthesis of racemic (±)-coniine followed by separation of enantiomers using a chiral resolving agent (e.g., (+)-tartaric acid) via fractional crystallization.[1] | Historically significant; conceptually simple. | Maximum theoretical yield is 50%; requires a suitable and often expensive resolving agent; can be labor-intensive. |
| Asymmetric Synthesis (Modern) | Employs chiral auxiliaries, catalysts, or starting materials to directly synthesize the desired enantiomer with high stereoselectivity.[2] | High enantiomeric excess (>99% ee); high theoretical yield; more efficient. | May require more complex starting materials or catalysts; reaction conditions can be sensitive. |
Experimental Protocols
Asymmetric Synthesis of (R)-(-)-Coniine via Chiral Oxazolopiperidone
This method, adapted from the work of Amat, Bosch, and colleagues, utilizes a chiral auxiliary to construct the piperidine ring with the desired stereochemistry.[2]
Protocol Summary:
-
Preparation of Chiral Intermediate: (R)-Phenylglycinol is condensed with a δ-keto ester to form a chiral bicyclic oxazolopiperidone.
-
Introduction of the Propyl Side Chain: The intermediate is N-activated and then undergoes a Grignard reaction with propylmagnesium bromide. This step sets the stereocenter for the future C2 position of coniine.
-
Reductive Cleavage: The resulting intermediate is subjected to reductive cleavage (e.g., using LiAlH₄), which opens the oxazolidine (B1195125) ring and reduces the lactam to the amine, yielding N-substituted (R)-coniine.
-
Deprotection: The chiral auxiliary (phenylglycinol group) is removed via hydrogenolysis (e.g., using H₂ over Pd/C) to yield the final product, (R)-(-)-coniine.
-
Purification: The final compound is purified by column chromatography or distillation.
Confirmation of Absolute Configuration by Polarimetry
Protocol:
-
Sample Preparation: Accurately weigh approximately 5.0 mg of the synthesized this compound and dissolve it in 1.0 mL of chloroform (B151607) (CHCl₃) in a volumetric flask to prepare a solution with a precise concentration (c) of 0.5 g/100 mL.
-
Instrument Setup: Use a polarimeter with a sodium lamp (D-line, 589 nm). Calibrate the instrument with a blank (pure chloroform).
-
Measurement: Fill a 1-decimeter (dm) polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α]D using the formula: [α]D = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length in decimeters (1 dm)
-
c = concentration in g/100 mL
-
-
Comparison: A value of approximately -8.1° confirms the (R)-(-) absolute configuration.
Determination of Enantiomeric Purity by Chiral HPLC
Protocol:
-
Column: Use a chiral stationary phase (CSP) column suitable for separating basic, aliphatic amines. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[3][4]
-
Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol, often with a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape. A starting condition could be Hexane:Isopropanol:DEA (90:10:0.1).[3]
-
Sample Preparation: Dissolve a small amount of the synthesized coniine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Quantification: Compare the chromatogram of the synthetic this compound to a standard of racemic (±)-coniine. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (e1 and e2): ee (%) = [ |e1 - e2| / (e1 + e2) ] × 100 A single, sharp peak corresponding to the retention time of the (-) enantiomer indicates high enantiomeric purity.
Visualizations
Figure 1. General workflow for the synthesis and confirmation of this compound.
Figure 2. Logical steps in Ladenburg's synthesis and resolution of coniine.
Figure 3. Key transformations in a modern enantioselective coniine synthesis.
References
A Comparative Guide to the Analytical Quantification of (-)-Coniine: Benchmarking a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (-)-Coniine against established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), traditional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis (CE). The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, speed, and sample matrix.
This compound is a toxic piperidine (B6355638) alkaloid found in poison hemlock (Conium maculatum) and is of significant interest in toxicology, pharmacology, and natural product chemistry.[1][2] Accurate and robust analytical methods are crucial for its detection and quantification in various samples, including biological matrices and plant materials.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was benchmarked against established techniques. The following table summarizes the key quantitative performance parameters.
| Parameter | New UPLC-MS/MS Method | Established GC-MS [3][4] | Established HPLC-MS/MS [4] | Capillary Electrophoresis (CE) [5] |
| Limit of Detection (LOD) | 0.05 ng/mL | 1-5 ng/mL | ~1 ng/mL | 5-40 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 5-10 ng/mL | ~3 ng/mL | 20-100 ng/mL |
| Linearity (r²) | >0.999 | >0.99 | >0.99 | >0.99 |
| Analysis Time (per sample) | ~3 minutes | 15-20 minutes | 10-15 minutes | ~16 minutes |
| Sample Throughput | High | Low to Medium | Medium | Medium |
| Derivatization Required | No | Often recommended but not always necessary | No | No |
| Matrix Effects | Moderate, managed by internal standards | Low to Moderate | Moderate | Low |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each technique are provided below.
Sample Preparation (General Protocol for Biological Samples)
A universal sample preparation protocol based on liquid-liquid extraction is applicable for most analytical methods.
-
Sample Collection: Collect urine, serum/plasma, or tissue homogenate.
-
Protein Precipitation (for Serum/Plasma): To 1 mL of serum or plasma, add 3 mL of acetonitrile (B52724). Vortex and centrifuge to precipitate proteins.[3]
-
pH Adjustment: Adjust the pH of the sample to 10-11 with ammonium (B1175870) hydroxide.
-
Extraction: Add 5 mL of a chloroform:isopropanol (9:1 v/v) extraction solvent. Vortex for 1 minute and centrifuge.[3]
-
Concentration: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent suitable for the chosen analytical method (e.g., methanol (B129727) for LC-MS/MS, ethyl acetate (B1210297) for GC-MS).[3]
New Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This novel method offers significant improvements in speed and sensitivity.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 128.2 → Product ion m/z 82.1
-
Internal Standard (e.g., d5-Coniine): Precursor ion m/z 133.2 → Product ion m/z 87.1
-
Established Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust and widely used method for the analysis of volatile compounds like coniine.[3][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[3]
-
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.[3]
-
SIM Ions for Coniine: m/z 127 (molecular ion), 98, 82.
Established Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A common and sensitive method for non-volatile or thermally labile compounds, also applicable to coniine.[4]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an additive like formic acid.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Similar to UPLC-MS/MS.
Alternative Technique: Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.[6]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 75 µm i.d. x 60 cm total length).[5]
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 4.0) with an organic modifier like acetonitrile.[5]
-
Separation Voltage: 15-25 kV.[5]
-
Detection: UV absorbance at a low wavelength (e.g., 195 nm).[5]
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound is essential for metabolic studies and for identifying potential precursors or related compounds during analysis. The biosynthesis begins with the condensation of butyryl-CoA and two molecules of malonyl-CoA, followed by transamination and cyclization to form γ-coniceine, the immediate precursor to coniine.[1][2][7]
Conclusion
The novel UPLC-MS/MS method demonstrates superior performance in terms of speed and sensitivity for the quantification of this compound compared to established methods. While GC-MS and HPLC-MS/MS remain reliable and widely accepted techniques, the significantly reduced analysis time of the UPLC-MS/MS method makes it highly suitable for high-throughput screening and rapid analysis in clinical and forensic toxicology. Capillary electrophoresis presents a viable alternative, particularly when matrix effects are a concern, although it may lack the sensitivity of mass spectrometry-based methods. The choice of method will ultimately depend on the specific requirements of the study, including the need for sensitivity, speed, and the nature of the sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Poison hemlock determination in postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of high performance capillary electrophoresis on toxic alkaloids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-Coniine: A Procedural Guide for Laboratory Professionals
The proper disposal of (-)-Coniine, a highly toxic piperidine (B6355638) alkaloid, is critical for ensuring laboratory safety and environmental protection.[1][2] Due to its acute toxicity and hazardous nature, strict adherence to established protocols is mandatory.[3][4] This guide provides essential safety information, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
This compound is classified as a super toxic substance, with a probable oral lethal dose in humans of less than 5 mg/kg.[5] Ingestion of less than 200 mg can be fatal, with death resulting from respiratory paralysis.[6] It is imperative to handle this chemical with extreme caution and to follow all institutional and regulatory guidelines for hazardous waste management.
Key Chemical and Safety Data
All quantitative data and hazard information for this compound are summarized below to provide a quick reference for safe handling and disposal.
| Property | Value | Source(s) |
| Chemical Name | (R)-(-)-Coniine, (R)-2-Propylpiperidine | [7] |
| CAS Number | 5985-99-9 ((R)-(-)-coniine) | [8] |
| Molecular Formula | C₈H₁₇N | [5] |
| Molar Mass | 127.23 g/mol | [5] |
| Hazard Class | 6.1 (Toxic) | [9] |
| Packing Group | II | [9] |
| Primary Hazards | Highly toxic if swallowed, in contact with skin, or if inhaled.[3][10] Causes severe skin and eye irritation. May cause respiratory irritation. Disrupts the peripheral and central nervous systems.[6][8] | [3][6][8][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, fire/flame resistant and impervious clothing, and a respirator.[3][5] Work must be conducted in a chemical fume hood.[5][11] | [3][5][11] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, contaminated gloves, pipette tips, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[11] Do not mix with other chemical waste streams.[11]
-
Unused Product: Unused or expired this compound must be kept in its original, tightly closed container and disposed of as hazardous waste.[5] Do not attempt to open it if the seal is compromised or the material appears degraded.
2. Decontamination of Labware and Surfaces:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Perform an initial rinse with a suitable solvent (e.g., ethanol) to dissolve any residue. Collect this rinsate as hazardous liquid waste.
-
Following the solvent rinse, wash the labware thoroughly with soap and water. This wash water may also need to be collected for treatment depending on local regulations.[3]
-
Work surfaces should be wiped down with a suitable decontaminating solution and then cleaned with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
3. Packaging and Labeling for Disposal:
-
Ensure all waste containers are sealed tightly and are in good condition.[5]
-
Label each container clearly with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., toxic).
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
4. Final Disposal Arrangements:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[3][9]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
The primary method for final disposal is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle toxic emissions.[5][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Disclaimer: This document provides guidance on the disposal of this compound. It is not a substitute for a thorough understanding of the associated Safety Data Sheet (SDS) and all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.[3]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Coniine [chemeurope.com]
- 7. Coniine - Wikiwand [wikiwand.com]
- 8. Coniine - Wikipedia [en.wikipedia.org]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. uspmsds.com [uspmsds.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

